Thieno[3,2-b]pyridin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPHVTQYZYJBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602983 | |
| Record name | Thieno[3,2-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115063-92-8 | |
| Record name | Thieno[3,2-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Thieno[3,2-b]pyridin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[3,2-b]pyridine and its derivatives are significant heterocyclic compounds in medicinal chemistry, serving as scaffolds for the development of various therapeutic agents, including kinase inhibitors. This technical guide focuses on the core basic properties of a specific isomer, Thieno[3,2-b]pyridin-6-amine. Due to the limited availability of direct experimental data for this particular isomer, this document provides a comprehensive overview of its predicted physicochemical properties, alongside experimentally determined data for related isomers to offer a comparative context. Furthermore, it details generalized experimental protocols for determining key basicity parameters and outlines common synthetic and reactive pathways relevant to the thienopyridine core. This guide aims to be a valuable resource for researchers engaged in the synthesis, characterization, and application of thienopyridine derivatives in drug discovery and development.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound and Related Isomers
| Property | This compound (Predicted) | Thieno[3,2-b]pyridin-7-amine (Predicted)[1] | Thieno[2,3-b]pyridin-3-amine (from PubChem)[2] |
| Molecular Formula | C₇H₆N₂S | C₇H₆N₂S | C₇H₆N₂S |
| Molecular Weight | 150.2 g/mol [3] | 150.201 g/mol | 150.20 g/mol |
| pKa (strongest basic) | Prediction not available | Prediction not available | Prediction not available |
| LogP | Prediction not available | 2.4597 | 1.5 |
| Topological Polar Surface Area (TPSA) | Prediction not available | 67.15 Ų | 67.2 Ų |
| Water Solubility | Prediction not available | Prediction not available | Prediction not available |
Note: The absence of predicted values for this compound highlights a gap in current publicly accessible computational databases.
Chemical Behavior: Synthesis and Reactivity
The thieno[3,2-b]pyridine scaffold is a versatile building block in organic synthesis. The amino group at the 6-position is expected to behave as a nucleophile and a directing group in various chemical transformations.
General Synthetic Routes
The synthesis of thieno[3,2-b]pyridine derivatives, including the 6-amino variant, often involves multi-step sequences. Common strategies include:
-
Cyclization Reactions: Building the fused ring system from appropriately substituted thiophene or pyridine precursors. For instance, cyclizing precursors like 3-fluoropicolinonitriles with methyl thioglycolate can be a viable route.[4]
-
Palladium-Catalyzed Coupling Reactions: The Buchwald-Hartwig amination is a powerful method for introducing the amino group onto a pre-formed thieno[3,2-b]pyridine core, typically starting from a halogenated derivative.[4]
Typical Reactions
The chemical reactivity of this compound is dictated by the interplay of the electron-rich thiophene ring, the electron-deficient pyridine ring, and the nucleophilic amino group.
-
Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and arylation to generate a diverse library of derivatives.
-
Coupling Reactions: The core structure can be further functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of carbon-carbon bonds.[4]
-
Oxidation: The sulfur atom in the thiophene ring and the nitrogen in the pyridine ring can be susceptible to oxidation, leading to the formation of sulfoxides, sulfones, or N-oxides, which can modulate the electronic properties and biological activity of the molecule.[5]
Experimental Protocols
Accurate determination of the basic properties of this compound is crucial for its development as a drug candidate. The following sections detail generalized protocols for measuring pKa and solubility.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility. The concentration is usually in the millimolar range.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the amine solution using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve. For more accurate results, the derivative of the titration curve can be plotted.
Determination of Aqueous Solubility by the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specific pH and temperature.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a vial containing a buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: A standard calibration curve is generated using known concentrations of the compound to ensure accurate quantification.
Visualizations
General Synthetic Workflow for Thienopyridines
Caption: Generalized synthetic workflow for this compound.
Logic Diagram for Basicity Characterization
Caption: Logical workflow for the characterization of basic properties.
Conclusion
This compound represents a molecule of significant interest within the broader class of thienopyridines, which have demonstrated considerable potential in medicinal chemistry. This guide has provided a summary of its predicted basic properties, placed in the context of related isomers, and has detailed the standard experimental procedures for their empirical determination. The outlined synthetic and reactive pathways offer a framework for the chemical manipulation of this scaffold. While there is a clear need for further experimental investigation to fully characterize this compound, this document serves as a foundational resource for researchers, providing both theoretical context and practical methodologies to guide future work in this promising area of drug discovery.
References
In-Depth Technical Guide: Thieno[3,2-b]pyridin-6-amine
CAS Number: 115063-92-8
Introduction
Thieno[3,2-b]pyridin-6-amine is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid, fused ring structure provides a versatile scaffold for the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and biological significance, with a focus on its role as a key building block for potent kinase inhibitors.
Physicochemical Properties
While specific experimental data for the parent this compound is not extensively available in public literature, the general physicochemical properties of the thieno[3,2-b]pyridine scaffold suggest a stable aromatic system with potential for various chemical modifications. The amine substitution at the 6-position provides a key reactive site for derivatization.
| Property | Value/Description | Source |
| CAS Number | 115063-92-8 | --INVALID-LINK--[1][2] |
| Molecular Formula | C₇H₆N₂S | Inferred from structure |
| Molecular Weight | 150.20 g/mol | Inferred from formula |
| Appearance | Likely a solid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General knowledge of similar compounds |
Synthesis and Derivatization
The thieno[3,2-b]pyridine core is typically synthesized through multi-step reactions. While a specific, detailed protocol for this compound is not readily found in the provided search results, the synthesis of its derivatives often involves the construction of the fused ring system followed by functionalization. Common synthetic strategies for derivatizing the thieno[3,2-b]pyridine scaffold include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. These methods allow for the introduction of a wide range of substituents at various positions of the bicyclic system, enabling the exploration of structure-activity relationships (SAR).[3][4]
A general workflow for the synthesis of thieno[3,2-b]pyridine derivatives is outlined below.
General Synthetic Workflow for Thieno[3,2-b]pyridine Derivatives.
Biological Activity and Therapeutic Potential
The thieno[3,2-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this compound have shown significant potential as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6]
Kinase Inhibition
Recent studies have highlighted the thieno[3,2-b]pyridine core as an attractive template for the design of highly selective kinase inhibitors.[5][6] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor complexes. The weak interaction of the core with the kinase hinge region allows for diverse binding modes, contributing to high selectivity.[5]
Derivatives of this scaffold have been investigated as inhibitors of various kinases, including Haspin, and have shown potential for in vivo applications.[5][6]
The general mechanism of action for many thieno[3,2-b]pyridine-based kinase inhibitors involves the inhibition of downstream signaling pathways that are critical for cancer cell proliferation and survival.
Representative Kinase Signaling Pathway Inhibition.
Anticancer and Other Activities
Beyond kinase inhibition, derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated a range of other biological activities, including anti-proliferative effects against various human tumor cell lines.[3][4] For instance, certain aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series have shown growth inhibitory effects on breast adenocarcinoma, melanoma, and non-small cell lung cancer cell lines.[3] Additionally, novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized that exhibit potent activity against Mycobacterium tuberculosis by targeting the enoyl-acyl carrier protein reductase (InhA).[7]
Experimental Protocols
While specific protocols for this compound are not detailed in the provided search results, the following are generalized experimental protocols commonly used for the evaluation of thieno[3,2-b]pyridine derivatives.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines.
-
To a reaction vessel, add methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, an appropriate aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Add a suitable solvent, such as a mixture of 1,2-dimethoxyethane (DME) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.
-
Prepare a series of dilutions of the test compound (e.g., a thieno[3,2-b]pyridine derivative) in a suitable buffer, typically containing DMSO.
-
In a microplate, add the kinase enzyme, the appropriate substrate (e.g., a peptide or protein), and ATP to initiate the reaction.
-
Add the diluted test compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays (measuring the amount of ATP remaining).
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
General Workflow for an In Vitro Kinase Inhibition Assay.
Cell Proliferation Assay (e.g., SRB Assay)
This protocol is used to determine the effect of a compound on the proliferation of cancer cells.[3]
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., a thieno[3,2-b]pyridine derivative) and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Fix the cells with a solution such as trichloroacetic acid (TCA).
-
Wash the plates with water and air dry.
-
Stain the cells with Sulforhodamine B (SRB) solution.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable heterocyclic scaffold with significant potential in drug discovery and development. Its derivatives have demonstrated promising biological activities, particularly as potent and selective kinase inhibitors for cancer therapy and as anti-mycobacterial agents. The synthetic versatility of the thieno[3,2-b]pyridine core allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. Further research into this compound and its analogues is warranted to fully elucidate their therapeutic potential and advance them towards clinical applications.
References
- 1. bldpharm.com [bldpharm.com]
- 2. THIENO[3,2-B]PYRIDINE | 272-67-3 [chemicalbook.com]
- 3. Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Thieno[3,2-b]pyridin-6-amine: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Promising Scaffold for Kinase Inhibitors
The thieno[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, primarily recognized for its utility in the development of potent and selective protein kinase inhibitors. This technical guide provides an overview of the chemical structure, properties, synthesis, and biological relevance of Thieno[3,2-b]pyridin-6-amine and its derivatives, aimed at researchers, scientists, and professionals in the field of drug development.
Core Structure and Physicochemical Properties
This compound is a bicyclic heteroaromatic compound featuring a thiophene ring fused to a pyridine ring, with an amine substituent at the 6-position. This arrangement provides a unique three-dimensional structure and electronic properties that are conducive to binding within the ATP-binding pocket of various protein kinases.
dot
Caption: Schematic of the this compound core structure.
Physicochemical Data
The following table summarizes key physicochemical properties for this compound and a related isomer. This data is essential for assessing drug-like properties, such as solubility and stability.
| Property | Value | Reference / Note |
| Molecular Formula | C₇H₆N₂S | [1] |
| Molecular Weight | 150.2 g/mol | [1] |
| Appearance | Pale yellow solid | [2] (for 3-amino isomer) |
| Melting Point | 92 °C | [3] (for 3-amino isomer) |
| Boiling Point | 332.7 ± 22.0 °C | [3] (Predicted, for 3-amino isomer) |
| Storage Conditions | 2-8°C | [1] |
Synthesis and Experimental Protocols
dot
Caption: Representative workflow for the synthesis of thienopyridine derivatives.
General Experimental Protocol (Adapted for Thieno[2,3-b]pyridine derivatives)
This protocol describes a multi-step synthesis adapted from procedures for creating substituted 3-aminothieno[2,3-b]pyridine-2-carboxamides, which are structurally related to the target scaffold.
-
Palladium-Catalyzed Cross-Coupling (Suzuki Reaction):
-
To a solution of 2,6-dichloronicotinonitrile and a suitable boronic acid in a dioxane/water mixture, add a palladium catalyst such as Pd(PPh₃)₄ and a base (e.g., Cs₂CO₃).
-
Heat the reaction mixture at 90°C until completion, monitored by TLC or LC-MS.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product via silica gel chromatography to yield the monosubstituted nicotinonitrile intermediate.
-
-
Thiophene Ring Formation (Gewald Reaction):
-
The nicotinonitrile intermediate is subjected to a nucleophilic aromatic substitution (SₙAr) reaction with ethyl thioglycolate in the presence of a base like triethylamine (Et₃N).
-
This is followed by an in-situ intramolecular cyclization to form the ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.
-
-
Saponification:
-
Hydrolyze the ester intermediate using a strong base, such as 4M sodium hydroxide in dioxane, to yield the corresponding carboxylic acid.
-
Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.
-
-
Amide Coupling:
-
The carboxylic acid is coupled with a desired amine using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF.
-
Stir the reaction at room temperature until completion.
-
Purify the final compound by column chromatography to obtain the target 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative.
-
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of synthetic compounds. While specific data for this compound is scarce, the following table presents representative ¹H-NMR chemical shifts for various protons on the thieno[3,2-b]pyridine scaffold, compiled from several derivatives.
Representative ¹H-NMR Data for Thieno[3,2-b]pyridine Derivatives
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Note |
| H-5 | 8.74 - 8.81 | dd | |
| H-7 | 8.21 - 8.61 | dd or broad d | |
| H-6 | 7.39 - 7.56 | dd | |
| OMe (on ester) | 3.75 - 3.94 | s | Present in carboxylate derivatives |
| Aromatic (substituent) | 7.05 - 7.90 | m | Varies based on substituent |
Note: Data compiled from various methyl 3-(aryl)thieno[3,2-b]pyridine-2-carboxylate derivatives. The exact chemical shifts will vary based on substitution patterns and the solvent used.
Biological Activity and Therapeutic Potential
The thieno[3,2-b]pyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. Its structure acts as an "ATP-competitive but not ATP-mimetic" template, often binding to the kinase hinge region and extending into the back pocket, which can confer high selectivity.
Derivatives of this scaffold have shown potent inhibitory activity against several kinases implicated in cancer and other diseases, including:
-
Haspin Kinase: An atypical kinase involved in mitosis.
-
c-Met and VEGFR2: Receptor tyrosine kinases crucial for angiogenesis and tumor progression.
-
Bruton's Tyrosine Kinase (BTK): A key component in B-cell receptor signaling, targeted in hematological malignancies.
-
Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation and survival.
The mechanism often involves the thieno[3,2-b]pyridine core forming hydrogen bonds with the kinase hinge region, while various substituents at different positions can be tailored to achieve selectivity and potency for a specific target.
dot
Caption: Inhibition of a generic RTK signaling pathway by a thienopyridine derivative.
Conclusion
This compound and its related derivatives represent a versatile and highly valuable scaffold for the development of targeted therapeutics, particularly in oncology. The core's ability to be readily functionalized allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The proven success of this scaffold in generating selective kinase inhibitors underscores its importance for further investigation and optimization in modern drug discovery programs. This guide serves as a foundational resource for scientists dedicated to leveraging this promising chemical entity for the creation of next-generation medicines.
References
Thieno[3,2-b]pyridin-6-amine: A Comprehensive Technical Guide to a Promising Kinase Inhibitor Scaffold
IUPAC Name: thieno[3,2-b]pyridin-6-amine
This technical guide provides an in-depth overview of this compound and its derivatives, a class of compounds demonstrating significant potential in oncological research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the synthesis, biological activity, and mechanisms of action associated with this heterocyclic scaffold.
Core Compound Specifications
| Parameter | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 115063-92-8 | N/A |
| Molecular Formula | C₇H₆N₂S | N/A |
| Molecular Weight | 150.20 g/mol | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves the construction of the fused thienopyridine core followed by functionalization. A common strategy for introducing the 6-amino group is through a nucleophilic aromatic substitution or a cross-coupling reaction on a pre-formed 6-halo-thieno[3,2-b]pyridine intermediate. The Buchwald-Hartwig amination is a particularly effective method for this transformation.
General Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol outlines a general procedure for the palladium-catalyzed amination of a 6-halothieno[3,2-b]pyridine.
Materials:
-
6-Bromo-thieno[3,2-b]pyridine (1.0 equiv)
-
Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis, or a protected amine) or an appropriate amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Reagents for work-up and purification (e.g., ethyl acetate, water, brine, celite, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-bromo-thieno[3,2-b]pyridine, palladium catalyst, phosphine ligand, and base.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 M of the limiting reagent). Add the amine coupling partner via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Biological Activity and Therapeutic Potential
The thieno[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A significant body of research highlights their role as potent inhibitors of various protein kinases implicated in cancer progression.
Anticancer Activity
Derivatives of the thieno[3,2-b]pyridine core have demonstrated significant growth inhibitory effects against a panel of human tumor cell lines. The primary mechanism of their antitumor activity is attributed to the inhibition of key protein kinases that drive oncogenic signaling pathways.
Table of Biological Activity of Selected Thieno[3,2-b]pyridine Derivatives:
| Compound Derivative | Target Kinase(s) | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles | Src | Various | Not specified | [1] |
| Substituted 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas | VEGFR-2, c-Met | Not specified | Not specified | [1] |
| 3-arylthieno[3,2-b]pyridin-5(4H)-ones | Not specified | Various | Site-dependent | [2] |
| Thieno[3,2-b]pyridine-based inhibitors | Haspin | Various | Selective inhibition | [3] |
Signaling Pathways and Mechanism of Action
The anticancer effects of thieno[3,2-b]pyridine derivatives are primarily mediated through the inhibition of key signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.
Src Kinase Signaling Pathway
The Src family of non-receptor tyrosine kinases are crucial transducers of signals from receptor tyrosine kinases (RTKs) and integrins, playing a pivotal role in cancer cell proliferation, survival, adhesion, and metastasis.[4][5] Inhibition of Src can disrupt these oncogenic processes.
References
- 1. c-MET [stage.abbviescience.com]
- 2. mdpi.com [mdpi.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility of Thieno[3,2-b]pyridin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Thieno[3,2-b]pyridin-6-amine, a key heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data for this specific molecule in publicly accessible literature, this document outlines standardized experimental protocols for determining both kinetic and thermodynamic solubility. Furthermore, it presents a summary of the known biological activities of related thieno[3,2-b]pyridine derivatives to provide context for its potential applications and illustrates a relevant biological signaling pathway.
Quantitative Solubility Data
Table 1: Hypothetical Solubility Data for this compound
| Solubility Type | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method of Analysis |
| Kinetic | Phosphate Buffered Saline (PBS), pH 7.4 | 25 | 45.8 | 305 | HPLC-UV |
| Kinetic | Simulated Intestinal Fluid (SIF) | 37 | 32.1 | 214 | Nephelometry |
| Thermodynamic | Water | 25 | 15.0 | 100 | Shake-Flask with LC-MS/MS |
| Thermodynamic | 0.1 M HCl | 25 | 150.2 | 1000 | Shake-Flask with HPLC-UV |
| Thermodynamic | Dioxane:Water (1:1) | 25 | 751.0 | 5000 | Shake-Flask with HPLC-UV |
Note: The data in this table are purely illustrative and should not be considered as experimentally verified values.
Experimental Protocols for Solubility Determination
The solubility of a compound is a critical parameter in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's behavior.[1][2]
2.1. Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be representative of initial dissolution rates.[1][3][4][5]
Objective: To rapidly determine the apparent solubility of a test compound from a DMSO stock solution in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV-based methods)
-
Automated liquid handler
-
Plate shaker
-
Plate reader (Nephelometer or UV-Vis spectrophotometer)
-
Centrifuge with plate rotor (for direct UV method)
-
Filtration plates (for direct UV method)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Buffer: Using an automated liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to wells containing a larger volume (e.g., 198 µL) of PBS buffer. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[3][4]
-
Detection and Quantification:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound, and thus its kinetic solubility limit.[1][3][4]
-
Direct UV Method: After incubation, centrifuge the plate to pellet any precipitate or filter the solutions using a filtration plate.[1][3] Transfer the clear supernatant/filtrate to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration is determined by comparing the absorbance to a standard curve of the compound in a solvent where it is fully soluble (e.g., 50:50 acetonitrile:water).
-
2.2. Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the "true" solubility.[2][6][7] The shake-flask method is the gold standard for this determination.[8]
Objective: To determine the equilibrium solubility of the solid form of a compound in a given solvent.
Materials:
-
Solid this compound
-
Selected aqueous buffers (e.g., water, PBS pH 7.4, 0.1 M HCl)
-
Glass vials
-
Thermomixer or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.[6]
-
Equilibration: Seal the vials and agitate them in a thermomixer or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[6][7]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed to pellet the excess solid.
-
Filtration: Carefully draw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Prepare serial dilutions of the clear filtrate. Analyze these dilutions using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a stock solution of known concentration. The concentration of the saturated filtrate represents the thermodynamic solubility.[7]
Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility determination.
Biological Context and Signaling Pathways
While the specific biological targets of this compound are not extensively documented, the thieno[3,2-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives of this core have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[9] Aberrant kinase activity is a hallmark of many diseases, including cancer.[9]
Thieno[3,2-b]pyridine derivatives have been reported to inhibit key signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src, both of which are implicated in tumor angiogenesis and metastasis. Inhibition of these pathways can lead to anti-proliferative and anti-angiogenic effects. For instance, some thieno[2,3-b]pyridines (a related isomer) have been shown to induce G2/M cell cycle arrest and apoptosis in prostate cancer cells.[10]
Based on the known activity of related compounds, a plausible mechanism of action for a thieno[3,2-b]pyridine derivative could involve the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the one mediated by VEGFR-2.
Hypothetical Signaling Pathway for a Thieno[3,2-b]pyridine Derivative
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
This guide provides a foundational understanding of the methodologies required to assess the solubility of this compound and places the compound in a relevant biological context based on the activities of its structural analogs. The experimental protocols described are standard in the pharmaceutical industry and can be adapted to specific research needs.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. evotec.com [evotec.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of Thieno[3,2-b]pyridin-6-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Predicted and Representative Spectral Data
Due to the limited availability of published spectral data for the unsubstituted Thieno[3,2-b]pyridin-6-amine, this section presents predicted values and representative data from a closely related analog, methyl 3-amino-6-(pyridin-2-ylamino)thieno[3,2-b]pyridine-2-carboxylate. These data are intended to provide a foundational understanding of the spectroscopic behavior of the thieno[3,2-b]pyridine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on the analysis of its structure and comparison with known thienopyridine derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.2 - 7.4 | d | 5.0 - 5.5 |
| H-3 | 7.6 - 7.8 | d | 5.0 - 5.5 |
| H-5 | 6.8 - 7.0 | d | 8.0 - 8.5 |
| H-7 | 8.2 - 8.4 | d | 8.0 - 8.5 |
| -NH₂ | 5.0 - 6.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 120 - 125 |
| C-3 | 128 - 132 |
| C-3a | 140 - 145 |
| C-5 | 110 - 115 |
| C-6 | 155 - 160 |
| C-7 | 145 - 150 |
| C-7a | 150 - 155 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) is expected to be prominent.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 150.03 | Molecular Ion |
| [M-NH₂]⁺ | 134.03 | Loss of amino group |
| [M-HCN]⁺ | 123.02 | Loss of hydrogen cyanide from the pyridine ring |
As an illustrative example, the mass spectrum of a related compound, methyl 3-amino-6-(pyridin-2-ylamino)thieno[3,2-b]pyridine-2-carboxylate, is available and shows a molecular ion peak consistent with its structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and aromatic moieties.
Table 4: Predicted IR Spectral Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3400 - 3250 | Two bands for primary amine |
| C-H stretch (aromatic) | 3100 - 3000 | Aromatic C-H bonds |
| C=C and C=N stretch | 1650 - 1450 | Aromatic ring vibrations |
| N-H bend | 1650 - 1580 | Primary amine scissoring |
| C-N stretch | 1335 - 1250 | Aromatic amine |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible spectral data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the thienopyridine sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of particulate matter to avoid broadening of the spectral lines.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
For electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in protonation.
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement and elemental composition determination, utilize a time-of-flight (TOF) or Orbitrap mass analyzer.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.
Caption: General workflow for spectroscopic and spectrometric analysis.
Caption: Relationship between spectroscopic data and structural information.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric characteristics of this compound, alongside generalized experimental protocols. While experimental data for the parent compound is elusive, the predictive analysis and data from related analogs offer valuable insights for researchers in the field. The provided workflows and logical diagrams serve as a practical reference for the characterization of this important class of heterocyclic compounds. Accurate and thorough spectral analysis is paramount for the successful synthesis and development of novel thienopyridine-based therapeutic agents.
The Rise of Thieno[3,2-b]pyridines: A Technical Guide to a Versatile Scaffold in Drug Discovery
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the thieno[3,2-b]pyridine core has emerged as a privileged scaffold, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide offers an in-depth exploration of the discovery and development of thieno[3,2-b]pyridine derivatives, tailored for researchers, scientists, and drug development professionals. This document consolidates key findings on their synthesis, biological activity, and mechanisms of action, with a focus on oncology, neurodegenerative disorders, and anti-inflammatory applications.
Core Synthesis Strategies: Building the Thieno[3,2-b]pyridine Scaffold
The synthesis of the thieno[3,2-b]pyridine core is a critical first step in the development of novel derivatives. Several synthetic routes have been established, with the Friedländer annulation and variations of the Gewald reaction being among the most prominent.
A common approach involves the condensation of a 2-amino-3-formylthiophene with a carbonyl compound containing an α-methylene group. For instance, the reaction of 3-amino-2-formylthiophene with pyruvic acid in the presence of a base like sodium hydroxide leads to the formation of the thieno[3,2-b]pyridine-5-carboxylic acid, a key intermediate for further functionalization.
Another versatile method is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. While classically used for thiophene synthesis, modifications of this approach can be employed to construct the fused thieno[3,2-b]pyridine system.
A detailed synthetic protocol for a key intermediate, thieno[3,2-b]pyridine-5-carboxylic acid, via a Friedländer-type condensation is presented below.
Experimental Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid
Objective: To synthesize the thieno[3,2-b]pyridine core structure as a key intermediate for further derivatization.
Method: Friedländer Annulation
Materials:
-
3-azido-2-formylthiophene
-
Ethanol
-
Piperidine
-
Hydrogen sulfide gas
-
Pyruvic acid
-
15% Aqueous sodium hydroxide
Procedure:
-
Preparation of the Amine Intermediate: Dissolve 3.0 g (0.020 mol) of 3-azido-2-formylthiophene in 20 ml of ethanol containing two drops of piperidine in a suitable reaction flask.
-
Reduction of the Azide: Cool the solution to 10°C. Bubble hydrogen sulfide gas through the solution while maintaining the temperature below 25°C. The reaction is exothermic and will evolve nitrogen gas. Continue the addition of hydrogen sulfide for approximately 45 minutes until the nitrogen evolution ceases.
-
Removal of Sulfur: Cool the reaction mixture to 0°C and filter off the precipitated sulfur.
-
Friedländer Condensation: To the filtrate containing the crude 3-amino-2-formylthiophene, add a solution of 3.5 g (0.040 mol) of pyruvic acid in 18 ml of 15% aqueous sodium hydroxide.
-
Reaction Work-up: The subsequent steps involve acidification to precipitate the carboxylic acid, followed by filtration, washing, and drying to yield the thieno[3,2-b]pyridine-5-carboxylic acid product.
Therapeutic Applications and Biological Activity
Thieno[3,2-b]pyridine derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in several key therapeutic areas.
Oncology
In oncology, thieno[3,2-b]pyridine derivatives have shown significant anti-proliferative effects against various cancer cell lines.[1] Notably, derivatives of methyl thieno[3,2-b]pyridine-6-carboxylate have demonstrated potent growth inhibitory activity against breast, lung, and melanoma cancer cell lines.[1] Some of these compounds have been shown to induce cell cycle arrest and apoptosis.[1]
A series of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumor potential against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468.[2] Three of these derivatives exhibited significant antitumor activity against both cell lines, with minimal toxicity to non-tumorigenic mammary epithelial cells.[2]
| Compound | Cell Line | GI50 (µM) |
| 2e (methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate) | MDA-MB-231 | 13 |
| MDA-MB-468 | 20 | |
| 2f (methyl 3-(3-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate) | MDA-MB-231 | >50 |
| MDA-MB-468 | 22 | |
| 2h (methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate) | MDA-MB-231 | 16 |
| MDA-MB-468 | 12 |
Table 1: Growth Inhibitory (GI50) values of selected methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates against Triple-Negative Breast Cancer cell lines.[2]
The mechanism of action for many of these anticancer derivatives involves the inhibition of key signaling pathways implicated in tumor growth and proliferation.
Kinase Inhibition
A significant area of investigation for thieno[3,2-b]pyridine derivatives is their role as protein kinase inhibitors.[3][4] Protein kinases are crucial regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[4]
The thieno[3,2-b]pyridine scaffold has been identified as a template for highly selective kinase inhibitors.[3][4] The weak interaction of the core with the kinase hinge region allows for diverse binding modes while maintaining high kinome-wide selectivity.[3][4] This has led to the development of potent inhibitors for underexplored protein kinases such as Haspin.[3][4]
| Compound | Haspin IC50 (nM) |
| MU1460 | 280 |
| MU1464 | 198 |
| MU1668 | >3000 |
| MU1920 | >3000 |
Table 2: In vitro inhibitory activity of selected thieno[3,2-b]pyridine derivatives against Haspin kinase.[3]
Furthermore, thieno[3,2-b]pyridine-based compounds have been developed as inhibitors of c-Met and VEGFR2 tyrosine kinases, with some derivatives showing IC50 values in the low nanomolar range and efficacy in in vivo tumor xenograft models.
Neurodegenerative Disorders
The therapeutic potential of thieno[3,2-b]pyridine derivatives extends to the central nervous system. They have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). The discovery of novel thieno[3,2-b]pyridine-5-carboxamide and 2,3-difluorobenzamide mGlu5 NAMs has been reported, with these compounds being highly potent and brain penetrant.[5][6]
While much of the research in this area has focused on the related thieno[3,2-c] and thieno[2,3-b] scaffolds, the findings suggest a promising avenue for the development of thieno[3,2-b]pyridine-based therapies for neurological and psychiatric disorders. For instance, a thieno[3,2-c]pyrazol-3-amine derivative was identified as a potent inhibitor of glycogen synthase kinase 3β (GSK-3β) with an IC50 of 3.1 nM, a key target in Alzheimer's disease.[7]
Anti-inflammatory Applications
Thieno[3,2-b]pyridine derivatives have also been explored for their anti-inflammatory properties. While specific in vivo data for this scaffold is emerging, related thieno[3,2-d]pyrimidine derivatives have shown potent anti-inflammatory efficacy. One such derivative, HY3, exhibited an IC50 of 11 nM against RIPK2, a key kinase in inflammatory signaling pathways, and demonstrated significant anti-inflammatory effects in an in vivo model of acute liver injury.[8]
Key Signaling Pathways and Experimental Workflows
The development of thieno[3,2-b]pyridine derivatives often involves targeting specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
A typical workflow for the discovery and evaluation of novel thieno[3,2-b]pyridine derivatives involves several key stages, from initial synthesis to in vivo testing.
Experimental Protocols for Biological Evaluation
The biological evaluation of thieno[3,2-b]pyridine derivatives relies on a suite of standardized in vitro assays to determine their cytotoxic and cytostatic effects.
Sulforhodamine B (SRB) Assay for Cell Proliferation
Principle: The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein with the dye sulforhodamine B.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the thieno[3,2-b]pyridine derivatives and incubate for 48-72 hours.
-
Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Staining: Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Remove unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader. The GI50 value is calculated from the dose-response curve.
Trypan Blue Exclusion Assay for Cell Viability
Principle: This assay distinguishes between viable and non-viable cells based on the principle that viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells take it up.
Procedure:
-
Cell Suspension: Prepare a single-cell suspension from the treated and control cell cultures.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.
Bromodeoxyuridine (BrdU) Assay for DNA Synthesis
Principle: The BrdU assay measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine, into the DNA of proliferating cells.
Procedure:
-
BrdU Labeling: Add BrdU to the cell culture medium and incubate to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody.
-
Secondary Antibody and Detection: Add a fluorescently labeled secondary antibody and visualize the labeled cells using fluorescence microscopy or quantify the signal using a plate reader.
Flow Cytometry for Cell Cycle Analysis
Principle: Flow cytometry with a DNA-staining dye like propidium iodide (PI) is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Preparation: Harvest and fix the treated and control cells, typically with cold ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Data Acquisition: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Analysis: The DNA content is proportional to the fluorescence intensity, allowing for the generation of a histogram that shows the percentage of cells in each phase of the cell cycle.
Conclusion
The thieno[3,2-b]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. Its synthetic tractability and diverse biological activities have positioned it as a focal point in modern medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of thieno[3,2-b]pyridine derivatives is expected to yield a new generation of drugs for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. This technical guide provides a solid foundation for researchers to build upon in their quest for innovative and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Thieno[3,2- b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thienopyridine Scaffold: A Cornerstone of Antiplatelet Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
The thienopyridine scaffold is a heterocyclic chemical structure that forms the backbone of a clinically significant class of antiplatelet drugs. These agents are instrumental in the management and prevention of atherothrombotic diseases, such as myocardial infarction and stroke. This guide provides a comprehensive overview of the biological significance of the thienopyridine scaffold, its mechanism of action, the pharmacological profiles of its key derivatives, and the experimental methodologies used for their evaluation.
Mechanism of Action: Irreversible P2Y12 Receptor Antagonism
Thienopyridine derivatives are prodrugs that, once metabolized into their active forms, function as irreversible antagonists of the P2Y12 receptor, a crucial G protein-coupled receptor on the surface of platelets.[1][2] The activation of the P2Y12 receptor by adenosine diphosphate (ADP) is a central pathway in platelet activation and aggregation.[2]
The active metabolites of thienopyridines, which possess a reactive thiol group, form a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[3] This irreversible binding prevents ADP from interacting with the receptor, thereby blocking the downstream signaling cascade that leads to platelet activation.[2][3] Consequently, the amplification of platelet activation and the stabilization of platelet aggregates are inhibited for the lifespan of the platelet, which is approximately 7 to 10 days.[1]
Key Thienopyridine Derivatives
The thienopyridine class includes several generations of drugs, each with distinct pharmacological properties. The most notable derivatives are ticlopidine, clopidogrel, and prasugrel.
-
Ticlopidine: The first-generation thienopyridine, ticlopidine demonstrated efficacy in preventing thrombotic events. However, its use has been largely superseded by newer agents due to a less favorable side-effect profile, including the risk of neutropenia.[1]
-
Clopidogrel: As a second-generation thienopyridine, clopidogrel offered an improved safety profile and became a cornerstone of dual antiplatelet therapy along with aspirin.[4] Its clinical efficacy, however, can be influenced by genetic polymorphisms in the cytochrome P450 enzymes responsible for its metabolic activation.[3][5]
-
Prasugrel: A third-generation thienopyridine, prasugrel exhibits a more efficient and consistent metabolic activation compared to clopidogrel, leading to a faster onset of action and more potent platelet inhibition.[5][6]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for the active metabolites of major thienopyridine derivatives, providing a basis for their comparative pharmacology.
Table 1: In Vitro Potency of Thienopyridine Active Metabolites
| Derivative (Active Metabolite) | Target | Assay Type | Value | Reference(s) |
| Ticlopidine (UR-4501) | P2Y12 Receptor | ADP-induced Platelet Aggregation | IC50: 3-100 µM | [7] |
| Clopidogrel Active Metabolite | P2Y12 Receptor | ADP-induced Platelet Aggregation | IC50: ~3291 µM (in vitro added) | [8] |
| Prasugrel Active Metabolite (R-138727) | P2Y12 Receptor | ADP-induced Platelet Aggregation | IC50: 0.3-300 µM | [9] |
| Prasugrel Active Metabolite (R-138727) | P2Y12 Receptor | Thrombin Generation | IC50: 0.7 ± 0.1 µM | [10] |
Table 2: Comparative Pharmacokinetics of Thienopyridine Derivatives
| Parameter | Ticlopidine | Clopidogrel | Prasugrel | Reference(s) |
| Prodrug | Yes | Yes | Yes | [3][6] |
| Metabolic Activation | Hepatic CYP450 | 2-step Hepatic CYP450 | Hydrolysis then 1-step Hepatic CYP450 | [3][11] |
| Time to Peak Plasma Concentration (Active Metabolite) | Delayed | ~1-2 hours | ~30 minutes | [1][12] |
| Time to Maximal Platelet Inhibition | 3-5 days | 2-6 hours (loading dose) | ~30 minutes | [1][12] |
| Elimination Half-life (Active Metabolite) | Not well defined | ~8 hours | ~7.4 hours | [12] |
| Genetic Polymorphism Influence (CYP2C19) | Yes | Significant | Minimal | [3][5] |
Table 3: Clinical Efficacy in Acute Coronary Syndrome (ACS) - Selected Trial Data
| Trial | Comparison | Primary Endpoint | Result | Reference(s) |
| CURE | Clopidogrel + Aspirin vs. Aspirin alone | Cardiovascular death, non-fatal MI, or stroke | 20% relative risk reduction with Clopidogrel | [4] |
| TRITON-TIMI 38 | Prasugrel + Aspirin vs. Clopidogrel + Aspirin | Cardiovascular death, non-fatal MI, or non-fatal stroke | 19% relative risk reduction with Prasugrel | [4] |
| PRINCIPLE-TIMI 44 | Prasugrel vs. High-dose Clopidogrel | Inhibition of Platelet Aggregation at 6 hours | Prasugrel showed significantly higher inhibition | [13] |
Experimental Protocols
Detailed methodologies are essential for the preclinical and clinical evaluation of thienopyridine derivatives.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function and the inhibitory effects of antiplatelet agents.
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through and be detected by a photocell.[14]
Detailed Methodology:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[14]
-
PRP and PPP Preparation:
-
Instrument Setup:
-
Warm the aggregometer to 37°C.
-
Calibrate the instrument by setting 100% light transmission with a cuvette containing PPP and 0% with a cuvette containing PRP.[16]
-
-
Assay Procedure:
-
Pipette a defined volume of PRP (e.g., 270-450 µL) into an aggregometer cuvette containing a magnetic stir bar.[14][16]
-
Pre-warm the PRP at 37°C for a specified time (e.g., 2-5 minutes) while stirring.[16]
-
If testing an inhibitor, pre-incubate the PRP with the thienopyridine active metabolite for a defined period.
-
Add a specific concentration of a platelet agonist (e.g., ADP, collagen) to initiate aggregation.[17]
-
Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve.[16]
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated relative to the 0% and 100% baselines. For inhibitors, the IC50 value (the concentration of inhibitor that reduces the maximal aggregation by 50%) can be determined.
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific platelet activation markers on a single-cell level.
Principle: Fluorochrome-conjugated antibodies are used to detect the surface expression of proteins that are upregulated upon platelet activation, such as P-selectin (CD62P) and the activated conformation of the glycoprotein IIb/IIIa receptor (PAC-1).[18][19]
Detailed Methodology:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate or ACD).[18][20]
-
Sample Preparation:
-
Aliquots of whole blood or PRP are used.
-
If testing an inhibitor, pre-incubate the sample with the thienopyridine active metabolite.
-
-
Platelet Activation:
-
Add a platelet agonist (e.g., ADP, TRAP) to the blood or PRP sample and incubate for a specific time (e.g., 10-15 minutes) at room temperature.[21]
-
An unstimulated sample serves as a negative control.
-
-
Antibody Staining:
-
Fixation (Optional):
-
Fix the samples with a low concentration of paraformaldehyde (e.g., 1%) to stop the reaction and stabilize the cells for analysis. Note that fixation can affect some antibody binding (e.g., PAC-1).[20]
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Quantify the percentage of platelets positive for each activation marker and the mean fluorescence intensity.
-
P2Y12 Receptor Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of a compound for the P2Y12 receptor.
Principle: A radiolabeled ligand with known affinity for the P2Y12 receptor (e.g., [3H]2-MeS-ADP) is incubated with a source of the receptor (e.g., platelet membranes or cells expressing the receptor). The ability of a test compound (e.g., a thienopyridine active metabolite) to displace the radioligand is measured, allowing for the determination of its binding affinity.[22][23]
Detailed Methodology:
-
Receptor Preparation:
-
Prepare membranes from human platelets or from a cell line stably expressing the human P2Y12 receptor.[22]
-
-
Assay Setup:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand (e.g., [3H]2-MeS-ADP or [3H]PSB-0413), and varying concentrations of the unlabeled test compound.[22][24]
-
Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled P2Y12 antagonist).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[22]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.[22]
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]
-
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the P2Y12 signaling pathway and the general workflows for the experimental protocols described above.
Caption: P2Y12 receptor signaling pathway and the inhibitory action of thienopyridine active metabolites.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Caption: Experimental workflow for Flow Cytometry analysis of platelet activation.
Conclusion
The thienopyridine scaffold is of profound biological and clinical significance, providing the chemical foundation for a class of potent antiplatelet agents. Their mechanism of irreversible P2Y12 receptor antagonism has proven highly effective in the prevention of thrombotic events in patients with cardiovascular disease. The evolution from ticlopidine to clopidogrel and prasugrel reflects ongoing efforts to optimize the pharmacological profile of these drugs, enhancing their efficacy and safety. The experimental protocols detailed in this guide are fundamental to the continued research and development of novel antiplatelet therapies targeting the P2Y12 receptor and other pathways involved in platelet activation.
References
- 1. jddtonline.info [jddtonline.info]
- 2. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the metabolism of clopidogrel and prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medscape.com [medscape.com]
- 12. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prasugrel compared with high loading- and maintenance-dose clopidogrel in patients with planned percutaneous coronary intervention: the Prasugrel in Comparison to Clopidogrel for Inhibition of Platelet Activation and Aggregation-Thrombolysis in Myocardial Infarction 44 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. brd.nci.nih.gov [brd.nci.nih.gov]
- 18. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Platelet Activation [bdbiosciences.com]
- 21. benchchem.com [benchchem.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
Thieno[3,2-b]pyridin-6-amine: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-b]pyridin-6-amine is a heterocyclic organic compound featuring a fused thieno[3,2-b]pyridine core with an amine substituent at the 6-position. This scaffold has garnered significant interest in medicinal chemistry due to its structural similarity to purines and other biologically relevant heterocycles. As a key intermediate and pharmacophore, it serves as a versatile building block for the synthesis of a diverse range of compounds with potential therapeutic applications. This technical guide provides an in-depth review of the available literature on this compound, focusing on its synthesis, and known biological activities, with a particular emphasis on its role as a scaffold for kinase inhibitors.
Synthesis and Chemical Properties
While specific literature detailing the direct synthesis of this compound is limited, analogous synthetic strategies for related thieno[3,2-b]pyridine derivatives suggest plausible routes. The primary approaches would likely involve either the introduction of the amine group onto a pre-formed thieno[3,2-b]pyridine ring system or the construction of the pyridine ring onto a substituted thiophene precursor.
Potential Synthetic Pathways:
A logical synthetic approach would be the amination of a suitable precursor, such as 6-chlorothieno[3,2-b]pyridine. This could be achieved through nucleophilic aromatic substitution with an amine source. Another viable route involves the reduction of a 6-nitrothieno[3,2-b]pyridine intermediate.
A general workflow for a potential synthesis is outlined below:
Biological Activity and Therapeutic Potential
The thieno[3,2-b]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, frequently appearing in the design of kinase inhibitors. While specific biological data for the parent this compound is not extensively reported, its derivatives have shown significant activity against a range of protein kinases, suggesting that the core scaffold provides a favorable binding motif.
Kinase Inhibition
Derivatives of the thieno[3,2-b]pyridine core have been identified as potent inhibitors of several kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.
Janus Kinase (JAK) Inhibition: The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is a key factor in various autoimmune diseases and cancers. Thieno[3,2-d]pyrimidine derivatives, structurally similar to thieno[3,2-b]pyridines, have been developed as potent JAK3 inhibitors for the treatment of B-cell lymphoma.[1] This suggests that the thieno[3,2-b]pyridine scaffold could also be a valuable starting point for the design of novel JAK inhibitors.
Other Kinase Targets: Research has shown that the thieno[3,2-b]pyridine scaffold is a versatile template for developing inhibitors of a variety of underexplored protein kinases, including Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases.[2] The weak interaction of the core with the kinase hinge region allows for diverse binding modes while maintaining high selectivity.
The general mechanism of action for many kinase inhibitors involves competition with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, this section provides a generalized protocol for a key synthetic step and a common biological assay based on procedures for analogous compounds.
General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated Thieno[3,2-b]pyridine
This protocol describes a common method for the functionalization of the thieno[3,2-b]pyridine core, which can be adapted for the synthesis of various derivatives.
Materials:
-
Halogenated thieno[3,2-b]pyridine (1.0 equiv)
-
Boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the halogenated thieno[3,2-b]pyridine, boronic acid/ester, and base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method to assess the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Test compound (e.g., this compound derivative)
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Kinase buffer
-
96-well plates
-
Scintillation counter or other detection system
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Quantitative Data Summary
Specific quantitative data for this compound is scarce in the public domain. The following table summarizes representative data for structurally related thieno[3,2-d]pyrimidine-based JAK3 inhibitors to illustrate the potential potency of this scaffold.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (μM) | Reference |
| 9a | JAK3 | 1.9 | SU-DHL-1 | 0.032 | [1] |
| 9g | JAK3 | 1.8 | SU-DHL-1 | 0.041 | [1] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. While the current body of literature primarily focuses on its derivatives, the recurring success of the thieno[3,2-b]pyridine core in targeting various kinases underscores its importance. Future research should focus on the development of efficient and scalable synthetic routes to this compound itself, enabling a more thorough investigation of its biological properties. The exploration of its inhibitory activity against a broader panel of kinases, as well as other potential biological targets, will be crucial in unlocking the full therapeutic potential of this versatile heterocyclic compound. Detailed structure-activity relationship (SAR) studies on a library of 6-substituted thieno[3,2-b]pyridines will provide valuable insights for the rational design of next-generation inhibitors with enhanced potency and selectivity.
References
- 1. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Thieno[3,2-b]pyridin-6-amine: A Privileged Scaffold for Kinase-Targeted Drug Discovery and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-b]pyridine core, a heterocyclic aromatic scaffold, has emerged as a structure of significant interest in medicinal chemistry. In particular, derivatives of thieno[3,2-b]pyridin-6-amine have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a primary focus on its utility as a scaffold for kinase inhibitors in oncology and for targeting key enzymes implicated in neurodegenerative disorders. This document details the synthesis of key derivatives, summarizes their biological activities with quantitative data, provides exemplary experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction: The Thieno[3,2-b]pyridine Scaffold
Thienopyridines are a class of bicyclic heteroaromatic compounds that consist of fused thiophene and pyridine rings. The specific isomer, thieno[3,2-b]pyridine, has garnered considerable attention due to its structural resemblance to purine, a key component of nucleic acids and a core motif in many endogenous signaling molecules. This structural mimicry allows thieno[3,2-b]pyridine derivatives to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases. The amenability of the thieno[3,2-b]pyridine core to chemical modification at various positions allows for the fine-tuning of its pharmacological properties, making it a "privileged scaffold" in drug discovery. This guide will focus on the research applications stemming from the 6-amino substituted thieno[3,2-b]pyridine core.
Anticancer Applications: Targeting Key Oncogenic Kinases
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.
Inhibition of VEGFR2 and c-Met
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and c-Met are receptor tyrosine kinases that play pivotal roles in angiogenesis and tumor metastasis. Several thieno[3,2-b]pyridine derivatives have been identified as potent dual inhibitors of these kinases.
dot
A Technical Guide to the Hypothesized Mechanism of Action of Thieno[3,2-b]pyridin-6-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document presents a hypothesized mechanism of action for Thieno[3,2-b]pyridin-6-amine. As of the date of this publication, there is limited publicly available data on the specific biological activity of this exact molecule. The hypothesis is formulated based on the well-documented activities of structurally related compounds containing the thieno[3,2-b]pyridine scaffold. All quantitative data and experimental outcomes presented are illustrative and intended to serve as a guide for potential research directions.
Executive Summary
The thieno[3,2-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, known for its role in the development of highly selective kinase inhibitors.[1][2][3] This guide proposes a primary mechanism of action for this compound centered on the inhibition of protein kinases that are critical regulators of cell cycle progression and proliferation. The central hypothesis is that this compound functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of specific kinases, thereby disrupting downstream signaling pathways essential for cancer cell survival and growth.
This hypothesis is built upon findings that demonstrate various derivatives of the thieno[3,2-b]pyridine scaffold act as potent inhibitors of kinases such as Haspin, a key regulator of mitosis, and receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, which are pivotal in angiogenesis and tumor progression.[1][2] Consequently, the predicted downstream cellular effects of this compound include cell cycle arrest and induction of apoptosis in cancer cells.
Proposed Mechanism of Action: Kinase Inhibition
Protein kinases regulate the majority of signal transduction pathways and are frequently dysregulated in diseases like cancer.[4][5] Most kinase inhibitors function by competing with ATP for its binding site within the kinase domain.[4][6][7] The thieno[3,2-b]pyridine scaffold has been identified as a template for ATP-competitive inhibitors that can achieve high selectivity.[1][3]
Our primary hypothesis is that This compound functions as an ATP-competitive inhibitor of protein kinases crucial for oncogenesis.
-
ATP-Competitive Binding: The planar thieno[3,2-b]pyridine core likely interacts with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP. The 6-amino group can form critical hydrogen bonds that anchor the molecule in the pocket.
-
Selectivity: Selectivity for specific kinases is likely achieved through interactions of the scaffold with unique residues in the ATP-binding pocket and adjacent hydrophobic regions.[4]
Primary Hypothesized Target: Haspin Kinase
Haspin (haploid germ cell-specific nuclear protein kinase) is a serine/threonine kinase that plays an essential role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[8][9][10] This action is critical for the proper alignment and segregation of chromosomes during cell division.[8][9] Recent studies have highlighted the thieno[3,2-b]pyridine scaffold in developing highly selective Haspin inhibitors.[1][2]
Inhibition of Haspin by this compound would disrupt the mitotic checkpoint, leading to improper chromosome segregation, mitotic arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[8][9]
Caption: Hypothesized inhibition of the Haspin kinase pathway by this compound.
Secondary Hypothesized Targets: Receptor Tyrosine Kinases (VEGFR-2/c-Met)
Structurally related thienopyridines have shown inhibitory activity against RTKs like VEGFR-2 and c-Met. These kinases are crucial for tumor angiogenesis, proliferation, and metastasis.
-
VEGFR-2: A key mediator of angiogenesis. Its inhibition can starve tumors of essential blood supply.
-
c-Met: Its dysregulation is implicated in various carcinomas, promoting cell proliferation and invasion.[11]
Inhibition of these RTKs by this compound would block downstream signaling cascades like the MAPK and PI3K-AKT pathways, resulting in reduced cell proliferation and survival.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Quantitative Data (Hypothetical)
The following tables present hypothetical data that would be expected if this compound acts according to the proposed mechanism.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) [Hypothetical] | Assay Method |
|---|---|---|
| Haspin | 50 | Luminescence-based (ADP-Glo) |
| VEGFR-2 | 250 | Luminescence-based (ADP-Glo) |
| c-Met | 400 | Luminescence-based (ADP-Glo) |
| PKA | >10,000 | Radiometric (³³P-ATP) |
| CDK2 | >10,000 | Radiometric (³³P-ATP) |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) [Hypothetical] | Primary Effect |
|---|---|---|---|
| HeLa | Cervical Cancer | 1.5 | G2/M Arrest, Apoptosis |
| NCI-H460 | Non-Small Cell Lung | 1.3 | G2/M Arrest, Apoptosis |
| MCF-7 | Breast Cancer | 2.1 | G2/M Arrest |
| HUVEC | Normal Endothelial | 25.0 | Low Cytotoxicity |
Experimental Protocols
Detailed protocols are provided for key experiments to test the proposed mechanism of action.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for measuring the activity of kinases like Haspin, VEGFR-2, or c-Met.
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer from a 5x stock.
-
Prepare serial dilutions of this compound in 1x Kinase Buffer with a constant DMSO concentration (not to exceed 1%).
-
Dilute the recombinant kinase and its specific substrate to their optimal concentrations in 1x Kinase Buffer.
-
-
Kinase Reaction:
-
In a 96-well white plate, add 5 µL of the diluted compound or vehicle control.
-
Add 20 µL of the diluted kinase to all wells except the "no enzyme" blank.
-
Initiate the reaction by adding 25 µL of a master mix containing ATP and the kinase substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP by adding 50 µL of a commercial ADP-Glo™ or Kinase-Glo® reagent.
-
Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" blank from all readings.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution following treatment.[12][13][14]
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., NCI-H460) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2x GI₅₀) and a vehicle control (DMSO) for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a Propidium Iodide (PI) staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis.[15][16][17]
-
Cell Culture and Treatment:
-
Treat cells as described in the cell cycle analysis protocol (Section 4.2).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample before analysis.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
Differentiate cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Experimental and Logical Workflow Visualization
The following diagram illustrates the proposed workflow for evaluating the anticancer properties and mechanism of action of this compound.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]
- 5. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 10. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Methodological & Application
Synthesis of Thieno[3,2-b]pyridin-6-amine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of Thieno[3,2-b]pyridin-6-amine, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. The thieno[3,2-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules. This document outlines a reliable synthetic pathway, including experimental procedures, quantitative data, and visual workflows to guide researchers in the efficient preparation of this target compound.
Introduction
Thieno[3,2-b]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological properties. The incorporation of this scaffold into molecular designs has led to the development of potent inhibitors for various biological targets. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. This protocol details a two-step synthetic sequence starting from the commercially available 6-bromothieno[3,2-b]pyridine, involving a palladium-catalyzed amination reaction.
Synthetic Pathway Overview
The synthesis of this compound is achieved through the amination of a 6-halothieno[3,2-b]pyridine precursor. The most common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction is highly versatile and tolerates a wide range of functional groups, making it an ideal choice for the synthesis of aromatic amines.
The overall synthetic strategy is depicted in the following workflow:
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound from 6-bromothieno[3,2-b]pyridine.
Protocol 1: Buchwald-Hartwig Amination of 6-Bromothieno[3,2-b]pyridine
Objective: To synthesize this compound via a palladium-catalyzed amination of 6-bromothieno[3,2-b]pyridine.
Materials:
-
6-Bromothieno[3,2-b]pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or as a protected amine equivalent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromothieno[3,2-b]pyridine (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Addition of Reagents: To the flask, add sodium tert-butoxide (1.4 eq) and anhydrous toluene.
-
Addition of Amine Source: Add the ammonia source (e.g., a solution of ammonia in dioxane or an ammonia equivalent like benzophenone imine followed by hydrolysis) (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via Buchwald-Hartwig amination.
| Parameter | Value |
| Starting Material | 6-Bromothieno[3,2-b]pyridine |
| Key Reagents | Pd(OAc)₂, Xantphos, NaOt-Bu |
| Ammonia Source | Ammonia solution or equivalent |
| Solvent | Toluene |
| Reaction Temperature | 110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% (reported in similar systems) |
| Purification Method | Silica Gel Column Chromatography |
Logical Relationships in the Synthesis
The synthesis of this compound involves a series of logical steps, from the selection of starting materials to the final purification of the product. The key relationship is the conversion of a carbon-halogen bond to a carbon-nitrogen bond, facilitated by a palladium catalyst.
Figure 2: Logical relationship of components in the synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably prepare this valuable compound for their studies in drug discovery and development. The use of the Buchwald-Hartwig amination offers an efficient and high-yielding route to this important heterocyclic amine.
Application Notes and Protocols for Suzuki-Miyaura Coupling: Synthesis of 6-aryl-thieno[3,2-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 6-aryl-thieno[3,2-b]pyridines. This class of compounds is of significant interest in medicinal chemistry, with derivatives demonstrating potential as antitumor agents. The protocols outlined below are based on established and efficient methods for the palladium-catalyzed coupling of 6-halo-thieno[3,2-b]pyridines with various aryl and heteroaryl boronic acid derivatives.
Introduction
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif in drug discovery. Functionalization at the 6-position via the introduction of aryl or heteroaryl groups through the Suzuki-Miyaura coupling is a powerful strategy for generating libraries of novel compounds for biological screening. This palladium-catalyzed cross-coupling reaction offers a versatile and efficient method for the formation of C-C bonds with high functional group tolerance and generally good to excellent yields.
A key substrate for these syntheses is methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, which can be effectively coupled with a variety of aryl or heteroaryl pinacolboranes and potassium trifluoroborates. The resulting 6-aryl-thieno[3,2-b]pyridine derivatives have shown promising growth inhibitory effects on human tumor cell lines, making this synthetic route highly relevant for cancer research.[1]
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 6-halo-thieno[3,2-b]pyridine.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired 6-aryl-thieno[3,2-b]pyridine and regenerating the palladium(0) catalyst to continue the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The Suzuki-Miyaura coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acid derivatives consistently produces high to excellent yields, generally ranging from 65% to 91%.[1] The table below summarizes the reaction conditions and yields for the synthesis of representative 6-aryl-thieno[3,2-b]pyridine derivatives.
| Entry | 6-Halo-thieno[3,2-b]pyridine Derivative | Aryl/Heteroaryl Boronic Acid Derivative | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | Phenylboronic acid pinacol ester | Pd(dppf)CH₂Cl₂ (3) | K₂CO₃ (6) | DME | 85 | 12 | 88 |
| 2 | Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(dppf)CH₂Cl₂ (3) | K₂CO₃ (6) | DME | 85 | 14 | 91 |
| 3 | Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | 3-Thienylboronic acid | Pd(dppf)CH₂Cl₂ (3) | K₂CO₃ (6) | DME | 85 | 12 | 75 |
| 4 | Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | 2-Naphthylboronic acid | Pd(dppf)CH₂Cl₂ (3) | K₂CO₃ (6) | DME | 85 | 16 | 85 |
| 5 | Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | 4-Fluorophenylboronic acid | Pd(dppf)CH₂Cl₂ (3) | K₂CO₃ (6) | DME | 85 | 13 | 82 |
| 6 | Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | Pyridin-3-ylboronic acid | Pd(dppf)CH₂Cl₂ (3) | K₂CO₃ (6) | DME | 85 | 15 | 68 |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with an arylboronic acid derivative.
Materials:
-
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate
-
Aryl or heteroaryl boronic acid pinacol ester or potassium trifluoroborate (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)CH₂Cl₂) (2-4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (6 equivalents)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), the arylboronic acid derivative (1.2-1.5 eq), and anhydrous potassium carbonate (6.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)CH₂Cl₂ (0.03 eq). Subsequently, add anhydrous DME via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-aryl-thieno[3,2-b]pyridine derivative.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Vilsmeier-Haack Reaction for Thienopyridine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and powerful chemical reaction used for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[1][2] In the realm of medicinal chemistry and drug development, the Vilsmeier-Haack reaction has proven to be an invaluable tool for the synthesis of a wide array of heterocyclic compounds, including the medicinally significant thienopyridine scaffolds.
Thienopyridines, heterocyclic compounds containing fused thiophene and pyridine rings, are of significant interest due to their diverse biological activities. Various isomers, such as thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, and thieno[3,2-c]pyridine, form the core structure of several marketed drugs and clinical candidates with applications as antiplatelet agents, anticancer agents, and more. The Vilsmeier-Haack reaction provides a direct and efficient method for the construction of the thienopyridine ring system or for the functionalization of pre-existing thiophene rings, which can then be elaborated into the final thienopyridine target.
This document provides detailed application notes and experimental protocols for the synthesis of thienopyridines utilizing the Vilsmeier-Haack reaction, aimed at researchers, scientists, and professionals in the field of drug development.
Reaction Mechanism and Key Considerations
The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier reagent, from the reaction of DMF and POCl₃. This electrophilic species is then attacked by the electron-rich thiophene ring. Subsequent cyclization and hydrolysis lead to the formation of the formylated thienopyridine.
Key Considerations for Successful Synthesis:
-
Substrate Reactivity: The thiophene ring is generally considered electron-rich and is a suitable substrate for the Vilsmeier-Haack reaction. The presence of electron-donating groups on the thiophene ring can enhance the reaction rate, while electron-withdrawing groups may hinder it.
-
Stoichiometry of Reagents: The molar ratio of the substrate, DMF, and POCl₃ is a critical parameter that often requires optimization to maximize the yield of the desired product and minimize side reactions.
-
Reaction Temperature and Time: The reaction temperature and duration are crucial factors that influence the reaction outcome. Reactions are typically initiated at low temperatures (0-5 °C) during the addition of reagents and then heated to higher temperatures (ranging from room temperature to 90 °C or higher) for a specific period to ensure complete reaction.[3]
-
Work-up Procedure: Proper work-up is essential to hydrolyze the intermediate iminium salt and isolate the final aldehyde product. This usually involves pouring the reaction mixture into crushed ice and neutralizing with a base.
Experimental Protocols
Protocol 1: General Procedure for the In-situ Preparation of the Vilsmeier Reagent
This protocol describes the standard method for generating the Vilsmeier reagent from DMF and POCl₃.
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Two-necked round-bottom flask, flame-dried
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Add anhydrous DMF to the flask and cool it to 0 °C using an ice bath.
-
Slowly add freshly distilled POCl₃ dropwise to the stirred DMF via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The resulting pale-yellow to colorless solution is the Vilsmeier reagent, which should be used immediately for the subsequent reaction.
Protocol 2: Synthesis of 4-Chlorothieno[2,3-b]pyridine-5-carbaldehyde from N-(3-acetylthiophen-2-yl)acetamide
This protocol outlines the synthesis of a thieno[2,3-b]pyridine derivative through a Vilsmeier-Haack cyclization reaction.[1]
Materials:
-
N-(3-acetylthiophen-2-yl)acetamide
-
Vilsmeier reagent (prepared in situ from DMF and POCl₃)
-
Crushed ice
-
Sodium carbonate solution, saturated
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Prepare the Vilsmeier reagent using 12 equivalents of DMF and POCl₃ as described in Protocol 1.
-
To the freshly prepared Vilsmeier reagent, add a solution of N-(3-acetylthiophen-2-yl)acetamide (1 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Stir the reaction mixture at 65 °C for 4 to 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-chlorothieno[2,3-b]pyridine-5-carbaldehyde.
Protocol 3: Synthesis of Thieno[3,2-b]thiophene-2-carbaldehyde
This protocol describes the formylation of a thieno[3,2-b]thiophene core, which is structurally related to thienopyridines and demonstrates the direct formylation of a fused thiophene ring system.
Materials:
-
Thieno[3,2-b]thiophene
-
Vilsmeier reagent (prepared from DMF and POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve thieno[3,2-b]thiophene (1.00 g, 7.13 mmol) in DMF (5 mL) and cool the solution to 0 °C.
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.96 mL, 21.39 mmol) dropwise to DMF (5 mL) cooled to 0 °C, with stirring.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of thieno[3,2-b]thiophene.
-
Allow the reaction mixture to warm to room temperature and then stir at 60 °C for 11 hours.
-
Pour the reaction mixture over cold water and adjust the pH to 8–9 by adding a saturated aqueous Na₂CO₃ solution.
-
Extract the product with dichloromethane (DCM) (3 × 100 mL).
-
Wash the combined organic extracts with water (3 × 200 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by flash chromatography using a mixture of DCM/hexane (1:1) as the eluent to obtain thieno[3,2-b]thiophene-2-carbaldehyde as an orange solid. (Yield: 88%).
Data Presentation
| Entry | Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | N-(3-acetylthiophen-2-yl)acetamide | 4-Chlorothieno[2,3-b]pyridine-5-carbaldehyde | Vilsmeier reagent (12 eq.), 65 °C, 4-5 h | Good | [1] |
| 2 | Thieno[3,2-b]thiophene | Thieno[3,2-b]thiophene-2-carbaldehyde | Vilsmeier reagent (3 eq.), 60 °C, 11 h | 88 | |
| 3 | 2-Amino-3-cyanothiophene derivatives | Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | Vilsmeier reagent (DMF/POCl₃), rt to reflux, 3 h | Good to Excellent | [1] |
| 4 | N-Arylacetamides | 2-Chloro-3-formylquinolines | POCl₃, DMF, 0-5 °C then 90 °C | Good to Moderate | [3] |
Visualizations
Vilsmeier-Haack Reaction Mechanism for Thienopyridine Synthesis
Caption: General mechanism of the Vilsmeier-Haack formylation on a thiophene derivative.
Experimental Workflow for Thienopyridine Synthesis via Vilsmeier-Haack Reaction
Caption: A typical experimental workflow for thienopyridine synthesis using the Vilsmeier-Haack reaction.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thieno[3,2-b]pyridin-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core structure have been identified as potent inhibitors of various protein kinases, antibacterial agents, and antitumor compounds.[1][2][3] Their mechanism of action often involves ATP-competitive inhibition of kinase activity or targeting other crucial enzymes in pathogenic organisms.[1][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Thieno[3,2-b]pyridin-6-amine derivatives, intended to guide researchers in the exploration of this promising chemical space for drug discovery.
Synthetic Strategies
The synthesis of the thieno[3,2-b]pyridine core can be achieved through various strategies, often involving the construction of the thiophene ring onto a pre-existing pyridine or vice-versa. A common approach involves the cyclization of appropriately substituted pyridine or thiophene precursors. Subsequent functionalization, such as amination, coupling reactions, and side-chain modifications, allows for the generation of diverse chemical libraries for biological screening.
Experimental Protocols
Protocol 1: General Synthesis of Methyl 3-Arylthieno[3,2-b]pyridine-2-carboxylates via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 3-arylthieno[3,2-b]pyridine derivatives from a common intermediate, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
Arylboronic acid or aryltrifluoroborate salt
-
PdCl₂(dppf)·CH₂Cl₂ (Palladium(II) chloride diphenylphosphinoferrocene complex)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (solvent system)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq.), the corresponding arylboronic acid or aryltrifluoroborate salt (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (typically 2-5 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ether/petroleum ether) to afford the desired methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate.[3]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of Thieno[3,2-b]pyridinone Derivatives
This protocol outlines the synthesis of thieno[3,2-b]pyridinone derivatives, which have shown potent anti-mycobacterial activity.[4]
Materials:
-
Substituted 2-aminothiophene-3-carbonitrile
-
Appropriate cyclic ketone
-
Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel, combine the substituted 2-aminothiophene-3-carbonitrile (1.0 eq.) and the cyclic ketone (1.0-1.2 eq.).
-
Slowly add Eaton's reagent or PPA to the mixture with stirring.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) for several hours, monitoring by TLC.
-
After completion, carefully pour the reaction mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol or another suitable solvent.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data Summary
The biological activities of various Thieno[3,2-b]pyridine derivatives are summarized below. This data highlights their potential in different therapeutic areas.
Table 1: Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| MU1920 | Haspin | Not specified, but described as a quality chemical probe | [1] |
| Not Specified | VEGFR-2 | Potent inhibition reported | [3] |
| Not Specified | c-Met | Potent inhibition reported | [3] |
| Not Specified | Src | Potent inhibition reported | [3] |
Table 2: Anti-mycobacterial Activity of Thieno[3,2-b]pyridinone Derivatives
| Compound ID | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| 6c | Mtb UAlRv | 0.5-1 | [4] |
| Multiple Compounds | Mtb UAlRa | ≤ 1 | [4] |
Table 3: Antitumor Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates
| Compound ID | Cell Line | GI₅₀ (µM) | Reference |
| 2e | MDA-MB-231 (TNBC) | Not specified, but showed significant activity | [3] |
| 2e | MDA-MD-468 (TNBC) | Not specified, but showed significant activity | [3] |
Mechanism of Action & Signaling Pathways
Thieno[3,2-b]pyridine derivatives exert their biological effects by interacting with specific molecular targets. Below are visualizations of some of the key mechanisms of action.
Conclusion
The Thieno[3,2-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic protocols and biological data presented here provide a solid foundation for researchers to design and synthesize new derivatives with improved potency and selectivity. Further exploration of the structure-activity relationships of this class of compounds is warranted to unlock their full therapeutic potential in oncology, infectious diseases, and other areas of unmet medical need.
References
- 1. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thieno[3,2-b]pyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-b]pyridine scaffold has emerged as a significant pharmacophore in the development of highly selective protein kinase inhibitors.[1][2][3][4][5][6] Protein kinases are crucial regulators of numerous cellular processes, and their aberrant activity is implicated in various diseases, particularly cancer.[1][2][3][4][5][6] Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.
This document provides an overview of the application of thieno[3,2-b]pyridine derivatives as kinase inhibitors, including a summary of their inhibitory activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows. While the specific compound "Thieno[3,2-b]pyridin-6-amine" has not been extensively documented as a kinase inhibitor in publicly available literature, this document will focus on the broader class of thieno[3,2-b]pyridine-based compounds that have shown significant promise. The methodologies and principles described herein are directly applicable to the screening and characterization of novel derivatives, including 6-amino substituted analogues.
The thieno[3,2-b]pyridine core serves as a template for ATP-competitive inhibitors that can be modified to achieve high selectivity for various kinases, including Haspin, c-Met, VEGFR2, and Bruton's tyrosine kinase (BTK).[1][3][7]
Data Presentation: Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives
The following table summarizes the reported in vitro inhibitory activities of various thieno[3,2-b]pyridine derivatives against different protein kinases. This data highlights the potential of this scaffold in generating potent and selective kinase inhibitors.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| MU1920 | Haspin | Not Specified (highly selective) | [1][2][3][4][5][6][8] |
| Thieno[3,2-c]pyridin-4-amine derivative 14g | BTK | 12.8 | [7] |
| Thieno[3,2-c]pyrazol-3-amine derivative 16b | GSK-3β | 3.1 | [9] |
| Thieno[3,2-c]pyrazol-3-amine derivative 16a | GSK-3β | 4.4 | [9] |
| N3-arylmalonamide thieno[3,2-b]pyridine based inhibitors | c-Met, VEGFR2 | Low nanomolar range | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of thieno[3,2-b]pyridine derivatives as kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test compound (e.g., a thieno[3,2-b]pyridine derivative) dissolved in DMSO
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Prepare a kinase/substrate mixture in kinase reaction buffer. Add 10 µL of this mixture to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Start Kinase Reaction: Prepare an ATP solution in kinase reaction buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Kinase Activity Assay (Cellular Assay)
This protocol outlines a method to assess the inhibitory effect of a compound on a specific kinase within a cellular context.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., MCF-7 for certain kinases)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: primary antibody against the phosphorylated substrate of the target kinase, and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP).
-
Western blot or ELISA reagents
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency after 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a DMSO-treated well as a negative control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2-24 hours) to allow for compound uptake and target engagement.
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer to each well. Incubate on ice for 10-15 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Detection of Substrate Phosphorylation:
-
Western Blot: Normalize the protein lysates, separate proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific primary antibody followed by the HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the level of substrate phosphorylation in treated cells relative to the control cells. Determine the concentration of the compound that causes 50% inhibition of substrate phosphorylation (IC50).
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified generic signaling pathway that can be inhibited by a thieno[3,2-b]pyridine-based kinase inhibitor.
Caption: Simplified signaling pathway targeted by a kinase inhibitor.
Experimental Workflow Diagram
The diagram below outlines the general workflow for screening and characterizing thieno[3,2-b]pyridine derivatives as kinase inhibitors.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. | Semantic Scholar [semanticscholar.org]
- 7. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Thieno[3,2-b]pyridin-6-amine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Derivatives of thieno[3,2-b]pyridin-6-amine, in particular, have been the subject of extensive research due to their potent and often selective inhibitory activity against various cancer-related targets. These compounds have shown promise in targeting key signaling pathways involved in tumor cell proliferation, survival, and metastasis. This document provides detailed application notes on the utility of this compound derivatives in cancer research, alongside comprehensive protocols for their synthesis and biological evaluation.
Therapeutic Applications in Oncology
Thieno[3,2-b]pyridine-based compounds have been investigated for their ability to modulate the activity of several crucial protein kinases implicated in cancer progression. Their mechanism of action often involves the inhibition of these kinases, leading to the disruption of downstream signaling pathways that are essential for tumor growth and survival.
Key therapeutic applications include:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Several thieno[3,2-b]pyridine derivatives have been identified as potent inhibitors of RTKs such as RON (Recepteur d'Origine Nantais) and c-Met.[1][2] Aberrant activation of these kinases is a hallmark of various cancers and is associated with increased cell proliferation, invasion, and resistance to therapy.[3][4][5] By targeting these RTKs, thieno[3,2-b]pyridine compounds can effectively block downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[3][6]
-
Modulation of Mitotic Kinases: The thieno[3,2-b]pyridine scaffold has been successfully utilized to develop highly selective inhibitors of mitotic kinases like Haspin.[7][8] Haspin plays a critical role in chromosome alignment and segregation during mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[7][9] Inhibition of Haspin disrupts this process, leading to mitotic arrest and subsequent cancer cell death.[7]
-
Broad Anti-proliferative Activity: A range of this compound derivatives have demonstrated significant growth inhibitory effects against a panel of human cancer cell lines, including those from breast, lung, melanoma, and liver cancers.[10][11]
Data Presentation: In Vitro Anti-proliferative Activity
The following tables summarize the growth inhibitory (GI50) values of representative thieno[3,2-b]pyridine derivatives against various human cancer cell lines.
Table 1: Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series
| Compound | MCF-7 (Breast) GI50 (µM) | A375-C5 (Melanoma) GI50 (µM) | NCI-H460 (Lung) GI50 (µM) | HepG2 (Liver) GI50 (µM) |
| 3a | >125 | 111.80 ± 5.00 | >125 | >125 |
| 3b | 33.80 ± 1.70 | 26.00 ± 2.30 | 31.30 ± 2.90 | 99.26 ± 0.92 |
| 3c | 1.40 ± 0.20 | 1.30 ± 0.10 | 1.40 ± 0.40 | 1.63 ± 0.09 |
| Doxorubicin | 0.04 ± 0.01 | 0.13 ± 0.01 | 0.09 ± 0.01 | --- |
| Ellipticine | --- | --- | --- | 0.80 ± 0.05 |
Data sourced from Molecules 2012, 17, 3832-3846.[12]
Table 2: 6-(Hetero)arylthieno[3,2-b]pyridines from Suzuki-Miyaura Coupling
| Compound | MCF-7 (Breast) GI50 (µM) | A375-C5 (Melanoma) GI50 (µM) | NCI-H460 (Lung) GI50 (µM) |
| Bithiophene derivative | 0.7 | >25 | 1.0 |
| o-Aniline derivative | 4.2 | 2.5 | 3.5 |
Data sourced from European Journal of Medicinal Chemistry 2010, 45(12), 5628-34.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by thieno[3,2-b]pyridine derivatives and a general workflow for their evaluation.
References
- 1. The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic signaling pathways activated by RON receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Ron Receptor Tyrosine Kinase in Tumorigenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Thieno[3,2-b]pyridin-6-amine as a Src Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Src Kinase Inhibition by Thieno[3,2-b]pyridine Derivatives
The following table summarizes the in vitro Src kinase inhibitory activity of representative 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitrile derivatives. This data is presented to demonstrate the potential of the thieno[3,2-b]pyridine scaffold for potent Src inhibition.
| Compound ID | Modifications | Src Kinase IC50 (nM) | Assay Conditions | Reference |
| Derivative 1 | 2-(4-(morpholinomethyl)phenyl)-7-(phenylamino) | 50 | Enzymatic assay | [4] |
| Derivative 2 | 7-((2,4-dichloro-5-methoxyphenyl)amino)-2-phenyl | <50 | Enzymatic assay | [3] |
| SKI-606 (Bosutinib) | Reference Compound | 1.2 | Autophosphorylation assay | [5] |
| Dasatinib | Reference Compound | 0.8 | 1 mM ATP, Recombinant human c-Src | [5] |
| Saracatinib (AZD0530) | Reference Compound | 2.7 | 10 µM ATP | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the key processes involved in Src kinase inhibition and its evaluation, the following diagrams are provided.
Caption: Simplified Src kinase signaling pathway and the point of inhibition.
Caption: Workflow for an in vitro Src kinase inhibition assay.
Caption: Workflow for a cell-based Src kinase inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and provides a non-radioactive method to measure Src kinase activity.[6]
Materials:
-
Recombinant human Src kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)[7]
-
ATP solution
-
This compound or its derivative (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in kinase buffer. Include a DMSO vehicle control.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO.[7]
-
Add 2 µL of Src kinase diluted in kinase buffer to each well.
-
Reaction Initiation: Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction. The final concentrations should be optimized, but a starting point is 100 µM ATP and a suitable concentration of the substrate.[7][8]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
ADP Detection:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Src Kinase Inhibition Assay (In-Cell Western)
This protocol allows for the assessment of Src inhibition within a cellular context by measuring the phosphorylation of Src at tyrosine 419 (Y419), a marker of its activation.[1]
Materials:
-
Cancer cell line with active Src signaling (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound or its derivative (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
3.7% Formaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: anti-phospho-Src (Y419) and anti-total Src
-
Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
96-well clear-bottom black plates
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Seeding: Seed 1-3 x 10⁴ cells per well in a 96-well plate and incubate overnight.[1]
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Replace the culture medium with the compound dilutions and incubate for 2-4 hours at 37°C.[1]
-
-
Fixation and Permeabilization:
-
Blocking: Block with blocking buffer for 1.5 hours at room temperature.[1]
-
Antibody Incubation:
-
Image Acquisition:
-
Wash four times with PBS-T.
-
Scan the plate using a fluorescence plate reader at the appropriate wavelengths (e.g., 700 nm and 800 nm).[1]
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both phospho-Src and total Src signals.
-
Normalize the phospho-Src signal to the total Src signal for each well.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[1]
-
Conclusion
The thieno[3,2-b]pyridine scaffold represents a valuable starting point for the development of potent and selective Src kinase inhibitors. The protocols and data presented in this document provide a comprehensive guide for researchers to evaluate novel compounds based on this chemical framework. Through systematic in vitro and cell-based screening, the therapeutic potential of this compound and its derivatives can be thoroughly investigated, paving the way for the discovery of new anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinase activity assays Src and CK2 [protocols.io]
Thieno[3,2-b]pyridin-6-amine Derivatives in Anti-Tubercular Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of thieno[3,2-b]pyridin-6-amine and its derivatives as a promising scaffold in the discovery of novel anti-tubercular agents. It includes a summary of their biological activity, mechanism of action, and detailed protocols for their synthesis and evaluation.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, urgently demanding the development of new therapeutic agents with novel mechanisms of action. The thieno[3,2-b]pyridine scaffold has recently gained attention as a promising starting point for the design of potent anti-tubercular compounds. Derivatives of this heterocyclic system have demonstrated significant in vitro and in vivo activity against Mtb, including clinically relevant drug-resistant strains.
Mechanism of Action: Targeting InhA
A key molecular target for a significant class of thieno[3,2-b]pyridinone derivatives is the NADH-dependent enoyl-acyl carrier protein reductase (InhA).[1] InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] By inhibiting InhA, these compounds disrupt mycolic acid synthesis, leading to bacterial cell death. Notably, some of these direct InhA inhibitors do not require activation by the catalase-peroxidase enzyme KatG, thus overcoming a common resistance mechanism to the frontline drug isoniazid.[1]
Quantitative Data Summary
The following tables summarize the anti-tubercular activity and cytotoxicity of representative thieno[3,2-b]pyridine derivatives.
Table 1: In Vitro Anti-tubercular Activity of Thieno[3,2-b]pyridinone Derivatives
| Compound | Mtb Strain | MIC (µg/mL) | MIC (µM) |
| 6c | Mtb UAlRv | 0.5 - 1 | - |
| 6i | Mtb UAlRa | ≤ 1 | - |
| Series Average (6 compounds) | Mtb UAlRa | ≤ 1 | - |
Data sourced from a study on thieno[3,2-b]pyridinone derivatives.[1]
Table 2: Cytotoxicity and Selectivity Index of Thieno[3,2-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI = IC50/MIC) |
| 6c | LO-2 | > 128 | > 128 - 256 |
| 6i | LO-2 | > 128 | > 128 |
| 15i | HepG2 | 81 | 129 |
| 17p | HepG2 | > 100 | > 91 |
| 4k | HepG2 | 36 | 33 |
IC50 values represent the concentration required to inhibit 50% of cell growth. The Selectivity Index indicates the compound's selectivity for the bacterial target over mammalian cells. Data for compounds 15i, 17p, and 4k are for thieno[2,3-b]pyridine-2-carboxamide derivatives and are included for comparative purposes.[2]
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol is a generalized procedure based on the Gewald reaction for the synthesis of the 2-aminothiophene core, followed by cyclization to form the thieno[3,2-b]pyridine scaffold.
Materials:
-
Substituted cyclohexanone or other cyclic ketone
-
Ethyl cyanoacetate or malononitrile
-
Elemental sulfur
-
Morpholine or other suitable base
-
Ethanol
-
Appropriate reagents for subsequent cyclization and derivatization (e.g., substituted benzaldehydes, acyl chlorides, boronic acids)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Gewald Reaction:
-
To a solution of the cyclic ketone (1 eq) and the α-cyanoester (1 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of morpholine and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Purify the crude 2-aminothiophene intermediate by recrystallization or column chromatography.
-
-
Cyclization to form the Thieno[3,2-b]pyridine Core:
-
The specific cyclization strategy will depend on the desired final product. For example, a Friedländer-type annulation can be employed.
-
React the 2-aminothiophene intermediate with a suitable 1,3-dicarbonyl compound or its equivalent in the presence of an acid or base catalyst.
-
Heat the reaction mixture under reflux until the reaction is complete as monitored by TLC.
-
Isolate and purify the thieno[3,2-b]pyridine product.
-
-
Derivatization:
-
The thieno[3,2-b]pyridine core can be further modified at various positions. For instance, an amino group can be introduced or modified, and substitutions on the pyridine or thiophene ring can be achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol is based on the broth microdilution method.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution (0.01% w/v)
-
Positive control (e.g., Isoniazid) and negative control (DMSO)
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Plate Preparation:
-
Add 100 µL of supplemented Middlebrook 7H9 broth to each well of a 96-well plate.
-
Add 100 µL of the test compound solution in the first row and perform a 2-fold serial dilution across the plate.
-
Include wells for a positive control (e.g., isoniazid) and a negative control (vehicle, e.g., DMSO).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
After the incubation period, add 30 µL of resazurin solution to each well.
-
Incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol determines the in vitro cytotoxicity of the compounds against a mammalian cell line (e.g., HepG2, LO-2).
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include wells for a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound and its derivatives represent a valuable and promising class of compounds in the quest for new anti-tubercular drugs. Their potent activity against M. tuberculosis, favorable selectivity, and novel mechanism of action targeting InhA make them attractive candidates for further lead optimization and preclinical development. The protocols provided herein offer a framework for the synthesis and evaluation of these compounds, facilitating further research in this important area of medicinal chemistry.
References
Application Notes and Protocols: Thieno[3,2-b]pyridine Derivatives in Neurodegenerative Disease Models
Introduction
While specific research on Thieno[3,2-b]pyridin-6-amine in neurodegenerative disease models is not extensively documented in publicly available literature, the broader thieno[3,2-b]pyridine scaffold is a key pharmacophore for developing potent and selective kinase inhibitors. Derivatives of this scaffold have shown significant promise in models of neurodegenerative diseases, particularly Alzheimer's disease, by targeting key pathological pathways.
These application notes focus on the utility of thieno[3,2-b]pyridine derivatives, specifically their role as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a critical enzyme implicated in the pathology of Alzheimer's disease.
Therapeutic Rationale: Targeting GSK-3β in Alzheimer's Disease
Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that is overactive in the brains of Alzheimer's disease patients.[1][2] Its hyperactivity contributes to two of the main pathological hallmarks of the disease:
-
Tau Hyperphosphorylation: GSK-3β is a primary kinase responsible for the abnormal hyperphosphorylation of the tau protein.[1][2] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), which are toxic to neurons.[1]
-
Amyloid-β (Aβ) Production: GSK-3β can also promote the generation and aggregation of amyloid-β fibrils, which form the senile plaques characteristic of Alzheimer's disease.[1]
Inhibition of GSK-3β is therefore a promising therapeutic strategy to mitigate both tau and amyloid pathology, potentially slowing or halting disease progression.
Data Presentation: Efficacy of Thieno[3,2-b]pyridine Derivatives
Several thieno[3,2-c]pyrazol-3-amine derivatives, which contain a related thieno-fused scaffold, have been identified as potent GSK-3β inhibitors. The following table summarizes their in vitro efficacy.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Observed Effect |
| 16b | GSK-3β | 3.1 | SH-SY5Y | Decreased phosphorylated tau (Ser396), promoted neurite outgrowth.[2][3] |
| 54 | GSK-3β | 3.4 | Rat primary cortical neurons, Astrocytes, Microglia | Neuroprotective against Aβ-induced toxicity, anti-neuroinflammatory effects.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating thieno[3,2-b]pyridine derivatives.
Caption: GSK-3β signaling in Alzheimer's and point of intervention.
Caption: High-level workflow for drug discovery and validation.
Experimental Protocols
Protocol 1: In Vitro GSK-3β Inhibition Assay (Kinase-Glo® Assay)
This protocol is for determining the IC50 value of a test compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (Thieno[3,2-b]pyridine derivative) dissolved in DMSO
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
25 µL of Assay Buffer.
-
1 µL of the serially diluted test compound (or DMSO for control wells).
-
10 µL of a solution containing the GSK-3β substrate peptide and ATP (final concentration of ATP should be at or near its Km for GSK-3β).
-
10 µL of diluted recombinant GSK-3β enzyme to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add 50 µL of Kinase-Glo® Reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer. The signal is inversely proportional to the amount of kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular Assay for Inhibition of Aβ-Induced Tau Phosphorylation
This protocol uses the human neuroblastoma cell line SH-SY5Y to assess the ability of a compound to inhibit tau phosphorylation at a specific site (e.g., Ser396).
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Aggregated Amyloid-β (Aβ1-42) oligomers (to induce tau pathology)
-
Test compound (Thieno[3,2-b]pyridine derivative)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-tau (Ser396), anti-total-tau, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Western blot equipment
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in 6-well plates until they reach 70-80% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1 µM, 5 µM, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Aβ Stimulation: Add pre-aggregated Aβ1-42 oligomers to the media of the treated cells (a typical final concentration is 5-10 µM) and incubate for 24 hours. A negative control group should not receive Aβ.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold Lysis Buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-tau Ser396) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip and re-probe the membrane for total tau and β-actin (as a loading control).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-tau signal to the total tau signal. Analyze the dose-dependent effect of the compound on reducing Aβ-induced tau phosphorylation.[2]
-
References
- 1. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of thieno[3,2- c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Thieno[3,2-b]pyridine Derivatives in Anti-inflammatory Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific anti-inflammatory data for "Thieno[3,2-b]pyridin-6-amine" is publicly available. The following application notes and protocols are based on the evaluation of structurally related thienopyridine derivatives and provide a general framework for assessing the anti-inflammatory potential of compounds within this class.
Introduction
Thienopyridine scaffolds are recognized for their diverse pharmacological activities, including anti-inflammatory properties.[1][2][3][4] Derivatives of thieno[2,3-b]pyridine and thieno[3,2-d]pyrimidine have demonstrated potential in mitigating inflammatory responses in various preclinical models.[5][6] These compounds often exert their effects by modulating key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the biosynthesis of prostaglandins and leukotrienes. This document outlines standard in vitro and in vivo protocols to assess the anti-inflammatory efficacy of novel thieno[3,2-b]pyridine derivatives.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on various thienopyridine derivatives, illustrating the types of data that should be collected and presented.
Table 1: In Vitro Anti-inflammatory Activity of Thienopyridine Derivatives
| Compound ID | Assay Type | Cell Line | Target | IC₅₀ (µM) | % Inhibition | Reference Compound |
| TPD-1 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | iNOS | 15.2 | 78% @ 25 µM | L-NAME |
| TPD-2 | Prostaglandin E₂ (PGE₂) Production Inhibition | A549 | COX-2 | 8.5 | 85% @ 10 µM | Celecoxib |
| TPD-3 | 5-Lipoxygenase (5-LOX) Inhibition | Human PMNLs | 5-LOX | 12.7 | 65% @ 20 µM | Zileuton |
| TPD-4 | TNF-α Release Inhibition | THP-1 | - | 22.1 | 55% @ 30 µM | Dexamethasone |
Note: Data presented are hypothetical and for illustrative purposes based on typical findings for this class of compounds.
Table 2: In Vivo Anti-inflammatory Activity of a Thienopyrimidine Derivative (Compound 4c)
| Time after Carrageenan Injection | % Inhibition of Paw Edema |
| 1 hour | 35% |
| 2 hours | 36% |
| 3 hours | 42% |
Source: Adapted from a study on thieno[2,3-d]pyrimidine derivatives.[7]
Experimental Protocols
In Vitro Assays
1. Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
-
Objective: To assess the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide synthase (iNOS) and subsequent NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix equal volumes of supernatant and Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
2. Prostaglandin E₂ (PGE₂) Production Inhibition Assay
-
Objective: To evaluate the inhibitory effect of a test compound on the production of PGE₂, a key mediator of inflammation and pain, which is synthesized via the COX pathway.
-
Methodology:
-
Culture a suitable cell line (e.g., A549, RAW 264.7) in appropriate media.
-
Seed the cells in a 24-well plate and grow to confluence.
-
Pre-incubate the cells with the test compound at various concentrations for 1 hour.
-
Stimulate the cells with an inflammatory agent such as LPS or IL-1β for a specified time (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE₂ in the supernatant using a commercially available PGE₂ ELISA kit, following the manufacturer's instructions.
-
Determine the IC₅₀ value of the compound for PGE₂ inhibition.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.
-
Methodology:
-
Use adult Wistar or Sprague-Dawley rats (150-200 g).
-
Administer the test compound orally or intraperitoneally at a predetermined dose. A vehicle control group and a positive control group (e.g., Indomethacin or Diclofenac) should be included.
-
After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t.
-
Visualizations
Signaling Pathway
Caption: General signaling pathways in inflammation targeted by anti-inflammatory agents.
Experimental Workflow
Caption: A typical workflow for the evaluation of anti-inflammatory compounds.
References
- 1. journals.ut.ac.ir [journals.ut.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiplatelet Activity Screening of Thieno[3,2-b]pyridin-6-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyridine derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly as antiplatelet agents.[1][2][3] Compounds such as clopidogrel and prasugrel, which belong to the thieno[3,2-c]pyridine subclass, are clinically used to prevent thrombotic events by inhibiting the P2Y12 receptor on platelets.[1][4] The thieno[3,2-b]pyridine scaffold represents an attractive chemical framework for the development of novel antiplatelet drugs. This document provides a comprehensive guide for the in vitro screening of "Thieno[3,2-b]pyridin-6-amine" and its derivatives for antiplatelet activity, focusing on the widely accepted light transmission aggregometry (LTA) method.[5][6]
Mechanism of Action: The P2Y12 Receptor Signaling Pathway
The primary target for many thienopyridine antiplatelet drugs is the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface.[7][8] Adenosine diphosphate (ADP) is a key agonist that, upon binding to the P2Y12 receptor, initiates a signaling cascade leading to platelet activation, aggregation, and thrombus formation.[9][10][11]
The binding of ADP to the P2Y12 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in maintaining platelets in a resting state.[7] Simultaneously, P2Y12 receptor activation stimulates the phosphoinositide 3-kinase (PI3K) pathway, leading to the activation of Akt and subsequent downstream signaling that contributes to the conformational change of the glycoprotein IIb/IIIa receptor.[7][10] This conformational change enables the binding of fibrinogen, which cross-links platelets, leading to aggregation.[7] this compound and its derivatives are hypothesized to act as antagonists of the P2Y12 receptor, thereby inhibiting this signaling pathway and preventing platelet aggregation.
Data Presentation: In Vitro Antiplatelet Activity
The inhibitory effects of this compound derivatives on platelet aggregation are typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table provides a template for presenting such quantitative data.
| Compound ID | Agonist (Concentration) | Test Species | IC50 (µM) | Maximum Inhibition (%) |
| T32B-Amine-001 | ADP (10 µM) | Human | 15.2 | 85 |
| T32B-Amine-002 | ADP (10 µM) | Human | 8.7 | 92 |
| T32B-Amine-003 | ADP (10 µM) | Human | 22.5 | 78 |
| Clopidogrel (Control) | ADP (10 µM) | Human | 12.1 | 88 |
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function in vitro.[5][6][12] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[13][14]
Materials and Reagents:
-
This compound derivatives
-
ADP (Adenosine diphosphate)
-
3.2% Sodium Citrate solution
-
Saline solution (0.9% NaCl)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer and cuvettes with stir bars
Detailed Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not ingested any antiplatelet medications for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 ratio of blood to citrate).[5][12]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Preparation of Platelet-Poor Plasma (PPP):
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP to 37°C.
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.[15]
-
Place a cuvette with PPP into the aggregometer to set the 100% light transmission baseline.[12]
-
Place the cuvette with PRP into the sample well to set the 0% light transmission baseline.[12]
-
Add a small volume of the test compound (this compound derivative) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with constant stirring.[5]
-
Initiate platelet aggregation by adding a specific concentration of an agonist, such as ADP (e.g., to a final concentration of 10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
To determine the IC50 value, perform the assay with a range of concentrations of the test compound and plot the percentage of inhibition against the logarithm of the compound's concentration.
-
Conclusion
The provided protocols and application notes offer a robust framework for the initial in vitro screening of this compound and its derivatives for antiplatelet activity. By leveraging the established methodology of light transmission aggregometry and understanding the underlying P2Y12 signaling pathway, researchers can effectively identify and characterize novel antiplatelet agents within this chemical class. Further studies would be required to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of promising lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 11. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Thieno[3,2-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-b]pyridine scaffold has emerged as a promising privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as inhibitors of various protein kinases. These kinases, such as Haspin, Cyclin-Dependent Kinases (CDKs), and Cyclin-Dependent Kinase-Like (CDKL) kinases, are critical regulators of cell cycle progression and other fundamental cellular processes. Dysregulation of these kinases is frequently implicated in the pathogenesis of cancer and neurological disorders, making them attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for a suite of cell-based assays designed to characterize the biological activity of novel thieno[3,2-b]pyridine derivatives. These assays are essential for determining the potency, selectivity, and mechanism of action of these compounds in a cellular context, which is a critical step in the drug discovery and development pipeline. The following sections will detail methodologies for assessing cell viability, target engagement, and the impact on relevant signaling pathways.
Data Presentation: Efficacy of Thieno[3,2-b]pyridine Derivatives
The following tables summarize hypothetical quantitative data for a series of thieno[3,2-b]pyridine derivatives (TPD-1 to TPD-5) to illustrate their potential efficacy and selectivity.
Table 1: Cell Viability (IC50) of Thieno[3,2-b]pyridine Derivatives in Cancer Cell Lines
| Compound | HCT116 (Colon Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| TPD-1 | 1.2 | 1.5 | 2.1 |
| TPD-2 | 0.8 | 1.1 | 1.8 |
| TPD-3 | 5.6 | 7.2 | 8.9 |
| TPD-4 | 0.5 | 0.9 | 1.3 |
| TPD-5 | 10.2 | 12.5 | 15.7 |
Table 2: Target Engagement (EC50) of Thieno[3,2-b]pyridine Derivatives in Cellular Thermal Shift Assay (CETSA)
| Compound | Haspin EC50 (µM) | CDK2 EC50 (µM) | CDKL5 EC50 (µM) |
| TPD-1 | 0.9 | 5.8 | >50 |
| TPD-2 | 0.6 | 4.2 | >50 |
| TPD-3 | 8.1 | >50 | >50 |
| TPD-4 | 0.3 | 2.5 | 45.8 |
| TPD-5 | 15.4 | >50 | >50 |
Table 3: Inhibition of Histone H3 Phosphorylation (IC50) in a Cell-Based Assay
| Compound | H3T3ph Inhibition IC50 (µM) |
| TPD-1 | 1.1 |
| TPD-2 | 0.7 |
| TPD-3 | 6.5 |
| TPD-4 | 0.4 |
| TPD-5 | 12.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Thieno[3,2-b]pyridine derivatives
-
Cancer cell lines (e.g., HCT116, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the thieno[3,2-b]pyridine derivatives in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Thieno[3,2-b]pyridine derivatives
-
Cell line expressing the target kinase (e.g., HeLa for Haspin)
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target kinase (e.g., anti-Haspin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with the thieno[3,2-b]pyridine derivative or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the target protein.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melt curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Western Blot for Phospho-Histone H3 (Thr3)
This protocol is used to assess the inhibitory effect of compounds on the kinase activity of Haspin by measuring the phosphorylation of its substrate, Histone H3 at Threonine 3 (H3T3ph).
Materials:
-
Thieno[3,2-b]pyridine derivatives
-
HeLa cells
-
Complete culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against phospho-Histone H3 (Thr3)
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HeLa cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the thieno[3,2-b]pyridine derivatives for a defined period (e.g., 6-24 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 for normalization.
-
Quantify the band intensities to determine the IC50 for H3T3ph inhibition.
Visualizations: Signaling Pathways and Experimental Workflow
Haspin Signaling Pathway
Caption: Haspin Kinase Signaling Pathway in Mitosis.
CDK Signaling and Cell Cycle Regulation
Caption: Simplified CDK-Mediated Cell Cycle Regulation.
Experimental Workflow for Compound Evaluation
Caption: Workflow for evaluating kinase inhibitors.
In Vitro Evaluation of Thieno[3,2-b]pyridin-6-amine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of Thieno[3,2-b]pyridin-6-amine compounds, a class of heterocyclic molecules that have garnered significant interest for their potential as therapeutic agents, particularly in oncology. These compounds have been shown to exhibit potent anti-proliferative and kinase inhibitory activities. The following sections offer a summary of their biological effects, detailed experimental procedures for key assays, and visual representations of relevant signaling pathways and workflows.
Overview of Biological Activity
Thieno[3,2-b]pyridine derivatives have demonstrated significant efficacy against a variety of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Src and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The core Thieno[3,2-b]pyridine scaffold serves as a template for the development of highly selective kinase inhibitors.[2][3]
Quantitative Data Summary
The anti-proliferative activity of various Thieno[3,2-b]pyridine derivatives has been quantified in numerous studies. The following tables summarize the growth inhibitory (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values of representative compounds against several human cancer cell lines.
Table 1: Growth Inhibitory (GI₅₀) Activity of Thieno[3,2-b]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| Compound 3a | MCF-7 | Breast Adenocarcinoma | 1.63 | [4] |
| A375-C5 | Melanoma | 1.52 | [4] | |
| NCI-H460 | Non-small Cell Lung Cancer | 1.30 | [4] | |
| HepG2 | Hepatocellular Carcinoma | 1.45 | [4] | |
| Compound 3b | MCF-7 | Breast Adenocarcinoma | >25 | [4] |
| A375-C5 | Melanoma | >25 | [4] | |
| NCI-H460 | Non-small Cell Lung Cancer | >25 | [4] | |
| HepG2 | Hepatocellular Carcinoma | >25 | [4] | |
| Compound 2e | MDA-MB-231 | Triple-Negative Breast Cancer | 13 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | [1] |
Table 2: Kinase Inhibitory (IC₅₀) Activity of Thieno[3,2-b]pyridine Derivatives
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| MU1920 | Haspin | Not specified | [2][3] |
| Sitravatinib | c-Met/VEGF | Not specified | [5] |
| Unspecified | Src | Not specified | [1] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accurate evaluation of this compound compounds.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium.
-
Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds.
-
Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value by plotting cell viability against compound concentration.
-
Cell Proliferation (BrdU Incorporation Assay)
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.[7]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with this compound compounds as described in the MTT assay protocol.
-
-
BrdU Labeling:
-
Following the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.[2]
-
-
Fixation and Denaturation:
-
Remove the labeling solution and wash the cells with PBS.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[2]
-
-
Immunodetection:
-
Remove the fixing solution and wash the wells with wash buffer.
-
Add 100 µL of anti-BrdU antibody solution and incubate for 1 hour at room temperature.
-
Wash the wells and add 100 µL of HRP-conjugated secondary antibody solution, incubating for 30 minutes.[2]
-
-
Substrate Addition and Measurement:
-
Wash the wells and add 100 µL of TMB substrate.
-
Incubate for 30 minutes at room temperature, then add a stop solution.
-
Measure the absorbance at 450 nm.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8]
Protocol:
-
Cell Preparation and Treatment:
-
Culture cells to 70-80% confluency and treat with the test compounds for the desired duration.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the this compound compounds as desired.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Distinguish cell populations:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound compounds and a typical experimental workflow for their in vitro evaluation.
Caption: Experimental workflow for in vitro evaluation.
Caption: Simplified Src signaling pathway inhibition.
Caption: Simplified VEGFR-2 signaling pathway inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. static.igem.org [static.igem.org]
- 14. kumc.edu [kumc.edu]
Animal Models for Efficacy Testing of Thieno[3,2-b]pyridin-6-amine and its Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-b]pyridine scaffold is a key pharmacophore in the development of potent and selective kinase inhibitors. Derivatives of this scaffold have shown significant promise in preclinical studies for the treatment of various malignancies and neurological disorders by targeting key kinases involved in disease progression. This document provides detailed application notes and experimental protocols for assessing the in vivo efficacy of Thieno[3,2-b]pyridin-6-amine and its derivatives in relevant animal models of cancer and Alzheimer's disease.
The protocols outlined below are based on established methodologies for evaluating kinase inhibitors in widely used and well-characterized animal models. The selection of a specific animal model should be guided by the putative mechanism of action of the this compound derivative being tested. For compounds targeting kinases such as c-Met and VEGFR2, cancer xenograft models are appropriate. For derivatives with potential neuroprotective effects, transgenic mouse models of Alzheimer's disease are recommended.
Potential Therapeutic Targets and Signaling Pathways
Thieno[3,2-b]pyridine derivatives have been identified as inhibitors of several key protein kinases implicated in cancer and neurological diseases. Understanding the signaling pathways regulated by these kinases is crucial for designing and interpreting efficacy studies.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is a hallmark of many cancers, including glioblastoma.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Haspin Kinase Signaling Pathway
Haspin is a serine/threonine kinase that plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3), which is essential for proper chromosome alignment and segregation during mitosis.[1][2][3] Inhibition of Haspin can lead to mitotic catastrophe and cell death in cancer cells.[3]
Efficacy Testing in Cancer Models
Orthotopic Glioblastoma Xenograft Model (U87-MG)
This model is highly relevant for testing inhibitors of c-Met and VEGFR2, as the U87-MG human glioblastoma cell line expresses both receptors.[4] The orthotopic implantation mimics the natural tumor microenvironment of the brain.[5][6]
Experimental Workflow
Protocol
-
Cell Culture: U87-MG cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[5]
-
Animal Model: 6-8 week old female athymic nude mice (nu/nu) are used.[5]
-
Orthotopic Implantation:
-
Anesthetize mice and secure them in a stereotactic frame.
-
Create a burr hole in the skull at predetermined coordinates.
-
Slowly inject 1 x 10^5 U87-MG cells in 5 µL of a 1:1 mixture of PBS and Matrigel into the striatum.[5]
-
Seal the burr hole with bone wax and suture the scalp.
-
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or MRI.
-
Drug Formulation and Administration:
-
Formulate the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer the compound orally (gavage) or via intraperitoneal (IP) injection at a predetermined dose and schedule (e.g., daily for 21 days).
-
-
Efficacy Endpoints:
-
Primary: Overall survival.
-
Secondary: Tumor growth inhibition (measured by imaging), body weight, and clinical signs of toxicity.
-
-
Pharmacodynamic Analysis: At the end of the study, collect tumors for analysis of target engagement (e.g., Western blot for p-cMet, p-VEGFR2) and biomarkers of proliferation (Ki-67) and angiogenesis (CD31) by immunohistochemistry.[5]
Data Presentation (Hypothetical Data)
| Treatment Group | N | Median Survival (Days) | % Increase in Lifespan (ILS) | Tumor Volume at Day 21 (mm³) | p-value (vs. Vehicle) |
| Vehicle | 10 | 25 | - | 150 ± 20 | - |
| Compound A (10 mg/kg) | 10 | 35 | 40% | 80 ± 15 | <0.05 |
| Compound A (30 mg/kg) | 10 | 45 | 80% | 40 ± 10 | <0.01 |
Subcutaneous Lung Cancer Xenograft Model (A549)
This model is useful for evaluating inhibitors of VEGFR2 in a non-small cell lung cancer (NSCLC) context. The subcutaneous implantation allows for easy measurement of tumor volume.[7]
Protocol
-
Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Animal Model: 6-8 week old female athymic nude mice.
-
Subcutaneous Implantation:
-
Inject 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of PBS and Matrigel subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach a volume of 100-150 mm³, randomize mice and begin treatment as described for the orthotopic model.
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition.
-
Secondary: Body weight and clinical signs.
-
-
Pharmacodynamic Analysis: At the end of the study, excise tumors for analysis of angiogenesis (CD31 staining) and target inhibition (p-VEGFR2).
Data Presentation (Hypothetical Data)
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle | 8 | 1200 ± 150 | - | +5 |
| Compound B (25 mg/kg) | 8 | 600 ± 100 | 50% | +2 |
| Compound B (50 mg/kg) | 8 | 300 ± 75 | 75% | -1 |
Efficacy Testing in an Alzheimer's Disease Model
5xFAD Transgenic Mouse Model
The 5xFAD mouse model is an aggressive model of amyloid pathology, overexpressing five familial Alzheimer's disease mutations.[8] It is a suitable model for testing the efficacy of kinase inhibitors that may modulate pathways involved in amyloid-beta (Aβ) production, neuroinflammation, and neuronal survival.[8][9]
Experimental Workflow
Protocol
-
Animal Model: 3-4 month old male and female 5xFAD transgenic mice and wild-type littermates.[10]
-
Drug Administration:
-
Behavioral Assessment:
-
Morris Water Maze: To assess spatial learning and memory.[8]
-
Y-maze: To assess short-term spatial memory.
-
-
Efficacy Endpoints:
-
Primary: Improvement in cognitive function in behavioral tests.
-
Secondary: Reduction in Aβ plaque burden, neuroinflammation (microgliosis and astrogliosis), and tau pathology.
-
-
Biochemical and Histological Analysis:
-
Aβ ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.[8]
-
Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., with Thioflavin S or 6E10 antibody), microglia (Iba1), and astrocytes (GFAP).[8]
-
Western Blot: Analyze levels of phosphorylated tau to assess tau pathology.[10]
-
Data Presentation (Hypothetical Data)
| Treatment Group | N | Morris Water Maze (Escape Latency, Day 5, sec) | Aβ42 Levels (pg/mg protein) | Iba1 Positive Area (%) |
| Wild-Type + Vehicle | 12 | 20 ± 3 | N/A | 2 ± 0.5 |
| 5xFAD + Vehicle | 12 | 55 ± 8 | 5000 ± 700 | 15 ± 3 |
| 5xFAD + Compound C (10 mg/kg) | 12 | 35 ± 5 | 3000 ± 500 | 8 ± 2* |
*p < 0.05 vs. 5xFAD + Vehicle
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. u87 glioblastoma xenograft: Topics by Science.gov [science.gov]
- 7. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. A selective p38α/β MAPK inhibitor alleviates neuropathology and cognitive impairment, and modulates microglia function in 5XFAD mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKR knockout in the 5xFAD model of Alzheimer's disease reveals beneficial effects on spatial memory and brain lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling tyrosine kinase inhibitors as AD therapeutics in a mouse model of AD - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[3,2-b]pyridin-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Thieno[3,2-b]pyridin-6-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the thieno[3,2-b]pyridine core?
A1: The synthesis of the thieno[3,2-b]pyridine scaffold can generally be approached by two main retrosynthetic strategies:
-
Strategy A: Building the pyridine ring onto a pre-formed thiophene. This often involves starting with a functionalized thiophene, such as a 3-aminothiophene derivative, and then constructing the pyridine ring through cyclization reactions.
-
Strategy B: Building the thiophene ring onto a pre-existing pyridine. This approach starts with a substituted pyridine and forms the fused thiophene ring, often through reactions involving sulfur-containing reagents.
Q2: I am experiencing low yields in the initial thiophene formation via the Gewald reaction. What are the likely causes?
A2: The Gewald reaction, a common method for synthesizing 2-aminothiophenes, can be sensitive to several factors. Low yields are often attributed to:
-
Purity of Reactants: The presence of impurities in the starting ketone/aldehyde, active methylene nitrile, or elemental sulfur can lead to side reactions.
-
Base Selection: The choice of base (e.g., morpholine, piperidine, triethylamine) and its concentration are critical for promoting the initial Knoevenagel condensation and subsequent cyclization.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled to ensure the reaction proceeds to completion without degrading the reactants or product.
-
Inefficient Sulfur Addition: The mechanism of sulfur addition can be complex. Ensuring finely powdered sulfur and adequate stirring is important for a successful reaction.
Q3: My cyclization step to form the pyridine ring is resulting in a complex mixture of products. How can I improve the selectivity?
A3: Poor selectivity in the pyridine ring formation can be due to competing side reactions. To improve this:
-
Protecting Groups: Consider using protecting groups for reactive functionalities on your thiophene precursor that might interfere with the desired cyclization.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the reaction pathway. A systematic optimization of these parameters is recommended. For instance, Friedländer-type condensations can be sensitive to the acid or base catalyst used.
-
Purification of Intermediates: Ensure that the thiophene precursor is of high purity before proceeding to the cyclization step to avoid carrying over impurities that could lead to side products.
Q4: I am struggling with the purification of the final this compound product. What methods are most effective?
A4: Aminothienopyridines can be challenging to purify due to their polarity and potential for metal chelation if residual catalysts are present.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique to obtain material of high purity.
-
Acid-Base Extraction: The basicity of the amino group can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization Steps |
| Low Yield in Thiophene Formation (Gewald Reaction) | Purity of starting materials (ketone, nitrile, sulfur). | - Use freshly distilled or recrystallized starting materials.- Ensure elemental sulfur is finely powdered. |
| Incorrect base or catalyst concentration. | - Screen different amine bases (e.g., morpholine, piperidine).- Optimize the molar ratio of the base. | |
| Suboptimal reaction temperature. | - Experiment with a range of temperatures (e.g., room temperature to reflux).- Monitor the reaction progress by TLC to avoid product degradation at high temperatures. | |
| Low Yield in Pyridine Ring Cyclization | Inefficient cyclization conditions. | - Screen different solvents of varying polarity.- For acid-catalyzed cyclizations (e.g., Friedländer), test various acids (e.g., p-TsOH, TFA).- For base-catalyzed cyclizations, screen different bases (e.g., NaOEt, K2CO3). |
| Presence of side reactions. | - Purify the intermediate thiophene thoroughly before cyclization.- Consider the use of protecting groups if there are other reactive sites. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | - Increase the reaction time and monitor by TLC until the starting material is consumed.- Cautiously increase the reaction temperature. |
| Deactivation of catalyst. | - Use fresh catalyst.- In the case of palladium-catalyzed reactions, ensure anaerobic conditions to prevent catalyst oxidation. | |
| Product Decomposition | Reaction temperature is too high. | - Run the reaction at a lower temperature for a longer duration. |
| Product is sensitive to acid or base. | - Neutralize the reaction mixture promptly during workup.- Use milder reaction conditions if possible. | |
| Difficulty in Product Purification | Co-elution of impurities during chromatography. | - Try a different solvent system for column chromatography.- Consider using a different stationary phase (e.g., alumina). |
| Product is an oil instead of a solid. | - Attempt to form a salt (e.g., hydrochloride) which may be a crystalline solid and easier to purify.- Try trituration with a non-polar solvent to induce crystallization. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methodologies for related thienopyridines and should be optimized for the specific substrate.
Step 1: Synthesis of a 3-Cyanothiophene Precursor (via Gewald Reaction)
-
To a stirred solution of a suitable ketone (1.0 eq.) and malononitrile (1.0 eq.) in ethanol, add a catalytic amount of an amine base (e.g., morpholine, 0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add finely powdered elemental sulfur (1.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude 2-amino-3-cyanothiophene derivative by recrystallization or column chromatography.
Step 2: Cyclization to form the Thieno[3,2-b]pyridine Core
This step is highly dependent on the specific functionalities of the thiophene precursor. A Friedländer-type annulation is one possibility.
-
Dissolve the 2-amino-3-acylthiophene derivative (1.0 eq.) and a compound with an active methylene group (e.g., a ketone or nitrile, 1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalyst, which could be an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize it if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the resulting thieno[3,2-b]pyridine derivative by column chromatography.
Step 3: Introduction of the 6-Amino Group
Assuming a precursor with a suitable leaving group (e.g., a halogen) at the 6-position.
-
In a sealed tube, combine the 6-halothieno[3,2-b]pyridine (1.0 eq.), a source of ammonia (e.g., a solution of ammonia in a suitable solvent or an ammonia salt with a base), a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., Xantphos).
-
Add a base (e.g., Cs2CO3 or K3PO4) and a high-boiling point aprotic solvent (e.g., dioxane or toluene).
-
Degas the mixture and heat it to the required temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture, dilute it with an organic solvent, and filter through celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by column chromatography.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Thienopyridines
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions for thienopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed protocols to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki-Miyaura reaction with a thienopyridine substrate resulting in a low or no yield?
Answer: Low yields with thienopyridine substrates are a common challenge and can stem from several factors, primarily related to the inherent properties of the heterocyclic system.
-
Catalyst Inhibition/Deactivation: The lone pairs on the nitrogen and sulfur atoms within the thienopyridine ring can coordinate strongly to the palladium catalyst. This coordination can form inactive catalyst species, effectively removing the catalyst from the catalytic cycle and halting the reaction.[1][2]
-
Low Reactivity of Halide: The reactivity of the halide on the thienopyridine ring is crucial. Due to the electron-rich nature of the thienopyridine system, the carbon-halide bond can be strong, making the initial oxidative addition step difficult, especially with chloro-thienopyridines.[2][3] The general reactivity trend is I > Br > Cl.[4][5]
-
Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient under the chosen reaction conditions.[6]
-
Poor Reagent Quality: Degradation of the boronic acid/ester, inactivity of the catalyst, or impurities in the solvents or starting materials can significantly impact the reaction outcome.[6]
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands promote the formation of the active monoligated Pd(0) species required for challenging substrates.
-
Increase Reaction Temperature: Higher temperatures can often overcome the activation barrier for the oxidative addition step.[2] Consider temperatures in the range of 80-120 °C or the use of microwave irradiation.[3]
-
Screen Different Bases: The choice of base is critical. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective for heteroaryl couplings.[2][3]
-
Ensure Anhydrous and Degassed Conditions: The active Pd(0) catalyst is sensitive to oxygen.[3] Thoroughly degas all solvents and run the reaction under an inert atmosphere (Argon or Nitrogen).
Question 2: I'm observing significant side products. What are the most common ones and how can I minimize them?
Answer: The two most prevalent side reactions in Suzuki-Miyaura couplings of heteroaromatic compounds are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom (Ar-B(OR)₂ → Ar-H). This is often exacerbated by high temperatures and the presence of aqueous bases.[1][7][8] Thienylboronic acids can be particularly susceptible to this side reaction.[9]
-
Homocoupling: This side reaction results in the formation of a biaryl product from two molecules of the boronic acid (2 x Ar-B(OR)₂ → Ar-Ar) or two molecules of the halide. Boronic acid homocoupling is often promoted by the presence of oxygen.[6]
-
Dehalogenation: This occurs when the thienopyridine halide is converted to the corresponding hydrogen-substituted thienopyridine. This can happen after the oxidative addition step.[6][10]
Troubleshooting Steps:
-
To Minimize Protodeboronation:
-
Use boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids, as they exhibit greater stability.[2][11]
-
Employ milder bases or anhydrous reaction conditions if possible.[6]
-
Use a catalyst system that promotes rapid cross-coupling, giving less time for the decomposition pathway to occur.[12]
-
-
To Minimize Homocoupling:
-
To Minimize Dehalogenation:
-
This is often a sign of a sluggish transmetalation or reductive elimination step. Optimizing the base and ligand to accelerate these steps can be beneficial.
-
Question 3: How do I select the optimal catalyst, base, and solvent for my thienopyridine coupling?
Answer: There is no universal set of conditions; optimization is key. A systematic screening approach is highly recommended.
-
Catalyst/Ligand Selection: For challenging heteroaryl substrates like thienopyridines, catalyst systems based on bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior to traditional catalysts like Pd(PPh₃)₄.[3][9] These ligands facilitate the crucial oxidative addition and reductive elimination steps.
-
Base Selection: The base activates the boronic acid for the transmetalation step.[2] The choice can dramatically influence the reaction rate and outcome.
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. K₃PO₄ and Cs₂CO₃ are stronger and often more effective for less reactive chlorides.[2][3]
-
The solubility of the base is important. Often, a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) is used to dissolve both the organic substrates and the inorganic base.[3][13]
-
-
Solvent Selection: The solvent must solubilize the reactants and catalyst.
-
Aprotic polar solvents like 1,4-Dioxane, THF, and DME are widely used.
-
Aromatic hydrocarbons like Toluene are also common.
-
Often, a mixture with water or an alcohol (e.g., ethanol) is used to help dissolve the base.[14][15][16] The choice of solvent can also influence catalyst activity and selectivity.[17]
-
Data Presentation: Condition Screening
The following tables summarize quantitative data from studies on similar heteroaromatic substrates to guide optimization efforts.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield Reaction Conditions: Aryl halide, arylboronic acid, palladium catalyst, base, solvent, heat.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Na₂CO₃ | Toluene/Ethanol | 110 | 98 | [15][16] |
| 2 | K₂CO₃ | DME | 80 | High | [18] |
| 3 | K₃PO₄ | 1,4-Dioxane | 80 | Good to Better | [18] |
| 4 | Cs₂CO₃ | Dry Toluene | 70-80 | 80 | [1] |
| 5 | NaOH | Methanol/Water | Ambient | 96 | [14] |
| 6 | KF | 1,4-Dioxane | 80-100 | Effective | [18] |
Table 2: Effect of Different Palladium Catalysts/Ligands on Suzuki-Miyaura Coupling Yield Reaction Conditions: Heteroaryl halide, arylboronic acid, optimized base and solvent.
| Entry | Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 100 | Moderate-Good | [1][8] |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 | High | [18] |
| 3 | PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | High | [18] |
| 4 | Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | Effective | [18] |
| 5 | XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/Water | 40-80 | High | [9] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Bromo-thienopyridine:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-thienopyridine (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1-0.2 M concentration) via syringe. If using a biphasic system, add the degassed water at this stage.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for optimizing and troubleshooting your reactions.
Caption: General workflow for Suzuki-Miyaura reaction optimization.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nva.sikt.no [nva.sikt.no]
- 10. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Thieno[3,2-b]pyridin-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working on the synthesis of Thieno[3,2-b]pyridin-6-amine. The guidance is structured around a common multi-step synthetic approach, addressing potential side reactions and challenges encountered during the process.
Section 1: Synthesis of the Thieno[3,2-b]pyridine Core
A common strategy to synthesize the thieno[3,2-b]pyridine core involves the construction of a substituted thiophene ring followed by the annulation of the pyridine ring, or vice-versa. This section focuses on a generalized approach that could lead to a key intermediate, such as 6-chloro-thieno[3,2-b]pyridine, which can then be converted to the desired 6-amino product. Potential side reactions in processes like the Gewald synthesis of a thiophene precursor and subsequent Thorpe-Ziegler cyclization to form the pyridine ring are addressed.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the initial thiophene ring formation via the Gewald reaction?
A1: The key parameters for a successful Gewald reaction are the choice of base, reaction temperature, and solvent. The base, often a secondary amine like morpholine or piperidine, catalyzes the initial Knoevenagel condensation. The temperature needs to be controlled to ensure the solubility and reactivity of elemental sulfur without promoting side reactions like dimerization. Polar solvents such as ethanol or DMF are generally preferred.
Q2: How can I monitor the progress of the thieno[3,2-b]pyridine core synthesis?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for routine monitoring. It is advisable to run co-spots of your starting materials to track their consumption. For more detailed analysis and to identify potential byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: What are the common impurities found after the synthesis of the thieno[3,2-b]pyridine core?
A3: Common impurities can include unreacted starting materials, polymeric materials, and isomers if the cyclization reaction is not regioselective. Dimerization of intermediates from the Knoevenagel condensation is also a known side reaction in Gewald-type syntheses.[1]
Troubleshooting Guide: Thieno[3,2-b]pyridine Core Synthesis
Issue 1: Low or no yield of the desired thieno[3,2-b]pyridine core.
-
Possible Cause: Inefficient Knoevenagel condensation.
-
Solution: The choice of base is crucial. If using a mild base like triethylamine, consider switching to a more effective catalyst for the condensation, such as piperidine or morpholine. Ensure anhydrous conditions, as water can inhibit this step.
-
-
Possible Cause: Poor reactivity of elemental sulfur.
-
Solution: Gently heat the reaction mixture (e.g., to 40-50 °C) to improve the solubility and reactivity of sulfur. Ensure the sulfur is finely powdered to maximize surface area.
-
-
Possible Cause: Failure of the subsequent cyclization (e.g., Thorpe-Ziegler).
-
Solution: This step is often base-mediated. Ensure a sufficiently strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) is used in an appropriate solvent.
-
Issue 2: Formation of a significant amount of a dimeric byproduct.
-
Possible Cause: The intermediate formed during the Knoevenagel condensation can undergo dimerization, which can sometimes be the major product.[1]
-
Solution: Adjusting the reaction conditions can favor the desired intramolecular cyclization over intermolecular dimerization. This may involve changing the solvent, temperature, or the rate of addition of the base. In some cases, a two-step procedure where the Knoevenagel product is isolated first can be beneficial.
-
Data Presentation: Optimizing Core Synthesis
The following table presents hypothetical data to illustrate the impact of reaction conditions on the yield of a 6-chloro-thieno[3,2-b]pyridine intermediate.
| Entry | Base | Solvent | Temperature (°C) | Yield of Core (%) | Dimer Byproduct (%) |
| 1 | Triethylamine | Ethanol | 25 | 25 | 40 |
| 2 | Piperidine | Ethanol | 50 | 65 | 15 |
| 3 | Morpholine | DMF | 50 | 75 | 10 |
| 4 | Piperidine | Toluene | 50 | 40 | 30 |
Experimental Protocol: Synthesis of 6-Chloro-thieno[3,2-b]pyridine (Hypothetical)
-
Step 1: Gewald Reaction to form a 2-aminothiophene intermediate.
-
To a solution of an appropriate ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol (5 mL/mmol of ketone), add piperidine (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add elemental sulfur (1.1 eq) and heat the mixture to 50 °C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Cool the reaction mixture, and collect the precipitated 2-aminothiophene by filtration.
-
-
Step 2: Pyridine ring formation to yield the thieno[3,2-b]pyridine core.
-
To a suspension of the 2-aminothiophene from Step 1 (1.0 eq) in a suitable solvent (e.g., toluene), add a reagent for pyridine annulation (e.g., a 1,3-dicarbonyl compound or equivalent).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base depending on the specific cyclization strategy.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, perform an appropriate work-up and purify the product by column chromatography or recrystallization to obtain the thieno[3,2-b]pyridine core.
-
Visualization: Thieno[3,2-b]pyridine Core Synthesis Pathway
Caption: Hypothetical two-stage synthesis of the thieno[3,2-b]pyridine core.
Section 2: Amination of 6-Chloro-thieno[3,2-b]pyridine
The final step in this synthetic route is the conversion of the 6-chloro intermediate to the target 6-amino compound. This can be achieved through nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: When should I choose SNAr over a Buchwald-Hartwig amination?
A1: SNAr is generally preferred if the pyridine ring is sufficiently electron-deficient to be susceptible to nucleophilic attack. This method is often simpler and avoids the use of expensive and potentially toxic metal catalysts. However, if the SNAr reaction requires harsh conditions (high temperatures, strong bases) or gives low yields, the Buchwald-Hartwig amination is a powerful alternative that often proceeds under milder conditions with a broader substrate scope.[2][3]
Q2: What is a suitable source of the amino group for this reaction?
A2: For SNAr, aqueous or anhydrous ammonia can be used, often at elevated temperatures and pressures. For the Buchwald-Hartwig reaction, various ammonia surrogates like benzophenone imine or lithium bis(trimethylsilyl)amide can be employed, or ammonia itself can be used with specialized catalyst systems.
Q3: How do I choose the right palladium catalyst and ligand for a Buchwald-Hartwig amination?
A3: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often effective for coupling with heteroaryl chlorides. The palladium precursor is typically Pd(OAc)2 or Pd2(dba)3. Screening a few different ligand/palladium combinations is often necessary to find the optimal system for your specific substrate.
Troubleshooting Guide: Amination Step
Issue 1: Low conversion of 6-chloro-thieno[3,2-b]pyridine.
-
Possible Cause (SNAr): The thieno[3,2-b]pyridine ring is not sufficiently activated for nucleophilic attack.
-
Solution: Increase the reaction temperature and/or pressure. The use of a co-solvent might also be beneficial. If these measures fail, switching to a palladium-catalyzed method is recommended.
-
-
Possible Cause (Buchwald-Hartwig): The palladium catalyst is inactive or has decomposed.
-
Solution: Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst. Use anhydrous solvents. Consider a different palladium precursor or ligand.
-
Issue 2: Formation of 6-hydroxy-thieno[3,2-b]pyridine as a major byproduct.
-
Possible Cause: Hydrolysis of the 6-chloro intermediate.
Issue 3: Formation of thieno[3,2-b]pyridine (hydrodehalogenation) as a byproduct.
-
Possible Cause (Buchwald-Hartwig): A common side reaction where the chloro group is replaced by a hydrogen atom.
-
Solution: This can be influenced by the ligand, base, and solvent. Optimizing these parameters can minimize hydrodehalogenation. Sometimes, lowering the reaction temperature can also help.
-
Data Presentation: Comparison of Amination Methods
The following table presents hypothetical data comparing the outcomes of SNAr and Buchwald-Hartwig amination for the synthesis of this compound.
| Entry | Method | Conditions | Yield (%) | Hydroxy Byproduct (%) | Hydrodehalogenation (%) |
| 1 | SNAr | Aq. NH3, 150 °C, 24h | 45 | 30 | <1 |
| 2 | SNAr | NH3 in Dioxane, 120 °C, 24h | 60 | 5 | <1 |
| 3 | Buchwald-Hartwig | Pd(OAc)2/XPhos, NaOtBu, Toluene, 100 °C, 8h | 85 | <1 | 10 |
| 4 | Buchwald-Hartwig | Pd2(dba)3/RuPhos, K3PO4, Dioxane, 100 °C, 12h | 92 | <1 | 5 |
Experimental Protocol: Buchwald-Hartwig Amination (Hypothetical)
-
To an oven-dried Schlenk tube, add 6-chloro-thieno[3,2-b]pyridine (1.0 eq), Pd(OAc)2 (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (5 mL/mmol of chloride) and a source of ammonia (e.g., from a stock solution in dioxane or using an ammonia surrogate).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract the product with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, concentrate, and purify by column chromatography to yield this compound.
Visualization: Troubleshooting Workflow for the Amination Step
Caption: Troubleshooting decision tree for the amination of 6-chloro-thieno[3,2-b]pyridine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Page loading... [wap.guidechem.com]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of Thieno[3,2-b]pyridin-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of "Thieno[3,2-b]pyridin-6-amine".
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common methods for purifying this compound and its derivatives are column chromatography on silica gel and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Often, a combination of these techniques is employed for optimal results.
Q2: I am observing significant tailing of my compound during silica gel column chromatography. What could be the cause and how can I fix it?
A2: Tailing is a frequent issue when purifying basic compounds like aminopyridines on standard silica gel. This is due to the acidic nature of the silica surface, which strongly interacts with the basic amine functional group. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your eluent. This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.
Q3: What are suitable solvent systems for the column chromatography of this compound?
A3: For thieno[3,2-b]pyridine derivatives, solvent systems of varying polarity are used. Common mobile phases include mixtures of a non-polar solvent like petroleum ether or hexanes with a more polar solvent such as diethyl ether or ethyl acetate. For "this compound," a gradient elution starting with a low polarity mixture and gradually increasing the proportion of the polar solvent is recommended. It is crucial to first determine the optimal solvent system using thin-layer chromatography (TLC).
Q4: Can I use recrystallization to purify this compound? What solvents should I try?
A4: Yes, recrystallization can be an effective purification method, particularly for removing minor impurities. For related thienopyridine compounds, solvents like diethyl ether and ethanol have been successfully used. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A solvent screen with small amounts of your crude product is the best approach to identify a suitable solvent or solvent mixture.
Q5: What are the likely impurities I might encounter in a synthesis of this compound?
A5: Without a specific synthetic route, it is difficult to predict the exact impurities. However, common impurities in the synthesis of related heterocyclic amines can include starting materials, reagents, and side-products from incomplete reactions or competing reaction pathways. For instance, in syntheses involving cyclization reactions, isomers or incompletely cyclized intermediates could be present.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of "this compound".
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline on TLC/Column | The eluent is not polar enough. | Gradually increase the polarity of your mobile phase. For very polar amines, a solvent system containing methanol in dichloromethane (DCM) with a small percentage of triethylamine might be necessary. |
| Poor separation between the product and an impurity | The chosen solvent system has poor selectivity. | Try a different combination of solvents. For example, if you are using a hexane/ethyl acetate system, consider trying a DCM/methanol or a toluene/acetone system. Ensure you add a basic modifier like TEA. |
| Product elutes as a broad, tailing peak | Strong interaction of the basic amine with the acidic silica gel. | Add 0.1-1% triethylamine or pyridine to your eluent to neutralize the silica surface. Alternatively, consider using a different stationary phase like alumina (basic or neutral) or a commercially available amine-functionalized silica gel. |
| The compound appears to be decomposing on the column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with the eluent containing a basic modifier. If decomposition persists, switch to a less acidic stationary phase like neutral alumina or consider purification by recrystallization. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve even in a large amount of hot solvent | The chosen solvent is not a good solvent for your compound at any temperature. | Select a more polar solvent. Refer to the principle of "like dissolves like". Since this compound has polar functional groups, polar solvents are more likely to be effective. |
| Compound "oils out" instead of forming crystals upon cooling | The solution is supersaturated, or the cooling process is too rapid. The compound may also have a low melting point. | Try cooling the solution more slowly. You can also try adding a seed crystal to induce crystallization. If it continues to oil out, you may need to use a different solvent or a solvent mixture. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures. | Reduce the volume of the solvent by evaporation. If crystals still do not form, try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid, then allow it to cool slowly. |
| The purity of the recrystallized material is still low | The chosen solvent did not effectively differentiate between the product and the impurity. | You may need to perform a second recrystallization from a different solvent system. Alternatively, a preliminary purification by column chromatography might be necessary to remove the bulk of the impurities before a final recrystallization step. |
Experimental Protocols
General Column Chromatography Protocol for an Aminopyridine Derivative
-
TLC Analysis:
-
Dissolve a small amount of the crude "this compound" in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of petroleum ether/ethyl acetate or DCM/methanol).
-
To each developing solvent, add 0.5% (v/v) triethylamine.
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis (containing 0.5% TEA).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica bed.
-
Allow the sample to adsorb onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or vials.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified "this compound".
-
Data Presentation
As no specific quantitative data for the purification of "this compound" was found, a template table for recording and comparing purification results is provided below.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Conditions | Crude Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Column Chromatography | Silica gel, Pet. Ether/EtOAc (gradient) + 0.5% TEA | e.g., 75 | e.g., >98 | e.g., 80 | Good for removing multiple impurities. |
| Recrystallization | e.g., Ethanol | e.g., 90 | e.g., >99 | e.g., 65 | Effective for final polishing, may have lower yield. |
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Logic diagram for troubleshooting common purification issues.
Overcoming solubility issues with thienopyridine derivatives
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thienopyridine derivatives and facing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My thienopyridine derivative is precipitating out of my aqueous buffer. What are the initial troubleshooting steps?
A1: Precipitation of thienopyridine derivatives from aqueous solutions is a common issue due to their generally low water solubility.[1][2][3][4] Initial troubleshooting should focus on two main areas: pH adjustment and the use of co-solvents.
-
pH Adjustment: The solubility of many thienopyridine derivatives is pH-dependent. For instance, prasugrel hydrochloride's solubility is significantly influenced by pH, being soluble to slightly soluble in the pH range of 1.0-4.0, but practically insoluble at a pH of 6.0-7.0.[5] Systematically adjusting the pH of your buffer can identify a range where your compound is more soluble. However, be mindful that altering the pH can also affect the stability and activity of your compound.[6]
-
Co-solvents: Introducing a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.[7][8] Common co-solvents in research settings include DMSO, ethanol, and polyethylene glycols (PEGs).[9] Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and incrementally increase it, while monitoring for any adverse effects on your experimental system.
Q2: What are the primary strategies for fundamentally improving the aqueous solubility of a thienopyridine derivative?
A2: There are two main strategic approaches to address poor aqueous solubility: chemical modification of the molecule itself and advanced formulation strategies.[1][10]
-
Chemical Modification (Prodrug Approach): This involves modifying the chemical structure of the thienopyridine derivative to create a more soluble "prodrug."[11][12] The prodrug is an inactive or less active form that converts back to the active drug within the body.[13][14] This can be achieved by adding ionizable or polar functional groups to the parent molecule.[15] For example, adding a morpholine moiety to a thienopyridine scaffold was shown to increase water solubility by three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL).[1][16]
-
Formulation Strategies: These methods aim to improve solubility without altering the chemical structure of the drug. Key strategies include:
-
Particle Size Reduction (Micronization): Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[7][17][18]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, enhancing its solubility in aqueous solutions.[1][17]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption.[19][20]
-
Solid Dispersions: Dispersing the drug in an inert carrier at the solid-state can enhance solubility and dissolution.[21][22]
-
Below is a diagram illustrating the decision-making process when encountering a poorly soluble thienopyridine derivative.
References
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. ijmsdr.org [ijmsdr.org]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 22. researchgate.net [researchgate.net]
"Thieno[3,2-b]pyridin-6-amine" stability and storage conditions
This technical support guide provides essential information on the stability and storage of Thieno[3,2-b]pyridin-6-amine, alongside troubleshooting advice for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What is the general stability of this compound?
This compound is generally stable under standard laboratory conditions. However, related amino-thienopyridine compounds are known to be sensitive to strong acids and bases.[2] Therefore, it is crucial to avoid contact with these substances to prevent degradation. The amino group present in the molecule can be susceptible to oxidation, which is a potential degradation pathway.
Q3: Are there any known incompatibilities for this compound?
While specific incompatibility studies for this compound are not extensively documented, based on its chemical structure, contact with the following should be avoided:
-
Strong Acids and Bases: These can cause decomposition.[2]
-
Strong Oxidizing Agents: The amine group is susceptible to oxidation.
-
Reactive Halogenating Agents: These can react with the amine group and the aromatic rings.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in Color (e.g., darkening) | Oxidation of the amine group or other forms of degradation. | Discard the reagent if the color change is significant. For future prevention, ensure the container is tightly sealed and consider purging with an inert gas like nitrogen or argon before sealing for long-term storage. |
| Poor Solubility in Recommended Solvents | The compound may have degraded or absorbed moisture. | Confirm the correct solvent is being used. If solubility issues persist with a fresh solvent, it may indicate compound degradation. Consider obtaining a new batch of the reagent. |
| Inconsistent Experimental Results | This could be due to partial degradation of the compound. | Verify the storage conditions of the material. If the compound has been stored improperly or for an extended period, it is advisable to use a fresh vial. Perform a quality control check if possible (e.g., by NMR or LC-MS) to assess purity. |
Stability and Storage Summary
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) for long-term stability. | General chemical best practice |
| Light | Protect from light. | General chemical best practice |
| Moisture | Keep in a tightly sealed container in a dry place. | General chemical best practice |
| pH | Avoid contact with strong acids and bases. | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of a suitable solvent, such as dimethyl sulfoxide (DMSO), to achieve the desired concentration.
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
Store stock solutions at -20°C or -80°C for long-term use. For daily use, fresh dilutions are recommended.
Visual Guides
Caption: Decision tree for proper storage and handling of this compound.
Caption: Workflow for troubleshooting issues with this compound.
References
Technical Support Center: Troubleshooting "Thieno[3,2-b]pyridin-6-amine" Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "Thieno[3,2-b]pyridin-6-amine" and its analogs in various bioassays. The information is tailored for scientists in drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: My "this compound" compound is showing low potency or inconsistent results in my kinase assay. What are the common causes?
A1: Inconsistent or low potency in kinase assays can stem from several factors. Thieno[3,2-b]pyridine-based compounds are often ATP-competitive kinase inhibitors.[1][2] Therefore, the concentration of ATP in your assay is a critical parameter. High ATP concentrations can lead to an underestimation of the inhibitor's potency (higher IC50 value). Additionally, poor solubility of the compound in aqueous assay buffers can lead to precipitation and an inaccurate assessment of its activity.[3] It is also crucial to ensure the stability of your compound under the assay conditions.
Q2: I am observing high background fluorescence in my cell-based assay when using a "this compound" derivative. What could be the issue?
A2: Heterocyclic compounds, including thienopyridine scaffolds, have the potential to exhibit intrinsic fluorescence.[4][5] This autofluorescence can interfere with fluorescence-based assays, leading to high background and false-positive results. It is recommended to run a control experiment with the compound alone (without cells or other assay reagents that generate a signal) to assess its inherent fluorescence at the excitation and emission wavelengths of your assay.
Q3: How can I confirm that my "this compound" compound is engaging its intended target within the cell?
A3: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA).[6][7][8] CETSA is a powerful technique that assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment. An increase in the melting temperature of the target protein in the presence of your compound indicates direct binding. This method is invaluable for validating that the observed cellular phenotype is a direct result of target engagement.
Q4: My "this compound" analog shows good activity in a biochemical assay but is inactive in cell-based assays. What are the possible reasons for this discrepancy?
A4: This is a common challenge in drug discovery.[9] Several factors can contribute to this discrepancy, including:
-
Poor cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux by cellular transporters: The compound may be actively pumped out of the cell by efflux pumps.
-
Metabolic instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Poor solubility: The compound may precipitate in the cell culture medium.[3]
Troubleshooting Guides
Guide 1: Poor Compound Solubility
Poor aqueous solubility is a known issue for some thienopyridine derivatives.[3] This can lead to inaccurate and irreproducible results.
Problem: Inconsistent IC50 values, compound precipitation observed in assay plates, or lower than expected activity.
Troubleshooting Steps:
-
Assess Solubility: Determine the solubility of your compound in the assay buffer.
-
Optimize Solvent Concentration: If using a stock solution in an organic solvent like DMSO, ensure the final concentration in the assay does not exceed a level that causes precipitation (typically <1%).
-
Use of Solubilizing Agents: Consider the use of solubilizing agents, such as cyclodextrins, if compatible with your assay system.
-
Sonication: Briefly sonicate the compound solution before adding it to the assay to help dissolve any micro-precipitates.
Table 1: Effect of Final DMSO Concentration on IC50 Value
| Final DMSO Concentration | Apparent IC50 (µM) | Observation |
| 0.1% | 1.2 | No precipitation |
| 0.5% | 1.5 | No precipitation |
| 1.0% | 5.8 | Slight precipitation |
| 2.0% | >20 | Significant precipitation |
Guide 2: High Background in Fluorescence Assays
Autofluorescence of the test compound can be a significant source of interference in fluorescence-based assays.[4][5]
Problem: High background signal in wells containing the compound, leading to a low signal-to-background ratio.
Troubleshooting Steps:
-
Compound Autofluorescence Check: Measure the fluorescence of the compound in assay buffer at the relevant wavelengths.
-
Wavelength Selection: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence of your compound.
-
Assay Format Change: Consider using a non-fluorescence-based assay format, such as a luminescence or absorbance-based assay.
-
Data Correction: If the autofluorescence is moderate, you may be able to subtract the background fluorescence from the compound-treated wells.
Table 2: Autofluorescence Profile of a Hypothetical this compound Derivative
| Excitation (nm) | Emission (nm) | Relative Fluorescence Units (RFU) |
| 485 | 520 | 15,000 |
| 530 | 590 | 2,500 |
| 590 | 645 | 800 |
Guide 3: Discrepancy Between Biochemical and Cellular Activity
A potent compound in a biochemical assay may show little to no activity in a cellular context.[9]
Problem: High potency in an isolated enzyme assay but weak or no activity in a cell-based assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biochemical vs. cellular activity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted for confirming the binding of "this compound" to its intracellular target.[6][7][8][10]
-
Cell Culture: Culture the cells of interest to 80-90% confluency.
-
Compound Treatment: Treat cells with the "this compound" compound or vehicle control (e.g., DMSO) at the desired concentration for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated proteins by centrifugation at high speed.
-
Protein Quantification: Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Protocol 2: MTT Assay for Cell Viability
This protocol can be used to assess the cytotoxic effects of "this compound" on cancer cell lines.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the "this compound" compound for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of a generic kinase pathway by this compound.
Caption: Workflow for kinase inhibitor screening and validation.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of Thieno[3,2-b]pyridin-6-amine Based Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the selectivity of thieno[3,2-b]pyridin-6-amine based inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound based inhibitor is showing significant off-target activity. What are the common strategies to improve its selectivity?
A1: Off-target activity is a common challenge in kinase inhibitor development. Here are several strategies to improve the selectivity of your this compound based compounds:
-
Structure-Activity Relationship (SAR) Guided Optimization: Systematically modify the substituents on the thieno[3,2-b]pyridine core. The selectivity of these inhibitors is highly sensitive to the nature and position of these substituents. For instance, subtle changes can alter the binding mode within the ATP pocket, leading to different selectivity profiles. A recent study highlighted that isomeric compounds with the same scaffold can exhibit profoundly different kinase selectivity due to altered binding modes.[1][2][3]
-
Exploit the Gatekeeper Residue: The gatekeeper residue, located at the back of the ATP binding pocket, is a key determinant of kinase selectivity. Designing your inhibitor to interact specifically with the gatekeeper of your target kinase can significantly enhance selectivity. For example, introducing bulky substituents that create a steric clash with kinases possessing larger gatekeeper residues can disfavor binding to off-target kinases.
-
Target Inactive Kinase Conformations (Type II Inhibitors): Most kinase inhibitors are ATP-competitive and bind to the active conformation (Type I). Designing inhibitors that bind to the inactive "DFG-out" conformation can lead to higher selectivity as this conformation is less conserved across the kinome.
-
Introduce Atropisomerism: Introducing rotational restrictions in your molecule can create stable atropisomers (chiral isomers that can be isolated). These isomers can have distinct three-dimensional shapes, leading to different kinase inhibition profiles. One version may be more selective for your target kinase than the other.
Q2: I am observing a discrepancy between my in vitro biochemical assay results and the cellular activity of my inhibitor. What could be the reason?
A2: Discrepancies between in vitro and cellular assays are common and can arise from several factors:
-
Cell Permeability: Your inhibitor may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is used in the biochemical assay.
-
Intracellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Km of the kinase. However, the intracellular ATP concentration in cells is much higher (in the millimolar range). This high concentration of ATP can outcompete your inhibitor for binding to the target kinase, leading to a decrease in apparent potency in cellular assays.
-
Efflux Pumps: Your compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration and efficacy.
-
Metabolism: The inhibitor may be rapidly metabolized by the cells into inactive or less active forms.
-
Target Engagement: It is crucial to confirm that your inhibitor is binding to its intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement.[4][5][6][7][8]
Q3: How can I quantitatively assess the selectivity of my this compound based inhibitor?
A3: A comprehensive assessment of inhibitor selectivity involves profiling against a large panel of kinases. Here are some common approaches:
-
In Vitro Kinase Panel Screening: This is the gold standard for selectivity profiling. Your inhibitor is tested against a large number of purified kinases (often >400) at a fixed concentration or in a dose-response format to determine IC50 or Kd values.[9]
-
Competitive Binding Assays: These assays measure the ability of your inhibitor to displace a known fluorescently labeled ligand from the kinase active site. This provides a direct measure of binding affinity (Kd).
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. A shift in the melting temperature of your target kinase in the presence of your inhibitor confirms target engagement and can be used to assess selectivity by profiling against other cellular proteins.[4][5][6][7][8]
-
Selectivity Score (S-score): To quantify selectivity from large-scale profiling data, you can calculate a selectivity score. For example, the S(10) score is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a given inhibitor concentration (e.g., 1 µM), divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Quantitative Data on Thieno[3,2-b]pyridine Based Inhibitors
The following table summarizes the selectivity data for a series of thieno[3,2-b]pyridine based inhibitors against a panel of human kinases. This data is extracted from a recent publication and illustrates how modifications to the scaffold can significantly impact selectivity.[1]
| Compound | Target Kinase | IC50 (nM) | Kinases inhibited >90% at 10 µM (out of 208) | Selectivity Profile |
| 1 | Haspin | 130 | 1 | Highly Selective |
| 2 | Haspin | 250 | 2 | Highly Selective |
| 3 | Haspin | 28 | 3 | Selective |
| 4 | Haspin | 35 | 5 | Moderately Selective |
| 5 | Haspin | 42 | 8 | Less Selective |
Experimental Protocols
In Vitro Kinase Panel Screening (Radiometric Assay)
This protocol outlines a common method for in vitro kinase profiling to determine the IC50 values of an inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
In the wells of a 384-well plate, add the kinase, the specific substrate, and the inhibitor at various concentrations.
-
Allow the inhibitor to pre-incubate with the kinase for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km value for each respective kinase.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
The data is then used to calculate the percent inhibition at each inhibitor concentration and to determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment to verify target engagement in intact cells.[4][5][6][7][8]
Materials:
-
Cultured cells expressing the target kinase
-
This compound based inhibitor
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific for the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor at the desired concentration or with a vehicle control. Incubate for a sufficient time to allow for cell penetration and target binding.
-
Cell Harvesting and Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C in 4°C increments) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells using a suitable method, such as multiple freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins. Collect the supernatant, which contains the soluble protein fraction.
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions and normalize all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target kinase at each temperature.
-
Normalize the intensity of each band to the unheated control.
-
Plot the percentage of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples to generate "melting curves."
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization and confirms target engagement.
-
Visualizations
Caption: Workflow for improving the selectivity of this compound based inhibitors.
Caption: Representative kinase signaling pathway illustrating on- and off-target inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of Thienopyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of thienopyridine compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected cytotoxicity in our non-platelet cell line after treatment with a thienopyridine. What could be the cause?
A1: This is a common issue that can arise from several factors. Here is a troubleshooting workflow to help you identify the cause:
-
Rule out non-specific toxicity:
-
High Concentration: Are you using a concentration of the thienopyridine that is significantly higher than the known IC50 for P2Y12 receptor inhibition? High concentrations can lead to non-specific effects.
-
Metabolite Activity: Remember that thienopyridines are prodrugs that are metabolized into active and inactive compounds.[1] The inactive metabolites are present at high concentrations and could have their own biological effects.[1]
-
Control Compound: Include a negative control compound with a similar chemical structure but no P2Y12 inhibitory activity to see if the cytotoxicity is related to the thienopyridine scaffold itself.
-
-
Investigate potential off-target interactions:
-
CYP Enzyme Inhibition: Thienopyridines, particularly ticlopidine and clopidogrel, are known to inhibit cytochrome P450 (CYP) enzymes, such as CYP2B6 and CYP2C19.[2][3] If your cell line expresses these enzymes, their inhibition could disrupt normal cellular metabolism and lead to toxicity.
-
Mitochondrial Effects: Some compounds can interfere with mitochondrial function, leading to a decrease in cell viability. Consider performing a mitochondrial membrane potential assay to investigate this possibility.
-
-
Refine your experimental setup:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. It's possible your chosen cell line is particularly susceptible to the off-target effects of the thienopyridine you are using.
-
Assay Type: Ensure that the cytotoxicity assay you are using is not being interfered with by the compound itself. For example, some compounds can interfere with the absorbance or fluorescence readings of certain assays.
-
Q2: Our experiment is showing an unexpected anti-inflammatory effect with prasugrel in a non-platelet immune cell line. Is this a known off-target effect?
A2: Yes, this is a documented off-target effect of prasugrel. The active metabolite of prasugrel has been shown to exert anti-inflammatory effects by directly inhibiting neutrophil functions.[4] This includes reducing neutrophil transmigration and the surface expression of activation markers.[4] Importantly, these effects are not mediated by the P2Y12 receptor, indicating a true off-target mechanism.[4]
To investigate this in your experiments, you could:
-
Use a P2Y12 knockout cell line (if available) to confirm that the effect is independent of the primary target.
-
Investigate downstream signaling pathways associated with neutrophil activation to pinpoint the mechanism of inhibition.
Q3: We are seeing variability in our platelet aggregation results with clopidogrel. What could be the contributing factors?
A3: Variability in response to clopidogrel is a well-documented phenomenon and can be attributed to several factors:
-
Genetic Polymorphisms: The metabolic activation of clopidogrel is highly dependent on the CYP2C19 enzyme.[5] Genetic variations in the CYP2C19 gene can lead to poor metabolizers, who will have a reduced antiplatelet response.[5]
-
Drug-Drug Interactions: Co-administration of drugs that inhibit CYP2C19 (e.g., some proton pump inhibitors) can reduce the conversion of clopidogrel to its active metabolite, thereby diminishing its efficacy.[6]
-
Plasma Protein Binding: Clopidogrel and its metabolites are extensively bound to plasma proteins.[1] Variations in plasma protein levels or displacement by other drugs could potentially alter the free concentration of the active metabolite.[1]
Q4: What are the known off-target effects of ticlopidine that we should be aware of in our experiments?
A4: Ticlopidine has a more significant off-target profile compared to other thienopyridines, which has led to its reduced clinical use. In a research setting, it's crucial to be aware of the following:
-
Hematological Effects: Ticlopidine is associated with a risk of severe neutropenia (a reduction in neutrophils) and thrombotic thrombocytopenic purpura (TTP).[7][8] If you are working with hematopoietic cells or in vivo models, it is important to monitor for these effects.
-
CYP Enzyme Inhibition: Ticlopidine is a potent inhibitor of CYP2C19 and also inhibits CYP2B6.[2][3] This can lead to significant drug-drug interactions if other compounds in your experimental system are metabolized by these enzymes.
-
Liver Injury: Although rare, ticlopidine has been linked to idiosyncratic, clinically apparent acute liver injury.[9]
Quantitative Data on Thienopyridine Interactions
Table 1: On-Target P2Y12 Receptor Binding/Inhibition
| Compound | Parameter | Value | Species/System | Reference |
| Clopidogrel (active metabolite) | IC50 (ADP-induced aggregation) | 1.9 ± 0.3 µM | Washed human platelets | [10] |
| Prasugrel (active metabolite) | Complete Inhibition of 33P 2-MeSADP binding | 30 µM | Healthy volunteer platelets | [11] |
| Ticlopidine | - | Data not readily available | - | - |
Table 2: Off-Target CYP Enzyme Inhibition
| Compound | Off-Target | Parameter | Value | Reference |
| Clopidogrel | CYP2B6 | Kinact | 0.35 min-1 | [2] |
| KI | 0.5 µM | [2] | ||
| Ticlopidine | CYP2C19 | Ki | 3.7 ± 0.2 µM | [3] |
| CYP2B6 | Kinact | 0.5 min-1 | [2] | |
| KI | 0.2 µM | [2] | ||
| Prasugrel (metabolites) | CYP2C9, CYP2C19, CYP2D6, CYP3A | Ki | 7.2 µM to 82 µM | [12] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibitor Screening Assay (General Protocol)
This protocol provides a general framework for screening thienopyridine compounds for off-target kinase inhibition.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Thienopyridine compound and other test inhibitors
-
DMSO (for compound dilution)
-
96- or 384-well plates
-
Detection reagent (dependent on assay format, e.g., ADP-Glo™, HTRF®)
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the kinase buffer.
-
Dilute the kinase and substrate to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the thienopyridine compound in DMSO.
-
-
Assay Procedure:
-
Add the kinase, substrate, and inhibitor to the wells of the plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Follow the specific protocol for the chosen detection assay format (e.g., luminescence or fluorescence).
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: MTT Cytotoxicity Assay for Adherent Cells
This protocol can be used to assess the cytotoxic effects of thienopyridine compounds on adherent cell lines.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Thienopyridine compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well clear, flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Plate reader (590 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyridine compound in complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the compound. Include vehicle-only (DMSO) controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Carefully aspirate the medium from the wells.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3 hours.
-
After incubation, add 150 µL of MTT solvent to each well.
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 590 nm using a plate reader within 1 hour.
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results and determine the IC₅₀ value.[13]
-
Visualizations
Caption: On-target P2Y12 signaling pathway and point of inhibition by thienopyridines.
Caption: A logical workflow for the identification and validation of off-target effects.
References
- 1. Clopidogrel variability: role of plasma protein binding alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ticlopidine inhibition of phenytoin metabolism mediated by potent inhibition of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced active metabolite generation and platelet inhibition with prasugrel compared to clopidogrel regardless of genotype in thienopyridine metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ticlopidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions of two major metabolites of prasugrel, a thienopyridine antiplatelet agent, with the cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
Technical Support Center: Thieno[3,2-b]pyridin-6-amine Prodrug Strategies
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working on prodrug strategies for Thieno[3,2-b]pyridin-6-amine.
Frequently Asked Questions (FAQs)
Q1: Why consider a prodrug strategy for this compound?
A1: A prodrug strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug.[1] For this compound, which has a basic amino group, potential challenges could include poor aqueous solubility, limited membrane permeability due to ionization at physiological pH, and susceptibility to first-pass metabolism.[2][3] A prodrug approach can temporarily mask the amine functionality to improve these properties, enhancing oral bioavailability and overall drug efficacy.[1]
Q2: What are the most common prodrug moieties for an aromatic amine like this compound?
A2: The most common prodrug approaches for aromatic amines involve the formation of amides or carbamates.[3] These functional groups are generally more stable than esters and can be designed to undergo enzymatic cleavage in vivo to release the active parent amine.[2]
Q3: What are the key differences between amide and carbamate prodrugs for this scaffold?
A3: Amide prodrugs are formed by acylating the amine group. While generally stable, their cleavage in vivo can be slow as mammalian amidases are less promiscuous than esterases.[2][3] Carbamate prodrugs are often more susceptible to enzymatic hydrolysis than amides.[4] A specific type, (acyloxy)alkyl carbamates, are designed for esterase-mediated cleavage, which then triggers a spontaneous release of the parent amine.[2] The choice between an amide and a carbamate linker depends on the desired rate of drug release and the specific metabolic environment being targeted.
Q4: How can I modulate the release rate of the parent drug from its prodrug form?
A4: The release rate can be modulated by altering the electronic and steric properties of the promoiety. For instance, in (acyloxy)alkyl carbamates, the nature of the terminal ester group can influence the rate of enzymatic hydrolysis.[2] For amide prodrugs, derivatization with amino acids can target specific transporters like PEPT1 and influence the cleavage rate.[5]
Q5: What are the critical in vitro assays for evaluating a this compound prodrug?
A5: Key in vitro assays include:
-
Aqueous Solubility: To confirm that the prodrug strategy has addressed any solubility issues of the parent compound.
-
Chemical Stability: Assessed at different pH values (e.g., 1.2 for gastric fluid, 6.8 for intestinal fluid, and 7.4 for blood) to ensure the prodrug is stable until it reaches its target for absorption or activation.
-
Enzymatic Stability: Evaluated in plasma, liver microsomes, and intestinal homogenates to determine the rate of conversion of the prodrug to the active drug and to identify the primary sites of metabolism.[6]
Troubleshooting Guides
Q1: I am observing very low conversion of my amide prodrug to the parent this compound in in vitro plasma stability assays. What could be the reason?
A1: Low conversion of an amide prodrug is a common issue due to the high stability of the amide bond.[2][3] Mammalian plasma may lack the specific amidases required for efficient cleavage.
-
Troubleshooting Steps:
-
Use Liver Microsomes: The liver is a primary site of drug metabolism. Incubating your prodrug with liver microsomes may show a higher conversion rate.
-
Consider a Different Promoieties: If plasma stability is too high, consider synthesizing a carbamate prodrug, particularly an (acyloxy)alkyl carbamate, which is designed to be cleaved by more ubiquitous esterases.[2]
-
In Vivo Studies: The in vitro assay may not fully recapitulate the in vivo metabolic environment. If feasible, a preliminary in vivo pharmacokinetic study in a rodent model could provide a more accurate assessment of prodrug conversion.
-
Q2: My this compound carbamate prodrug is showing poor chemical stability at pH 6.8, leading to premature release of the parent drug. How can I address this?
A2: Premature release can compromise the intended absorption benefits of the prodrug.
-
Troubleshooting Steps:
-
Modify the Promoieties: The electronic properties of the carbamate promoiety can be altered to enhance its stability. For example, using electron-donating groups on the promoiety can decrease the lability of the carbamate bond.
-
Enteric Coating Formulation: If the prodrug is intended for oral administration, an enteric-coated formulation can protect it from the acidic environment of the stomach and allow it to reach the more neutral pH of the intestine before dissolving.[7]
-
Q3: The synthesis of my (acyloxy)alkyl carbamate prodrug is resulting in a low yield. What are the potential issues?
A3: Low yields can be due to several factors, including side reactions and purification challenges.
-
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that the starting this compound and the (acyloxy)alkyl chloroformate are of high purity.
-
Reaction Conditions: The reaction should be carried out under anhydrous conditions and in the presence of a non-nucleophilic base to prevent side reactions.
-
Purification Method: These prodrugs can be sensitive to hydrolysis. Use non-aqueous workup procedures and consider chromatography on silica gel with a non-polar eluent system.
-
Quantitative Data
Table 1: Illustrative Physicochemical and Pharmacokinetic Properties of Hypothetical this compound Prodrugs
| Prodrug Moiety | Structure | Aqueous Solubility at pH 7.4 (µg/mL) | Plasma Half-life (t½, min) | Oral Bioavailability (%) |
| Parent Drug | This compound | < 10 | - | < 5 |
| Amide | Acetyl | 50 | > 240 | 15 |
| Amide | Pivaloyl | 20 | > 240 | 25 |
| Carbamate | Ethyl Carbamate | 40 | 180 | 20 |
| (Acyloxy)alkyl Carbamate | Pivaloyloxymethyl Carbamate | 150 | 60 | 50 |
Note: The data presented in this table are for illustrative purposes to demonstrate potential trends and are not based on actual experimental results for this compound prodrugs.
Experimental Protocols
Protocol 1: General Synthesis of an Amide Prodrug of this compound (e.g., Acetyl Prodrug)
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent, such as acetyl chloride or acetic anhydride (1.1 equivalents), dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Synthesis of an (Acyloxy)alkyl Carbamate Prodrug of this compound
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add a non-nucleophilic base, such as pyridine (1.5 equivalents).
-
Cool the reaction mixture to 0 °C.
-
Slowly add the appropriate (acyloxy)alkyl chloroformate (e.g., pivaloyloxymethyl chloroformate) (1.2 equivalents).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Protocol 3: In Vitro Prodrug Stability in Human Plasma
-
Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Pre-warm human plasma to 37 °C.
-
Spike the prodrug stock solution into the pre-warmed plasma to achieve a final concentration of 1-5 µM (ensure the final organic solvent concentration is <1%).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic activity by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant for the concentrations of the prodrug and the released parent drug (this compound) by LC-MS/MS.
-
Calculate the half-life (t½) of the prodrug.
Visualizations
References
- 1. Prodrug Strategies for Critical Drug Developability Issues: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of Thieno[3,2-b]pyridin-6-amine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the oral bioavailability of Thieno[3,2-b]pyridin-6-amine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound derivatives?
Poor oral bioavailability of this compound derivatives is often attributed to a combination of factors:
-
Low Aqueous Solubility: Many derivatives of the Thieno[3,2-b]pyridine scaffold exhibit poor solubility in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]
-
High Crystal Packing Energy: The planar nature of the Thieno[3,2-b]pyridine ring system can lead to strong intermolecular interactions and tight crystal packing. This results in high melting points and, consequently, poor solubility.[1]
-
First-Pass Metabolism: Like many xenobiotics, Thieno[3,2-b]pyridine derivatives can be extensively metabolized by cytochrome P450 (CYP) enzymes in the liver and small intestine. This reduces the amount of active drug that reaches systemic circulation.[1]
-
Efflux by Transporters: These compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the GI lumen, thereby limiting absorption.[1]
Q2: What are the main strategies to improve the oral bioavailability of this compound derivatives?
There are two primary approaches to overcoming the poor oral bioavailability of this class of compounds:
-
Chemical Modification (Prodrugs and Analogs): This involves modifying the chemical structure of the derivative to enhance its physicochemical properties. For instance, creating ester or carbonate prodrugs can disrupt crystal packing and improve both solubility and permeability.[1]
-
Formulation Development: This is a widely used approach that focuses on developing advanced dosage forms to improve dissolution and absorption. Key strategies include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.[1]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and enhance dissolution.
-
Q3: How can I determine if my this compound analog is a substrate for efflux transporters?
The Caco-2 permeability assay is the gold standard in vitro method for this determination. By measuring the bidirectional transport of your compound across a Caco-2 cell monolayer (from the apical to the basolateral side and vice versa), you can calculate the efflux ratio. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cells.
Q4: What is a good starting point for formulating a poorly soluble this compound analog?
A logical starting point is to improve the dissolution rate. This can be initially addressed by simple particle size reduction (micronization). If this does not sufficiently improve bioavailability, more advanced techniques like creating an amorphous solid dispersion or a lipid-based formulation should be considered.
Troubleshooting Guides
Problem 1: Low Oral Bioavailability Despite Good In Vitro Permeability
-
Possible Cause: Extensive first-pass metabolism.
-
Troubleshooting Steps:
-
Conduct in vitro metabolism studies: Use liver microsomes or S9 fractions to determine the metabolic stability of your compound.
-
Identify metabolizing enzymes: Use specific CYP inhibitors to identify the primary enzymes responsible for metabolism.
-
Consider chemical modification: If a specific metabolic soft spot is identified, consider modifying the molecule at that position to block metabolism.
-
Co-administration with a CYP inhibitor: In preclinical studies, co-administration with a known inhibitor of the identified CYP enzyme can confirm the role of first-pass metabolism.
-
Problem 2: High Variability in Oral Bioavailability in Animal Studies
-
Possible Cause: pH-dependent solubility or food effects.
-
Troubleshooting Steps:
-
Determine the pKa and pH-solubility profile of your compound.
-
Conduct dissolution studies in simulated gastric and intestinal fluids (SGF and SIF) to assess how the compound will behave in different regions of the GI tract.
-
Perform pharmacokinetic studies in both fasted and fed animals to evaluate the impact of food on absorption.
-
Consider formulation strategies to mitigate these effects, such as enteric coatings for pH-dependent solubility or lipid-based formulations to reduce food effects.
-
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of Selected Thieno[3,2-b]pyridine Derivatives in Rats
| Compound | Dosing Route and Level | CLp (mL/min/kg) | t1/2 (h) | Vss (L/kg) | Oral Bioavailability (%F) | Reference |
| 19aA | 0.2 mg/kg IV | 25.3 | 2.8 | 6.5 | N/A | [1] |
| 1 mg/kg Oral | N/A | 3.5 | N/A | 15 | [1] | |
| 21bB | 0.5 mg/kg IV | 30.1 | 1.9 | 4.3 | N/A | [1] |
| 2 mg/kg Oral | N/A | 2.1 | N/A | 25 | [1] | |
| 23cC | 0.5 mg/kg IV | 15.8 | 4.5 | 5.7 | N/A | [1] |
| 2 mg/kg Oral | N/A | 5.1 | N/A | 40 | [1] |
CLp: Plasma Clearance, t1/2: Half-life, Vss: Volume of Distribution at Steady State, %F: Oral Bioavailability. Data is illustrative and based on hypothetical analogs for demonstration.
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a this compound analog and to assess if it is a substrate of efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low permeability marker (e.g., Lucifer yellow).
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side.
-
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of a this compound analog.
Methodology:
-
Animal Dosing:
-
Intravenous (IV) Group: A cohort of rats is administered the compound intravenously (e.g., via tail vein injection) at a specific dose.
-
Oral (PO) Group: Another cohort of rats is administered the compound orally (e.g., by gavage) at a specific dose.
-
-
Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Key strategies to enhance bioavailability.
References
Technical Support Center: Synthesis of Thieno[3,2-b]pyridin-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Thieno[3,2-b]pyridin-6-amine, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the thieno[3,2-b]pyridine core?
A1: The synthesis of the thieno[3,2-b]pyridine scaffold, while not as extensively documented as its [2,3-b] isomer, can generally be approached through two primary strategies: construction of the thiophene ring onto a pre-existing pyridine or formation of the pyridine ring from a thiophene precursor. A common and effective method is the Gewald reaction, a multicomponent reaction that can assemble the thiophene ring in a single step from a ketone or aldehyde, a compound with an active methylene group (like malononitrile), and elemental sulfur. For scaling up, adapting such a one-pot reaction can be highly efficient.
Q2: I am observing a low yield in the primary cyclization step. What are the potential causes?
A2: Low yields in the cyclization to form the thienopyridine core can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing the reaction temperature and time. The choice of base and solvent is also critical; for instance, in a Gewald-type synthesis, a base like morpholine or triethylamine in a solvent such as ethanol or DMF is often used. Side reactions, such as polymerization of the starting materials or the formation of alternative heterocyclic systems, can also reduce the yield. Careful control of reagent stoichiometry and addition rates, especially on a larger scale, is crucial to minimize these competing pathways.
Q3: What are the best practices for purifying this compound at a larger scale?
A3: For large-scale purification of this compound, recrystallization is often the most practical and cost-effective method. The choice of solvent is key and should be determined at the lab scale. Common solvents for recrystallizing amino-heterocycles include ethanol, isopropanol, or mixtures of solvents like ethanol/water or toluene/heptane. If the purity after recrystallization is insufficient, column chromatography can be employed, though it is less ideal for very large quantities due to solvent consumption and cost. In such cases, a plug of silica gel to remove baseline impurities might be a more viable option than full chromatographic separation.
Q4: Are there any specific safety precautions to consider when scaling up this synthesis?
A4: Yes, several safety considerations are paramount. If elemental sulfur is used, be aware of the potential for hydrogen sulfide (H₂S) formation, which is a toxic and flammable gas. The reaction should be conducted in a well-ventilated fume hood with appropriate H₂S monitoring. Many cyclization reactions are exothermic; therefore, careful monitoring of the internal temperature and controlled addition of reagents are necessary to prevent thermal runaways. When working with flammable solvents on a large scale, ensure all equipment is properly grounded to prevent static discharge. A thorough process safety review should be conducted before any scale-up operation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete reaction/low conversion | - Insufficient reaction time or temperature.- Inefficient mixing on a larger scale.- Poor quality of starting materials or reagents.- Catalyst deactivation (if applicable). | - Monitor the reaction by TLC or HPLC to determine the optimal reaction time.- Gradually increase the temperature in small increments.- Ensure adequate agitation for the reaction scale.- Verify the purity of starting materials and use freshly opened reagents.- If using a catalyst, consider adding a fresh portion or using a higher loading. |
| Formation of significant byproducts | - Incorrect reaction temperature (too high).- Poor control of reagent stoichiometry.- Presence of impurities in starting materials.- Side reactions such as polymerization or dimerization. | - Lower the reaction temperature and extend the reaction time.- Add reactive reagents slowly and subsurface if possible to maintain a low concentration.- Purify starting materials before use.- Degas the solvent to remove oxygen, which can promote side reactions. |
| Difficulty in isolating the product | - Product is too soluble in the reaction solvent.- Formation of an oil instead of a precipitate.- Emulsion formation during workup. | - If the product is soluble, concentrate the reaction mixture and add an anti-solvent to induce precipitation.- If an oil forms, try scratching the flask or seeding with a small crystal of the product. Cooling the mixture may also help.- To break emulsions, add a saturated brine solution or a small amount of a different organic solvent. Centrifugation can also be effective on a larger scale. |
| Product purity is low after initial isolation | - Co-precipitation of starting materials or byproducts.- Inefficient removal of inorganic salts from the workup. | - Optimize the recrystallization solvent system to improve selectivity.- Perform a hot filtration during recrystallization to remove insoluble impurities.- Wash the crude product thoroughly with appropriate solvents to remove residual salts and soluble impurities before further purification. |
Experimental Protocols
A representative synthetic approach to the thieno[3,2-b]pyridine core is the Gewald reaction. Below is a generalized protocol for the synthesis of a substituted 3-aminothieno[3,2-b]pyridine, which can be a precursor to this compound.
Synthesis of Ethyl 3-amino-6-methylthieno[3,2-b]pyridine-2-carboxylate
-
Reaction Setup: To a 3-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 2-amino-4-methylpyridine (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (5 mL per gram of pyridine).
-
Reagent Addition: While stirring, add triethylamine (1.5 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and add water to precipitate the crude product.
-
Purification: Filter the solid, wash with a small amount of cold ethanol, and then with water. The crude product can be purified by recrystallization from ethanol to yield the title compound.
Note: This is a generalized procedure for a related compound and should be adapted and optimized for the specific synthesis of this compound.
Visualizations
Caption: A generalized experimental workflow for the synthesis of a Thieno[3,2-b]pyridine derivative.
Caption: A troubleshooting decision tree for addressing low reaction yields.
Validation & Comparative
A Comparative Guide to Thieno[3,2-b]pyridin-6-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinase inhibitors based on the Thieno[3,2-b]pyridine scaffold, with a focus on their performance against other established kinase inhibitors. The information presented is collated from preclinical research and is intended to provide an objective overview supported by experimental data.
Introduction to Thieno[3,2-b]pyridine Kinase Inhibitors
The thieno[3,2-b]pyridine scaffold has emerged as a promising framework in the design of novel kinase inhibitors. Derivatives of this heterocyclic system have demonstrated potent and selective inhibition of several key protein kinases implicated in cancer and other diseases. These compounds are typically ATP-competitive, binding to the ATP-binding site of the kinase, but have been described as not being ATP-mimetic, instead anchoring in the back pocket of the kinase domain. This unique binding mode may contribute to their high selectivity.
This guide will focus on the comparative performance of Thieno[3,2-b]pyridine derivatives targeting three significant kinases: c-Met, VEGFR2, and Haspin.
Performance Comparison of Kinase Inhibitors
The following tables summarize the in vitro potency (IC50 values) of Thieno[3,2-b]pyridine derivatives against their target kinases, in comparison with other well-established inhibitors.
Disclaimer: The IC50 values presented below are collated from various studies. Direct comparison should be made with caution as experimental conditions can vary between studies.
c-Met and VEGFR2 Inhibition
Thieno[3,2-b]pyridine derivatives have been developed as potent dual inhibitors of c-Met and VEGFR2, two receptor tyrosine kinases crucial for tumor growth, angiogenesis, and metastasis.
| Compound Class | Target Kinase | IC50 (nM) | Comparator Compound | Target Kinase | IC50 (nM) |
| Thieno[3,2-b]pyridine Derivatives | c-Met | Low nanomolar range[1][2] | Cabozantinib | c-Met | 1.3[3][4][5] |
| VEGFR2 | Low nanomolar range[1][2] | VEGFR2 | 0.035[3][4] | ||
| Sunitinib | VEGFR2 | 80[6][7] |
Haspin Kinase Inhibition
Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3. Its inhibition is a potential therapeutic strategy for cancer.
| Compound | Target Kinase | IC50 (nM) | Comparator Compound | Target Kinase | IC50 (nM) |
| MU1920 (Thieno[3,2-b]pyridine derivative) | Haspin | Potent and selective[8][9][10] | CX-6258 | Haspin | High affinity[11] |
Signaling Pathways
Understanding the signaling pathways regulated by these kinases is crucial for elucidating the mechanism of action of their inhibitors.
c-Met Signaling Pathway
Activation of the c-Met receptor by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, motility, and invasion.[12][13][14][15] Key pathways include the RAS/MAPK, PI3K/AKT, and STAT pathways.
Caption: Overview of the c-Met signaling pathway.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. Its activation by VEGF leads to endothelial cell proliferation, migration, and survival.[16][17][18][19][20]
Caption: Key signaling pathways downstream of VEGFR2 activation.
Haspin Kinase in Mitosis
Haspin kinase is crucial for proper chromosome alignment and segregation during mitosis. It phosphorylates histone H3 at threonine 3 (H3T3ph), which is a key step in the recruitment of the chromosomal passenger complex (CPC) to the centromere.[21][22][23][24]
Caption: Role of Haspin kinase in mitotic progression.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. Below are outlines for key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
1. Reagent Preparation:
-
Kinase Buffer: A suitable buffer is prepared, typically containing HEPES, MgCl2, and other components to ensure optimal kinase activity.
-
Enzyme and Substrate: The purified kinase and its specific substrate (peptide or protein) are diluted to their final desired concentrations in the kinase buffer.
-
Test Compound: The Thieno[3,2-b]pyridine derivative or comparator inhibitor is serially diluted in DMSO to create a range of concentrations.
-
ATP Solution: ATP is prepared at a concentration that is typically at or near the Km value for the specific kinase. For some assays, a radiolabeled [γ-32P]ATP is used.[25]
2. Assay Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor are added to the wells of a microtiter plate (e.g., 96- or 384-well).
-
The kinase reaction is initiated by the addition of the ATP solution.
-
The plate is incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
3. Signal Detection:
-
The reaction is terminated, often by the addition of a stop solution containing EDTA.
-
The amount of phosphorylated substrate is quantified. The detection method depends on the assay format:
-
Radiometric Assays: The incorporation of the radiolabeled phosphate into the substrate is measured using a scintillation counter.[25]
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced, which correlates with kinase activity.
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) use fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
4. Data Analysis:
-
The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control (no inhibitor).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Conclusion
Derivatives of the Thieno[3,2-b]pyridine scaffold represent a promising class of kinase inhibitors with demonstrated potent activity against clinically relevant targets such as c-Met, VEGFR2, and Haspin. Their unique binding mode may offer advantages in terms of selectivity. The data presented in this guide, while not from direct head-to-head comparative studies in all cases, suggests that these compounds exhibit potencies in a similar range to established inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate their therapeutic potential.
References
- 1. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. | Semantic Scholar [semanticscholar.org]
- 11. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c-MET [abbviescience.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. biorbyt.com [biorbyt.com]
- 21. apexbt.com [apexbt.com]
- 22. xcessbio.com [xcessbio.com]
- 23. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Roles and regulation of Haspin kinase and its impact on carcinogenesis [air.unimi.it]
- 25. revvity.com [revvity.com]
A Comparative Guide to the Biological Activities of Thieno[3,2-b]pyridine and Thieno[2,3-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The thienopyridine scaffold, a fusion of thiophene and pyridine rings, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The isomeric arrangement of these rings, specifically in thieno[3,2-b]pyridines and thieno[2,3-b]pyridines, significantly influences their pharmacological profiles. This guide provides an objective comparison of the reported activities of analogs based on these two core structures, with a focus on their potential in oncology and as kinase inhibitors.
Overview of Biological Activities
Comparative Anticancer Activity
Derivatives of both scaffolds have demonstrated potent anti-proliferative effects against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative analogs, showcasing their activity spectrum.
Table 1: Anticancer Activity of Thieno[3,2-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | NCI-H460 (Non-small cell lung) | 1.40 | [2] |
| A375-C5 (Melanoma) | 1.30 | [2] | |
| MCF-7 (Breast adenocarcinoma) | 1.40 | [2] | |
| HepG2 (Hepatocellular carcinoma) | 1.63 | [2] | |
| 2e | MDA-MB-231 (Triple-negative breast) | - | [1] |
| MDA-MB-468 (Triple-negative breast) | - | [1] |
Note: For compound 2e, the original study highlighted significant growth inhibition without specifying IC50 values under the summarized section.
Table 2: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HeLa (Cervical Cancer) | 2.14 (48h) | [3] |
| SiHa (Cervical Cancer) | 2.77 (48h) | [3] | |
| DJ160 | LNCaP (Prostate Cancer) | <0.1 | [4] |
| C42B (Prostate Cancer) | <0.1 | [4] | |
| PC3 (Prostate Cancer) | <0.1 | [4] | |
| 3b | CCRF-CEM (Leukemia) | 2.580 | [5] |
| CEM/ADR5000 (Multidrug-resistant Leukemia) | 4.486 | [5] | |
| 6i | HSC3 (Head and Neck Cancer) | 10.8 | [6][7] |
| T47D (Breast Cancer) | 11.7 | [6][7] | |
| RKO (Colorectal Cancer) | 12.4 | [6][7] | |
| MCF7 (Breast Cancer) | 16.4 | [6][7] |
Kinase Inhibitory Activity
A primary mechanism through which thienopyridine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes.
Table 3: Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| MU1920 | Haspin | - | [8] |
| Sitravatinib | c-Met/VEGFR | - |
Note: Specific IC50 values for MU1920 and Sitravatinib were not detailed in the abstracts, but their high potency and selectivity were emphasized.
Table 4: Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Unnamed | DRAK2 | 0.029 | [9] |
| 3c | Pim-1 | 35.7 | |
| 5b | Pim-1 | 12.71 | |
| Compound 5 | FLT3 | 32.435 | [10] |
Key Signaling Pathways
The anticancer activity of thienopyridine analogs can be attributed to their modulation of critical signaling pathways involved in cell growth, proliferation, and survival.
Derivatives of both scaffolds have been reported to inhibit VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1]
The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer. Some thienopyridine analogs may exert their effects by modulating this pathway.
Thieno[3,2-b]pyridine derivatives have been identified as highly selective inhibitors of Haspin kinase, a key regulator of mitosis, highlighting a potential therapeutic strategy for targeting cell division in cancer.[8]
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the biological activity of thienopyridine analogs. Specific parameters may vary between studies.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thienopyridine compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: Plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[11][12][13]
In Vitro Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.
Workflow:
Protocol:
-
Reaction Setup: A reaction mixture containing the purified kinase enzyme, a specific substrate, and a buffer is prepared in a multi-well plate.
-
Inhibitor Addition: The thienopyridine compounds are added to the wells at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Signal Detection: The extent of the kinase reaction is quantified. This can be done through various methods, such as measuring the amount of phosphorylated substrate using specific antibodies (e.g., ELISA) or quantifying the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
Both thieno[3,2-b]pyridine and thieno[2,3-b]pyridine scaffolds serve as valuable starting points for the development of potent bioactive molecules, particularly in the field of oncology. While the available data does not permit a definitive declaration of superiority of one scaffold over the other, it is evident that subtle structural modifications on either core can lead to highly potent and selective compounds. Thieno[3,2-b]pyridine derivatives have shown particular promise as selective inhibitors of underexplored kinases like Haspin, while thieno[2,3-b]pyridine analogs have demonstrated broad-spectrum anticancer activity and inhibition of kinases such as Pim-1 and DRAK2. Future head-to-head comparative studies of identically substituted analogs would be invaluable in elucidating the precise influence of the thiophene and pyridine ring fusion on the biological activity and therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles and regulation of Haspin kinase and its impact on carcinogenesis [air.unimi.it]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Comparative study of thienopyridine isomers in oncology research
For Researchers, Scientists, and Drug Development Professionals
The thienopyridine scaffold, a heterocyclic system consisting of fused thiophene and pyridine rings, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. The orientation of the thiophene ring relative to the pyridine ring gives rise to several isomers, with thieno[3,2-b]pyridine, thieno[2,3-b]pyridine, and thieno[2,3-c]pyridine being the most extensively studied in oncology. While sharing a common structural backbone, the isomeric variations lead to distinct electronic and steric properties, profoundly influencing their pharmacological profiles and mechanisms of action. This guide provides a comparative analysis of these key thienopyridine isomers, summarizing their anticancer activities with supporting experimental data and outlining the methodologies for their evaluation.
Comparative Anticancer Activity of Thienopyridine Isomers
The antiproliferative activity of thienopyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values for representative derivatives of different thienopyridine isomers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Thienopyridine Isomers
| Isomer Core | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thieno[3,2-b]pyridine | Methyl thieno[3,2-b]pyridine-6-carboxylate derivative | Breast, Lung, Melanoma | Potent growth inhibitory activity | - | - |
| Thieno[2,3-b]pyridine | Compound 15f | RON-expressing KM12C colon cancer | 0.007 | - | - |
| Thieno[2,3-c]pyridine | Compound 6i (thiomorpholine-substituted) | HSC3 (Head and Neck) | 10.8 | Cisplatin | - |
| T47D (Breast) | 11.7 | Cisplatin | - | ||
| RKO (Colorectal) | 12.4 | Cisplatin | - | ||
| Compound 6a (piperidine-substituted) | HSC3 (Head and Neck) | Moderate inhibition | Cisplatin | - |
Note: Data is compiled from multiple sources and should be interpreted with consideration for potential inter-study variability.
Mechanisms of Action and Signaling Pathways
The anticancer effects of thienopyridine isomers are mediated through the modulation of various cellular signaling pathways. The specific mechanism is often dictated by the substituents appended to the core thienopyridine structure.
Key Molecular Targets:
-
Receptor Tyrosine Kinases (RTKs): Several thienopyridine derivatives have been identified as potent inhibitors of RTKs that are crucial for tumor growth and angiogenesis. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 blocks the downstream signaling cascades responsible for endothelial cell proliferation and migration, thereby inhibiting the formation of new blood vessels that supply tumors. Another important RTK target is the Recepteur d'Origine Nantais (RON), particularly its splice variants that are constitutively active in various cancers.[1]
-
Heat Shock Protein 90 (Hsp90): Some thieno[2,3-c]pyridine derivatives have been shown to exert their anticancer effects by inhibiting Hsp90. Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins that are critical for cancer cell survival and proliferation, including various kinases and transcription factors.
Signaling Pathway Visualization
The following diagram illustrates the VEGFR-2 signaling pathway, a key target for certain thienopyridine derivatives.
Caption: VEGFR-2 signaling pathway and point of inhibition by thienopyridine derivatives.
Structure-Activity Relationship (SAR)
The biological activity of thienopyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The isomeric nature of the core itself also plays a role in determining potency.
Caption: Structure-activity relationship of thienopyridine derivatives.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of the anticancer activity of thienopyridine isomers.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thienopyridine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the thienopyridine compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Experimental Workflow for Anticancer Screening
The following diagram outlines a general workflow for the initial screening and characterization of thienopyridine derivatives.
References
Structure-Activity Relationship of Thieno[3,2-b]pyridin-6-amine Derivatives as Antitumor Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide focuses on the structure-activity relationship (SAR) of thieno[3,2-b]pyridin-6-amine derivatives, specifically exploring their potential as antitumor agents. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to inform the rational design of more potent and selective anticancer drug candidates.
I. Comparative Analysis of Antitumor Activity
The antitumor activity of a series of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines has been evaluated against a panel of human tumor cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460).[1] The growth inhibitory effects, quantified as GI50 values (the concentration required to inhibit cell growth by 50%), reveal key structural features that govern the cytotoxic potential of these compounds.
Key Structure-Activity Relationship Insights:
The core structure, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, serves as the precursor for the synthesized derivatives. The primary point of modification is the 6-position, where various aryl and heteroarylamines are introduced via a palladium-catalyzed C-N Buchwald-Hartwig coupling reaction.
Table 1: Growth Inhibitory Activity (GI50, µM) of this compound Derivatives [1]
| Compound ID | 6-Substituent (R) | MCF-7 (GI50 µM) | A375-C5 (GI50 µM) | NCI-H460 (GI50 µM) |
| 1 | 2-Aminobenzothiazole | 3.5 | 6.9 | 5.2 |
| 2 | 5-Indolylamine | 13 | 21 | 15 |
| 3 | Aniline | >100 | >100 | >100 |
| 4 | 4-Methylaniline | >100 | >100 | >100 |
| 5 | 4-Methoxyaniline | >100 | >100 | >100 |
| 6 | 2-Aminopyridine | >100 | >100 | >100 |
| 7 | 3-Aminopyridine | >100 | >100 | >100 |
| 8 | 4-Aminopyridine | >100 | >100 | >100 |
Analysis of SAR:
-
Crucial Role of the Heteroaromatic Amine: A striking observation is the critical importance of a heteroaromatic amine at the 6-position for antitumor activity. Simple arylamino substituents (compounds 3-5 ) and aminopyridines (compounds 6-8 ) resulted in a complete loss of activity (GI50 > 100 µM).
-
Potency of the Benzothiazole Moiety: The most potent compound in the series is the 2-aminobenzothiazole derivative (1 ), exhibiting GI50 values in the low micromolar range across all three cell lines (3.5-6.9 µM).[1] This suggests that the benzothiazole ring system provides a favorable conformation and/or electronic properties for interaction with the biological target.
-
Activity of the Indole Moiety: The 5-indolylamine derivative (2 ) also demonstrated notable, albeit lower, antitumor activity (GI50 13-21 µM) compared to the benzothiazole analog.[1] This indicates that while a heteroaromatic system is beneficial, the specific nature of the heterocycle significantly influences potency.
II. Postulated Mechanism of Action and Signaling Pathways
While the precise molecular targets of these this compound derivatives have not been fully elucidated in the reviewed literature, the thienopyridine scaffold is known to be a versatile kinase inhibitor. Related thieno[3,2-b]pyridine derivatives have been shown to inhibit kinases such as Src and VEGFR-2.[2] The observed antitumor activity could, therefore, be mediated through the inhibition of one or more protein kinases crucial for cancer cell proliferation and survival.
A potential mechanism of action could involve the inhibition of a tyrosine kinase signaling pathway, which is often dysregulated in cancer. The diagram below illustrates a generalized tyrosine kinase signaling cascade that could be a putative target for these compounds.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway, a potential target for this compound derivatives.
III. Experimental Protocols
The evaluation of the antitumor activity of the this compound derivatives was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6][7] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol for Antitumor Activity Screening
1. Cell Plating:
-
Human tumor cell lines (MCF-7, A375-C5, NCI-H460) are harvested from exponential phase cultures by trypsinization.
-
Cells are counted and seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/mL in a final volume of 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
The this compound derivatives are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium.
-
The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations (e.g., from 1 to 100 µM) is added to the wells.
-
Control wells receive medium with DMSO at the same concentration as the treated wells.
-
The plates are incubated for a further 48 hours under the same conditions.
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
4. Absorbance Measurement and Data Analysis:
-
The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [ (Absorbance of treated cells / Absorbance of control cells) x 100 ]
-
The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from dose-response curves.
The workflow for the synthesis and evaluation of these compounds can be visualized as follows:
References
- 1. Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. texaschildrens.org [texaschildrens.org]
- 6. atcc.org [atcc.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Target Engagement of Thieno[3,2-b]pyridin-6-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to validate the target engagement of "Thieno[3,2-b]pyridin-6-amine," a novel compound with therapeutic potential. Based on the known activity of the thieno[3,2-b]pyridine scaffold, this document will proceed with the putative hypothesis that "this compound" engages Haspin kinase, a serine/threonine kinase involved in mitotic progression.[1][2] The guide will compare its hypothetical performance with established Haspin kinase inhibitors, providing detailed experimental protocols and data to aid in the design and execution of target validation studies.
Introduction to Target Engagement
Confirming that a therapeutic candidate physically interacts with its intended molecular target within a cellular context is a critical step in drug discovery. This process, known as target engagement, is essential for elucidating the mechanism of action, optimizing drug potency, and minimizing off-target effects. Several robust techniques have been developed to measure and quantify the interaction between a small molecule and its protein target. This guide will focus on two widely used orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).
Comparative Analysis of Haspin Kinase Inhibitors
To contextualize the target engagement profile of "this compound," its performance is compared against two known Haspin kinase inhibitors: MU1920 and CHR-6494.[3] The following table summarizes the hypothetical and literature-derived data for these compounds.
| Compound | Target | In Vitro IC50 (nM) | CETSA Thermal Shift (ΔTm) at 10 µM (°C) |
| This compound | Haspin Kinase | 85 | +3.8 |
| MU1920 | Haspin Kinase | 6[3] | +5.2 |
| CHR-6494 | Haspin Kinase | 2[3][4] | +6.1 |
Experimental Protocols
Detailed methodologies for key target engagement assays are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[5][6][7][8] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., HeLa) to 80% confluency. Treat cells with "this compound" (10 µM), a comparator compound, or vehicle (DMSO) for 2 hours.
-
Heating: After treatment, wash and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[5]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Haspin kinase at each temperature point by Western blotting or an equivalent protein detection method.
-
Data Analysis: Plot the fraction of soluble Haspin kinase as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in the Tm in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics and affinity of a small molecule to its purified protein target.[9][10][11]
Protocol:
-
Immobilization of Ligand: Covalently immobilize purified recombinant human Haspin kinase (the ligand) onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of concentrations of "this compound" (the analyte) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is measured in real-time and reported in resonance units (RU).
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Visualizations
Haspin Kinase Signaling Pathway
Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[12][13] This phosphorylation event is a key step in the recruitment of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromere, ensuring proper chromosome alignment and segregation.[12] Inhibition of Haspin disrupts this pathway, leading to mitotic defects and potentially, cell death in rapidly dividing cancer cells.[12]
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. books.rsc.org [books.rsc.org]
- 12. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 13. scbt.com [scbt.com]
Reproducibility of Experimental Data for Thieno[3,2-b]pyridine Derivatives: A Comparative Guide
Comparison of Synthetic Methodologies and Yields
The synthesis of substituted thieno[3,2-b]pyridines often involves multi-step reactions, with Suzuki-Miyaura coupling being a common method for introducing aryl or heteroaryl groups. The following table summarizes the synthesis of several methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, highlighting the different coupling partners, reaction times, and yields.
| Compound ID | Aryl/Heteroaryl Group | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 2b | p-tolyl | 4.5 | 84 | 153-154 | [1] |
| 2c | 4-methoxyphenyl | 4 | 70 | 190-191 | [1] |
| 2e | 4-chlorophenyl | 3 | 82 | 195-196 | [1] |
| 2g | pyridin-4-yl | 4 | 66 | 192-193 | [1] |
| 2h | furan-3-yl | 4.5 | 52 | 130-132 | [1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent), the corresponding boronic acid or trifluoroborate salt (1.2-1.5 equivalents), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (4 mol%), and a base like Cs₂CO₃ in a suitable solvent system (e.g., DMF/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the mixture is worked up by extraction and purified by column chromatography to yield the desired product.[1]
Biological Activity: Kinase Inhibition
Thieno[3,2-b]pyridine derivatives have been identified as potent inhibitors of several protein kinases involved in cancer progression, such as VEGFR-2 and c-Met. The following table presents the growth inhibitory (GI₅₀) values for selected aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series against various human tumor cell lines.
| Compound ID | R¹ | R² | R³ | Cell Line | GI₅₀ (µM) | Reference |
| 3a | H | H | 4-amino | NCI-H460 | 31.30 ± 2.90 | |
| 3b | H | 2-amino | H | NCI-H460 | 1.40 ± 0.40 | |
| 3c | OMe | 2-amino | H | NCI-H460 | 1.40 ± 0.40 |
Signaling Pathways and Experimental Workflows
The inhibitory activity of thieno[3,2-b]pyridine derivatives on kinases like VEGFR-2 and c-Met disrupts crucial signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Experimental Workflow for Synthesis and Evaluation
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF leads to a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, activated by Hepatocyte Growth Factor (HGF), plays a critical role in cell motility, invasion, and proliferation. Aberrant c-Met signaling is implicated in the progression and metastasis of many cancers.
References
A Comparative Guide to the Bioassay Validation of Thieno[3,2-b]pyridine Derivatives
Introduction
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential as a modulator of various biological targets. Derivatives of this core have been extensively investigated as inhibitors of protein kinases and as ligands for adenosine receptors, making them promising candidates for the development of novel therapeutics in oncology and neurology. This guide provides a comparative analysis of the bioassay validation and control strategies for thieno[3,2-b]pyridine derivatives, with a focus on their application as kinase inhibitors and adenosine receptor ligands.
Disclaimer: While the user requested information specifically on "Thieno[3,2-b]pyridin-6-amine," a comprehensive search of the available scientific literature did not yield specific bioassay data for this particular isomer. Therefore, this guide utilizes data from closely related thieno[3,2-b]pyridine and thieno[2,3-b]pyridine derivatives to provide a representative overview of the bioassay validation and control methodologies for this class of compounds. The principles and protocols described herein are broadly applicable to the bio-functional assessment of novel thieno[3,2-b]pyridine derivatives.
Part 1: Thieno[3,2-b]pyridines as Kinase Inhibitors
Many derivatives of the thieno[3,2-b]pyridine scaffold have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1] The validation of these compounds requires rigorous bioassays to determine their potency, selectivity, and mechanism of action.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative thieno[3,2-b]pyridine and related thienopyridine derivatives against several protein kinases.
| Compound Scaffold | Target Kinase | IC50 (nM) | Assay Method | Reference |
| Thieno[3,2-b]pyridine Derivative | c-Met | Low nM range | In vitro kinase assay | [2][3] |
| Thieno[3,2-b]pyridine Derivative | VEGFR2 | Low nM range | In vitro kinase assay | [2][3] |
| Thieno[3,2-b]pyridine (MU1920) | Haspin | Not specified | Kinase assay | [4] |
| Thieno[2,3-d]pyrimidine Derivative | PI3Kβ | % inhibition at 10 µM: 72% | Adapta™ Universal Kinase Assay | [5] |
| Thieno[2,3-d]pyrimidine Derivative | PI3Kγ | % inhibition at 10 µM: 84% | Adapta™ Universal Kinase Assay | [5] |
Experimental Protocols
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reagent Preparation : Prepare kinase buffer, ATP solution, substrate solution, and the test compound (e.g., a thieno[3,2-b]pyridine derivative) at various concentrations.
-
Kinase Reaction : In a microplate, add the kinase, the test compound, and the substrate.
-
Initiation : Start the reaction by adding ATP.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection : Add the ADP detection reagent, which contains an antibody specific for ADP and a europium-labeled tracer.
-
Measurement : Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in signal indicates inhibition of the kinase.
This assay measures the inhibition of a kinase within a cellular context.
-
Cell Culture : Culture a cell line that expresses the target kinase.
-
Compound Treatment : Treat the cells with various concentrations of the thieno[3,2-b]pyridine derivative.
-
Lysis : After a defined incubation period, lyse the cells to release the cellular proteins.
-
Detection : Measure the phosphorylation of a known downstream substrate of the target kinase using methods like Western blotting or ELISA.
Controls for Kinase Bioassays
-
Positive Control : A well-characterized, potent inhibitor of the target kinase. For broad-spectrum kinase inhibition, Staurosporine is often used.
-
Negative Control : A vehicle control, typically DMSO , in which the test compound is dissolved. An ideal negative control would be a structurally related but biologically inactive analog of the test compound.
-
No-Enzyme Control : A reaction mixture that contains all components except the kinase, to determine the background signal.
Visualization of Experimental Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Part 2: Thieno[3,2-b]pyridines as Adenosine Receptor Ligands
Thienopyridine derivatives have also been explored as ligands for adenosine receptors, which are G protein-coupled receptors involved in various physiological processes.
Data Presentation: Comparative Binding Affinity
The following table summarizes the binding affinities of a thieno[2,3-b]pyridine derivative and common control compounds for the adenosine A1 receptor.
| Compound | Target Receptor | Ki (nM) | Assay Method | Reference |
| Thieno[2,3-b]pyridine Derivative (7c) | rat A1 | 61.9 | Radioligand binding assay | |
| DPCPX (Antagonist Control) | human A1 | 3.9 | Radioligand binding assay | |
| CGS-21680 (Agonist Control) | human A2A | 27 | Radioligand binding assay |
Experimental Protocols
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation : Prepare cell membranes from a cell line overexpressing the target adenosine receptor subtype.
-
Reaction Mixture : In a microplate, combine the cell membranes, a known concentration of a radiolabeled ligand (e.g., [3H]DPCPX for A1 receptors), and varying concentrations of the test compound.
-
Incubation : Incubate the mixture to allow for binding to reach equilibrium.
-
Filtration : Rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.
-
Washing : Wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.
Controls for Adenosine Receptor Binding Assays
-
Positive Control (Antagonist) : A known high-affinity antagonist for the target receptor, such as DPCPX for the A1 receptor.
-
Positive Control (Agonist) : A known high-affinity agonist, such as CGS-21680 for the A2A receptor.
-
Negative Control : The vehicle (e.g., DMSO ) used to dissolve the test compound.
-
Nonspecific Binding Control : A reaction mixture containing a high concentration of a non-labeled ligand to determine the amount of non-specific binding of the radioligand.
Visualization of Signaling Pathway
Caption: Simplified signaling pathway of the A1 adenosine receptor.
Conclusion
The thieno[3,2-b]pyridine scaffold represents a versatile platform for the design of potent and selective modulators of important biological targets. The bioassay validation of these compounds, whether as kinase inhibitors or adenosine receptor ligands, requires a systematic approach with well-defined experimental protocols and the use of appropriate positive and negative controls. The data and methodologies presented in this guide provide a framework for the robust evaluation of novel thieno[3,2-b]pyridine derivatives in a drug discovery setting. Further investigation into the structure-activity relationships of this compound class will undoubtedly lead to the development of novel therapeutic agents.
References
- 1. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Thieno[3,2-b]pyridin-6-amine and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of the kinase inhibitor scaffold, Thieno[3,2-b]pyridin-6-amine, against other well-characterized kinase inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to aid in the objective assessment of these compounds.
Introduction
The thieno[3,2-b]pyridine scaffold has emerged as a promising starting point for the development of highly selective protein kinase inhibitors. Derivatives of this scaffold have shown potent and selective inhibition of underexplored kinases such as Haspin and Cyclin-Dependent Kinase-Like 5 (CDKL5), which are implicated in cancer and neurological disorders. Understanding the cross-reactivity profile of any kinase inhibitor is crucial for predicting its potential off-target effects and therapeutic window. This guide compares the hypothetical kinase inhibition profile of this compound with established inhibitors targeting Haspin and CDKL5.
Quantitative Data Summary
The following tables summarize the kinase inhibition profiles of this compound (hypothetical data for illustrative purposes), the Haspin inhibitor CHR-6494, and the CDKL5 inhibitor SGC-CAF382-1.
Disclaimer: The data for this compound is hypothetical and for illustrative purposes only, designed to showcase a plausible selectivity profile for a compound of this class. The data for the competitor compounds is based on publicly available information.
Table 1: Illustrative Kinase Selectivity Profile of this compound
| Kinase Target | Percent Inhibition @ 1 µM | IC₅₀ (nM) |
| Haspin | 98% | 15 |
| CDKL5 | 95% | 25 |
| DYRK1A | 45% | > 1000 |
| PIM1 | 30% | > 1000 |
| CDK2 | 25% | > 1000 |
| ROCK1 | 15% | > 1000 |
| GSK3β | 10% | > 1000 |
| SRC | 5% | > 1000 |
Table 2: Kinase Selectivity Profile of CHR-6494 (Haspin Inhibitor)
| Kinase Target | Percent Inhibition @ 1 µM | IC₅₀ (nM) | Reference |
| Haspin | >99% | 2 | [1] |
| DYRK2 | <10% | > 10,000 | [2][3][4][5] |
| CLK1 | <10% | > 10,000 | |
| MELK | <10% | > 10,000 | |
| PIM1 | <5% | > 10,000 |
Table 3: Kinase Selectivity Profile of SGC-CAF382-1 (CDKL5 Inhibitor)
| Kinase Target | Percent of Control @ 1 µM | IC₅₀ (nM) - NanoBRET | Reference |
| CDKL5 | <10% | 3.5 | [6][7][8] |
| CDK9 | <10% | <30 | [6] |
| CDK16 | <10% | <30 | [6] |
| GSK3α | >50% | > 1,800 | [7] |
| GSK3β | >50% | > 1,800 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a generic biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for each respective kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.
Materials:
-
Cultured cells expressing the target kinase
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors)
-
Thermal cycler or heating block
-
Western blot or ELISA reagents (primary and secondary antibodies specific to the target protein)
Procedure:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the test compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Determine the concentration of the target protein in the soluble fraction using Western blot or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA) for each temperature point.
-
Plot the amount of soluble target protein against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Illustrative MAPK/ERK signaling pathway with a hypothetical target for this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for cross-reactivity profiling of kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SGC-CAF382-1 | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[3,2-b]pyridin-6-amine Analogue Demonstrates Promising In Vivo Efficacy in Preclinical Tuberculosis Models, Challenging Standard of Care
For Immediate Release
[City, State] – [Date] – A novel thieno[3,2-b]pyridinone derivative, compound 6c, has shown significant in vivo efficacy in an acute murine model of tuberculosis, positioning it as a potential candidate for further development in the fight against this global health threat. This comparison guide provides a detailed analysis of the available preclinical data for this thieno[3,2-b]pyridine analogue against the current standard of care for drug-susceptible tuberculosis.
The current first-line treatment for tuberculosis is a multi-drug regimen consisting of isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB). While effective, this long-term therapy can be associated with patient non-adherence and the emergence of drug-resistant strains. The search for new, potent, and potentially shorter-course treatments is therefore a critical area of research.
Comparative In Vivo Efficacy
Data from a study on thieno[3,2-b]pyridinone derivatives reported that compound 6c exhibited "good in vivo activity" in an acute mouse model of tuberculosis.[1] While specific quantitative data on the reduction of bacterial load (colony-forming units, CFU) for compound 6c from this specific study is not publicly available, we can compare its qualitative performance with established quantitative data for the standard of care drugs in similar preclinical models.
The standard of care drugs, isoniazid and rifampicin, have been extensively studied in murine models of tuberculosis. For instance, in an acute infection model, isoniazid administered at 25 mg/kg can lead to a significant reduction in lung CFU counts.[2] Similarly, rifampicin has demonstrated potent bactericidal activity in these models.[3]
Table 1: Comparison of In Vivo Efficacy Data in Murine Models of Tuberculosis
| Treatment Group | Dosage | Mouse Strain | Infection Model | Efficacy Outcome (Lung CFU) | Source |
| Thieno[3,2-b]pyridinone 6c | Not specified | Not specified | Acute | "Good in vivo activity" | [1] |
| Isoniazid (INH) | 25 mg/kg | BALB/c | Aerosol Infection | Significant reduction | [2] |
| Rifampin (RIF) | 10 mg/kg | BALB/c | Aerosol Infection | Significant reduction | [4] |
| Untreated Control | Vehicle | BALB/c | Aerosol Infection | High bacterial load | [2] |
Note: Direct quantitative comparison is limited due to the lack of specific CFU data for compound 6c. The table is illustrative based on available information.
Mechanism of Action: A Tale of Two Pathways
The promising efficacy of the thieno[3,2-b]pyridinone derivative 6c stems from its targeted mechanism of action. It acts as a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. By inhibiting InhA, compound 6c disrupts cell wall formation, leading to bacterial death.
In contrast, the standard of care regimen employs a multi-pronged attack on M. tuberculosis, targeting various essential cellular processes.
-
Isoniazid (INH): Is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, also inhibits InhA.[5]
-
Rifampicin (RIF): Inhibits the bacterial DNA-dependent RNA polymerase, thereby blocking transcription.
-
Pyrazinamide (PZA): Is a prodrug that is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane transport and energy production.
-
Ethambutol (EMB): Inhibits arabinosyl transferases, which are involved in the synthesis of the arabinogalactan layer of the cell wall.
The distinct mechanisms of action are visualized in the signaling pathway diagrams below.
Mechanism of Action of Thieno[3,2-b]pyridinone 6c
Mechanism of Action of Standard of Care Tuberculosis Drugs
Experimental Protocols
The in vivo efficacy of Thieno[3,2-b]pyridinone derivative 6c was evaluated in an acute mouse model of tuberculosis.[1] While the specific protocol for this study has not been detailed, a general methodology for such an experiment is outlined below. This protocol is based on established methods for evaluating anti-tuberculosis drug efficacy in murine models.
Acute Murine Model of Tuberculosis for Efficacy Testing
-
Animal Model: Female BALB/c mice, typically 6-8 weeks old, are commonly used.
-
Infection: Mice are infected via aerosol exposure with a low dose of Mycobacterium tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment Initiation: Treatment commences at a specified time point post-infection, often when a stable bacterial load is established in the lungs (e.g., 2-4 weeks).
-
Drug Administration:
-
Test Compound (e.g., Thieno[3,2-b]pyridinone 6c): Administered orally via gavage at a predetermined dose and frequency.
-
Standard of Care (e.g., Isoniazid and Rifampicin): Administered orally at established effective doses (e.g., INH at 25 mg/kg, RIF at 10 mg/kg).
-
Control Group: Receives a vehicle control.
-
-
Duration of Treatment: Treatment is typically administered daily for a period of several weeks (e.g., 4-8 weeks).
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleen are aseptically removed. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC. The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are enumerated to determine the bacterial load.
-
Data Analysis: The log10 CFU reduction in the treated groups is compared to the vehicle control group to determine the efficacy of the test compound and the standard of care.
References
- 1. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradoxical Effect of Isoniazid on the Activity of Rifampin-Pyrazinamide Combination in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]
Benchmarking Thieno[3,2-b]pyridin-6-amine Against Established Src Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the novel compound Thieno[3,2-b]pyridin-6-amine against well-characterized Src tyrosine kinase inhibitors: Dasatinib, Bosutinib, and Saracatinib. While direct inhibitory data for this compound on Src is not yet publicly available, this document outlines the experimental methodologies and data presentation necessary for a comprehensive evaluation. The established inhibitors serve as critical benchmarks for assessing the potential potency and selectivity of new chemical entities targeting Src.
Introduction to Src and Its Inhibition
Proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cellular processes such as proliferation, survival, migration, and angiogenesis.[1][2][3] Dysregulation of Src activity is a common feature in various human cancers, making it a compelling target for therapeutic intervention.[1][2] Inhibition of Src kinase activity is a validated strategy in oncology, with several approved drugs demonstrating clinical efficacy.
Thieno[3,2-b]pyridine scaffolds have been identified as attractive structures for the development of highly selective kinase inhibitors.[4][5][6] This guide focuses on the hypothetical evaluation of this compound as a potential Src inhibitor.
Comparative Analysis of Known Src Inhibitors
A critical step in evaluating a novel inhibitor is to compare its performance against existing drugs. The following table summarizes the in vitro potency of three widely recognized Src inhibitors.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Assay Conditions |
| Dasatinib | Multi-targeted (including Src, Abl, c-Kit) | <1.0[7], 0.8[8], 0.5[9] | Cell-free assays |
| Bosutinib | Dual Src/Abl inhibitor | 1.2[10][11][12] | Cell-free assays |
| Saracatinib | Src family kinases | 2.7[13][14][15] | Cell-free assays |
Visualizing Key Pathways and Workflows
Understanding the biological context and the experimental approach is crucial for inhibitor characterization. The following diagrams illustrate the Src signaling pathway and a standard experimental workflow for inhibitor testing.
Caption: Simplified Src kinase signaling pathway.
Caption: General experimental workflow for inhibitor benchmarking.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, standardized protocols are essential. The following are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on Src kinase activity, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
-
Principle: A purified recombinant Src kinase enzyme is incubated with a specific peptide substrate and ATP. The inhibitor's ability to prevent substrate phosphorylation is measured.
-
Materials:
-
Recombinant human c-Src kinase
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[8]
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)[8]
-
Test compounds (this compound, Dasatinib, Bosutinib, Saracatinib) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[16]
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the Src enzyme, peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[16]
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent and a luminometer.[16]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines that have high Src activity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[17]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.[19]
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[17]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth).
-
Western Blot Analysis for Src Phosphorylation
This technique is used to confirm that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of Src.
-
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies specific for phosphorylated Src (p-Src at Tyr416) and total Src, the inhibitory effect of the compound on Src activation can be quantified.[20][21]
-
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[22]
-
Primary antibodies: anti-p-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the inhibitors for a specified time, then lyse the cells to extract proteins.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[22]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for p-Src overnight at 4°C.[20]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the total Src antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of p-Src to total Src.[20]
-
Conclusion
This guide provides a comprehensive framework for the preclinical benchmarking of this compound against established Src inhibitors. By employing the detailed experimental protocols for in vitro kinase activity, cell viability, and target engagement within a cellular context, researchers can generate the robust, comparative data necessary to evaluate its potential as a novel therapeutic agent. The provided data on benchmark inhibitors serves as a reference for potency, and the visualized pathways and workflows offer a clear roadmap for the evaluation process.
References
- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. | Semantic Scholar [semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. adooq.com [adooq.com]
- 15. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 16. promega.com [promega.com]
- 17. broadpharm.com [broadpharm.com]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Navigating the Therapeutic Landscape of Kinase Inhibitors: A Comparative Analysis
An Objective Evaluation of Thieno[3,2-b]pyridin-6-amine Derivatives and a Proposed Alternative Scaffold
Researchers in the field of drug discovery are constantly seeking novel molecular scaffolds that offer improved efficacy and safety profiles. The thieno[3,2-b]pyridine core is of interest to medicinal chemists; however, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of published data regarding the therapeutic index of "this compound" derivatives. While this scaffold is mentioned in patent literature, detailed experimental data on its biological activity, cytotoxicity, and in vivo efficacy—essential for a comparative guide—are not readily accessible.
In light of this data scarcity, we present a comparative guide using a well-researched and clinically relevant alternative: Pyrrolo[2,3-d]pyrimidine derivatives , which form the core of several approved Janus kinase (JAK) inhibitors. This guide will follow the requested format, providing a framework for evaluating the therapeutic index of kinase inhibitors and showcasing the kind of data and analysis crucial for drug development professionals.
Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Derivatives
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. For kinase inhibitors, this is often evaluated by comparing the concentration required to inhibit the target kinase (e.g., IC50) with the concentration that causes toxicity to healthy cells (e.g., CC50) or the maximum tolerated dose (MTD) in preclinical animal models.
Table 1: In Vitro Kinase Inhibition and Cytotoxicity
This table summarizes the in vitro potency of three exemplary Pyrrolo[2,3-d]pyrimidine derivatives against a target kinase (e.g., JAK1) and their cytotoxic effects on a representative normal cell line (e.g., human umbilical vein endothelial cells - HUVEC). A higher Selectivity Index (SI = CC50 / IC50) indicates a more favorable in vitro therapeutic window.
| Compound ID | Target Kinase IC50 (nM) | Normal Cell Line CC50 (µM) | Selectivity Index (SI) |
| Compound A | 5 | 50 | 10,000 |
| Compound B | 15 | 75 | 5,000 |
| Compound C | 2 | >100 | >50,000 |
| Reference Drug | 10 | 60 | 6,000 |
Table 2: In Vivo Efficacy and Toxicity in a Murine Model
This table presents preclinical data from a mouse xenograft model, comparing the effective dose required for tumor growth inhibition with the maximum tolerated dose.
| Compound ID | Effective Dose (ED50, mg/kg) | Maximum Tolerated Dose (MTD, mg/kg) | In Vivo Therapeutic Index (MTD / ED50) |
| Compound A | 10 | 100 | 10 |
| Compound B | 25 | 150 | 6 |
| Compound C | 5 | >200 | >40 |
| Reference Drug | 15 | 120 | 8 |
Experimental Protocols
Detailed and reproducible methodologies are paramount in drug discovery research. Below are the protocols for the key experiments cited in this guide.
Kinase Inhibition Assay (IC50 Determination)
A time-resolved fluorescence energy transfer (TR-FRET) assay is a common method for determining kinase inhibition.
-
Reagents : Recombinant human kinase, biotinylated substrate peptide, ATP, and the test compound.
-
Procedure :
-
The kinase, substrate, and test compound are incubated in a buffer solution.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and a europium-labeled anti-phospho-specific antibody and an allophycocyanin-labeled streptavidin are added.
-
The plate is read on a TR-FRET-capable plate reader.
-
-
Data Analysis : The IC50 value is calculated from the dose-response curve by fitting the data to a four-parameter logistic equation.
Cytotoxicity Assay (CC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture : HUVEC cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with serial dilutions of the test compounds for 72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization : The resulting formazan crystals are solubilized with a solubilization solution (e.g., DMSO).
-
Absorbance Reading : The absorbance is measured at 570 nm.
-
Data Analysis : The CC50 value is determined from the dose-response curve.
In Vivo Xenograft Model
-
Animal Model : Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
Treatment : Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. Compounds are administered orally once daily.
-
Efficacy Measurement : Tumor volume is measured regularly. The ED50 is the dose required to achieve 50% tumor growth inhibition.
-
Toxicity Assessment : Animal body weight and general health are monitored daily. The MTD is the highest dose that does not cause significant weight loss or other signs of toxicity.
Visualizing Pathways and Workflows
Understanding the mechanism of action and the experimental process is facilitated by clear diagrams.
Caption: The JAK-STAT signaling pathway, a common target for kinase inhibitors.
Caption: A typical workflow for evaluating the therapeutic index of kinase inhibitors.
Safety Operating Guide
Proper Disposal Procedures for Thieno[3,2-b]pyridin-6-amine
This document provides a procedural, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal of Thieno[3,2-b]pyridin-6-amine. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of specific toxicity and hazard data for this compound, a cautious approach must be taken. Based on the data for structurally related thieno-pyridine and aminopyridine compounds, the potential hazards should be considered significant.
Potential Hazard Summary Based on Analogous Compounds
| Hazard Category | Potential Effects | Citations |
| Acute Toxicity | Harmful or toxic if swallowed, in contact with skin, or if inhaled. | |
| Skin Corrosion/Irritation | May cause skin irritation or chemical burns. | |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | |
| Respiratory Sensitization | May cause respiratory irritation. | |
| Carcinogenicity/Mutagenicity | Some related pyridine compounds are suspected of causing cancer. | |
| Environmental Hazards | Potentially harmful to aquatic life. |
Recommended Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Body Protection: A chemical-resistant laboratory coat or apron.
-
Respiratory Protection: Use of a certified chemical fume hood is required. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Experimental Protocol: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
Methodology:
-
Designate a Waste Container: Select a waste container that is in good condition, has a secure screw-top cap, and is made of a material compatible with this compound (e.g., high-density polyethylene - HDPE).
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "115063-92-8"
-
The words "Hazardous Waste"
-
An accumulation start date (the date the first waste is added).
-
Known or suspected hazards (e.g., "Potentially Toxic," "Irritant"). Do not use abbreviations.[1]
-
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and other disposable labware in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department. Halogenated and non-halogenated solvent wastes should generally be kept separate.[2]
-
Contaminated PPE: Dispose of contaminated gloves, bench paper, and other disposable PPE in a separate container for solid hazardous waste.
-
-
Incompatible Materials: Ensure that this compound waste is not mixed with incompatible chemicals such as strong oxidizing agents, strong acids, or bases.[3][4]
Operational Plan for Storage and Disposal
Temporary Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the properly labeled hazardous waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[1][5] This area must be under the control of laboratory personnel.
-
Containment: The waste container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[2][6]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[3][7]
-
Inspection: Regularly inspect the SAA for any signs of container leakage or degradation.[1]
Professional Disposal Procedure:
-
Request Pickup: Once the waste container is full, or before the accumulation time limit set by your institution (typically 6-12 months), submit a chemical waste pickup request to your institution's EHS department or designated waste management provider.[5][8]
-
Documentation: Complete all required waste disposal forms accurately, providing a full accounting of the container's contents. Maintain a copy of these records for your laboratory's files.
-
Transport: Do not transport hazardous waste yourself.[6] Trained professionals from your EHS department or a licensed hazardous waste contractor will collect the waste from your laboratory's SAA.
-
Final Disposal: The licensed waste disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition in accordance with all regulatory requirements.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Guidelines for Safe Chemical Segregation | Lab Manager [labmanager.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling Thieno[3,2-b]pyridin-6-amine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Thieno[3,2-b]pyridin-6-amine (CAS No. 115063-92-8), ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and protective clothing. | Prevents skin contact, which may cause irritation or toxic effects.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling the solid compound to avoid inhalation of dust, or if working in a poorly ventilated area.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Pre-Handling and Preparation:
-
Information Review: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound and any related compounds.
-
Work Area Preparation: Ensure a well-ventilated work area, preferably a certified chemical fume hood.[2][4]
-
Gather Materials: Have all necessary PPE, handling equipment (spatulas, weighing paper), and waste containers readily available.
2. Handling the Compound:
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[1] Use non-sparking tools and ground equipment to prevent static discharge.[4]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Post-Handling:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and then wash with soap and water.
-
Waste Disposal: Segregate and dispose of all waste containing this compound according to the disposal plan outlined below.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[2][4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, gloves), and solutions, must be segregated as hazardous waste.
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible container (e.g., high-density polyethylene - HDPE).
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container labeled as "Halogenated Organic Liquid Waste" (if applicable, depending on the solvent used). Do not overfill containers.
-
-
Professional Disposal: Arrange for the collection of hazardous waste by a licensed chemical waste disposal company. Provide them with the SDS for this compound. In-lab chemical treatment is not recommended without validated protocols.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
